molecular formula C6H8ClNS B1308622 1-(5-Chlorothien-2-yl)ethanamine CAS No. 214759-44-1

1-(5-Chlorothien-2-yl)ethanamine

Cat. No.: B1308622
CAS No.: 214759-44-1
M. Wt: 161.65 g/mol
InChI Key: POVBCAPIAGIBEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chlorothien-2-yl)ethanamine is a useful research compound. Its molecular formula is C6H8ClNS and its molecular weight is 161.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVBCAPIAGIBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402586
Record name 1-(5-chlorothien-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214759-44-1
Record name 1-(5-chlorothien-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Chlorothien-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-(5-Chlorothien-2-yl)ethanamine. The information is compiled to support research and development activities in medicinal chemistry and related fields.

Chemical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 1-(5-chlorothiophen-2-yl)ethan-1-amine[1][2]
Synonyms 1-(5-Chloro-2-thienyl)ethylamine, 2-(5-Chlorothiophen-2-yl)ethanamine[1][2]
CAS Number 214759-44-1[1][3][4]
Molecular Formula C₆H₈ClNS[1][3][4]
Molecular Weight 161.65 g/mol [1][3]
Appearance White to light yellow crystal powder[4]
Boiling Point 218.3 ± 25.0 °C (Predicted)[1]
Density 1.261 ± 0.06 g/cm³ (Predicted)[1]
pKa 8.86 ± 0.29 (Predicted)[1]
Solubility No experimental data available. Expected to be soluble in polar organic solvents.
Melting Point No experimental data available.
Storage Store at 2-8°C in a dark place under an inert atmosphere.[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reductive amination of its corresponding ketone precursor, 5-chloro-2-acetylthiophene. Two common methods for this transformation are the Leuckart reaction and catalytic reductive amination.

Synthesis of the Precursor: 5-Chloro-2-acetylthiophene

The starting material, 5-chloro-2-acetylthiophene, can be prepared via Friedel-Crafts acylation of 2-chlorothiophene.

Experimental Protocol: Friedel-Crafts Acylation of 2-Chlorothiophene

  • Materials: 2-chlorothiophene, acetic anhydride, activated white clay.

  • Procedure:

    • To a four-necked flask equipped with a stirrer, condenser, thermometer, and dropping funnel, add activated white clay and acetic anhydride.

    • Maintain the temperature of the reaction system between 45 °C and 55 °C.

    • Slowly add 2-chlorothiophene dropwise over 1 hour within this temperature range.

    • After the addition is complete, continue stirring the reaction mixture at 50 °C for 72 hours.

    • Upon completion of the reaction, remove the activated white clay by filtration to obtain a dark brown filtrate.

    • Remove unreacted 2-chlorothiophene, acetic anhydride, and the by-product acetic acid from the filtrate by distillation to yield 2-acetyl-5-chlorothiophene.[5]

Synthesis of this compound

Method A: Leuckart Reaction

The Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent to convert ketones to amines.[6]

Proposed Experimental Protocol: Leuckart Reaction of 5-Chloro-2-acetylthiophene

  • Materials: 5-chloro-2-acetylthiophene, ammonium formate (or formamide and formic acid).

  • Procedure:

    • In a round-bottom flask, combine 5-chloro-2-acetylthiophene with an excess of ammonium formate.

    • Heat the mixture to a temperature between 120 °C and 130 °C. For the formamide variant, the temperature may need to be higher, around 165 °C.[6]

    • Maintain the reaction at this temperature for several hours until the reaction is complete (monitored by TLC).

    • After cooling, the reaction mixture is typically hydrolyzed with a strong acid (e.g., HCl) to hydrolyze the intermediate formyl derivative and protonate the resulting amine.

    • The aqueous solution is then washed with an organic solvent to remove any unreacted ketone.

    • The aqueous layer is basified with a strong base (e.g., NaOH) to deprotonate the amine.

    • The free amine is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

    • The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by distillation or column chromatography.

Leuckart_Reaction_Workflow Ketone 5-Chloro-2-acetylthiophene ReactionMixture Reaction Mixture Ketone->ReactionMixture AmmoniumFormate Ammonium Formate AmmoniumFormate->ReactionMixture Heating Heating (120-130°C) Heating->ReactionMixture Reaction ReactionMixture->Heating Reaction Hydrolysis Acid Hydrolysis (HCl) ReactionMixture->Hydrolysis AmineSalt Amine Hydrochloride Salt Hydrolysis->AmineSalt Basification Basification (NaOH) AmineSalt->Basification Product This compound Basification->Product Purification Purification Product->Purification

Caption: Workflow for the Leuckart Reaction Synthesis.

Method B: Catalytic Reductive Amination

This method involves the reaction of the ketone with an amine source in the presence of a reducing agent.

Proposed Experimental Protocol: Catalytic Reductive Amination of 5-Chloro-2-acetylthiophene

  • Materials: 5-chloro-2-acetylthiophene, ammonia source (e.g., ammonia in methanol, ammonium acetate), reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation).

  • Procedure:

    • Dissolve 5-chloro-2-acetylthiophene in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

    • Add the ammonia source to the solution.

    • The reaction mixture is stirred at room temperature to allow for the formation of the intermediate imine.

    • The reducing agent is then added portion-wise to the reaction mixture. The reaction is typically carried out at a neutral or weakly acidic pH.

    • The reaction is monitored by TLC until completion.

    • Work-up of the reaction mixture involves quenching any remaining reducing agent, followed by extraction and purification steps similar to those described for the Leuckart reaction.

Reductive_Amination_Workflow Ketone 5-Chloro-2-acetylthiophene ImineFormation Imine Formation Ketone->ImineFormation AmmoniaSource Ammonia Source AmmoniaSource->ImineFormation IntermediateImine Intermediate Imine ImineFormation->IntermediateImine Reduction Reduction IntermediateImine->Reduction ReducingAgent Reducing Agent ReducingAgent->Reduction Product This compound Reduction->Product Purification Purification Product->Purification

Caption: Workflow for Catalytic Reductive Amination.

Analytical Characterization

The structure and purity of this compound would be confirmed using standard analytical techniques. While specific spectra for this compound are not publicly available, the expected spectroscopic data can be inferred from its structure and data from similar compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show signals corresponding to the ethylamine protons (a quartet for the CH and a doublet for the CH₃), as well as signals for the two protons on the thiophene ring.

    • ¹³C NMR would show distinct signals for each of the six carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (161.65 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine and sulfur.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, and C=C and C-S stretching of the thiophene ring.

Potential Biological Activity and Signaling Pathways

While there is no direct evidence in the public domain for the biological activity of this compound, the structural similarity of its aminothiophene core to known bioactive molecules suggests potential pharmacological relevance. In particular, derivatives of 2-aminotetralins and other thienylethylamines have been reported to exhibit activity at dopamine receptors.

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes in the central nervous system. Agonism at the D2 receptor is a key mechanism for the treatment of Parkinson's disease, while antagonism is a hallmark of many antipsychotic medications.

Hypothesized Signaling Pathway: Dopamine D2 Receptor Activation

Based on the activity of structurally related compounds, it is plausible that this compound could act as a ligand for the dopamine D2 receptor. The binding of an agonist to the D2 receptor typically initiates a signaling cascade that involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

D2_Receptor_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand This compound (Hypothetical Agonist) Ligand->D2R Binds to ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Hypothesized Dopamine D2 Receptor Signaling Pathway.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on data for similar compounds and general chemical safety principles, the following precautions should be taken:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

This technical guide is intended for informational purposes for research and development professionals. All handling and experimental work should be conducted by qualified individuals in a suitably equipped laboratory, following all applicable safety guidelines and regulations.

References

In-Depth Technical Guide: 1-(5-Chlorothien-2-yl)ethanamine (CAS 214759-44-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Chlorothien-2-yl)ethanamine, with the CAS number 214759-44-1, is a chloro-substituted thiophene derivative. This document serves as a comprehensive technical guide, consolidating available data on its physicochemical properties, synthesis, and its role as a key intermediate in the synthesis of various heterocyclic compounds. While direct biological activity and specific signaling pathway involvement for this compound are not extensively documented in publicly available literature, its structural motif is present in molecules with demonstrated pharmacological relevance. This guide provides a foundational understanding for researchers utilizing this compound in synthetic and medicinal chemistry endeavors.

Chemical and Physical Properties

This compound is a primary amine featuring a chiral center at the ethylamine alpha-carbon and a 5-chloro-substituted thiophene ring. Its properties are summarized in the table below. Please note that some of these values are predicted based on computational models.

PropertyValueSource
CAS Number 214759-44-1
Molecular Formula C₆H₈ClNS
Molecular Weight 161.65 g/mol
Appearance White to light yellow crystal powder[1]
Boiling Point (Predicted) 218.3 ± 25.0 °C
Density (Predicted) 1.261 ± 0.06 g/cm³
pKa (Predicted) 8.86 ± 0.29
Storage Conditions Room temperature, sealed well[1]

Synthesis and Manufacturing

As a commercially available chemical intermediate, the synthesis of this compound is typically performed on an industrial scale. While specific proprietary synthesis protocols are not publicly disclosed, a general and plausible synthetic route can be conceptualized.

A logical workflow for its synthesis could involve the following key steps:

Caption: A potential synthetic workflow for this compound.

Experimental Protocol: A General Reductive Amination Approach

The following is a generalized, hypothetical protocol for the reductive amination step, which is a common method for synthesizing primary amines from ketones.

  • Reaction Setup: To a solution of 1-(5-chlorothien-2-yl)ethanone in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Reducing Agent Addition: Carefully add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in portions at a controlled temperature (e.g., 0-5 °C).

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting ketone is consumed.

  • Work-up: Quench the reaction by the slow addition of water or a dilute acid. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield this compound.

Role as a Pharmaceutical Intermediate

The primary utility of this compound in the drug development sector is as a versatile building block for the synthesis of more complex molecules. Its primary amine and thiophene functionalities allow for a wide range of chemical transformations.

The logical relationship of its use as an intermediate can be visualized as follows:

Intermediate_Logic cluster_0 Core Intermediate cluster_1 Chemical Modifications cluster_2 Resulting Compound Classes A This compound B Amide Coupling A->B C Alkylation A->C D Heterocycle Formation A->D E Amides and Peptidomimetics B->E F Substituted Amines C->F G Thiophene-containing Heterocycles D->G

Caption: Role of this compound as a chemical intermediate.

While specific drugs derived directly from this compound are not prominent in the literature, the chlorothiophene moiety is a known pharmacophore. For instance, the antiplatelet drug Ticlopidine contains a related tetrahydrothienopyridine core, highlighting the therapeutic potential of thiophene-based structures.

Biological Activity and Signaling Pathways (Inferred)

Direct experimental data on the biological activity of this compound is scarce. However, based on its structural features, some potential areas of interest for biological screening can be inferred. The presence of a primary amine and a heterocyclic ring suggests the possibility of interactions with various biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes.

It is important to emphasize that without experimental validation, any discussion of signaling pathway involvement remains speculative. Researchers are encouraged to perform in-vitro and in-vivo studies to elucidate the pharmacological profile of this compound and its derivatives.

Conclusion

This compound (CAS 214759-44-1) is a readily available chemical intermediate with potential applications in medicinal chemistry and drug discovery. While its intrinsic biological activity is not well-characterized, its structural components suggest that it is a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. This guide provides a summary of the existing knowledge to aid researchers in their synthetic and drug development endeavors. Further investigation is warranted to fully explore the pharmacological potential of derivatives synthesized from this versatile building block.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 1-(5-Chlorothien-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Chlorothien-2-yl)ethanamine is a substituted thienylethylamine derivative. The thiophene ring is a common scaffold in medicinal chemistry, known to be a bioisostere of the benzene ring, often leading to improved pharmacokinetic and pharmacodynamic properties. The presence of a chlorine atom on the thiophene ring and an amino group on the ethyl side chain suggests potential for this molecule to interact with various biological targets. This guide provides a detailed look at its molecular structure, predicted chemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance based on related compounds.

Molecular Structure and Chemical Properties

The molecular structure of this compound consists of a thiophene ring chlorinated at the 5-position, with an ethanamine group attached at the 2-position.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 214759-44-1[Vendor Information]
Molecular Formula C₆H₈ClNS[Vendor Information]
Molecular Weight 161.65 g/mol [Vendor Information]
Predicted Boiling Point 236.5±23.0 °C at 760 mmHg[Predicted Data]
Predicted Density 1.259±0.06 g/cm³[Predicted Data]
Predicted pKa 9.23±0.10[Predicted Data]
SMILES CC(N)C1=CC=C(Cl)S1[Vendor Information]

Predicted Spectroscopic Data

The following tables outline the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.85d1HThiophene H-3
~6.70d1HThiophene H-4
~4.20q1HCH-NH₂
~1.50d3HCH₃
~1.40br s2HNH₂

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~150Thiophene C-2
~128Thiophene C-5
~125Thiophene C-3
~124Thiophene C-4
~50CH-NH₂
~25CH₃

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3300-3400N-H stretch (primary amine)
2850-2950C-H stretch (aliphatic)
~1600N-H bend (primary amine)
~1450C=C stretch (thiophene)
~800C-Cl stretch

Table 5: Predicted Mass Spectrometry Data (EI)

m/zInterpretation
161/163[M]⁺ (isotopic pattern for Cl)
146/148[M-CH₃]⁺
126[M-Cl]⁺

Proposed Synthesis: Reductive Amination

A highly plausible and widely used method for the synthesis of this compound is the reductive amination of the corresponding ketone, 1-(5-chlorothien-2-yl)ethanone (also known as 2-acetyl-5-chlorothiophene).

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on standard reductive amination methods.

Materials:

  • 1-(5-chlorothien-2-yl)ethanone

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation, optional)

Procedure:

  • Imine Formation: To a solution of 1-(5-chlorothien-2-yl)ethanone (1.0 eq) in methanol, add a large excess of ammonium acetate (e.g., 10 eq) or a solution of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (e.g., 1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

  • Salt Formation (Optional): For easier handling and storage, the free base can be converted to its hydrochloride salt by dissolving it in diethyl ether and adding a solution of HCl in diethyl ether until precipitation is complete. The resulting solid can be collected by filtration.

Potential Biological Significance and Signaling Pathways

While no specific biological data for this compound has been reported, the structural motifs present in the molecule are of significant interest in drug discovery.

  • Thiophene Derivatives: Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The thiophene ring can act as a scaffold to present other functional groups in a specific spatial orientation for receptor binding.

  • Phenethylamine Analogs: As a bioisostere of a phenethylamine, this molecule could potentially interact with monoamine transporters and receptors in the central nervous system. Phenethylamines are well-known for their psychoactive and stimulant properties due to their interaction with dopamine, norepinephrine, and serotonin systems.

Given these characteristics, this compound could be a candidate for screening in programs targeting neurological disorders, infectious diseases, or cancer. A hypothetical mechanism of action, based on related phenethylamine compounds, could involve the modulation of monoaminergic signaling pathways.

Visualizations

Synthetic Workflow

Synthetic_Workflow Ketone 1-(5-chlorothien-2-yl)ethanone Imine Imine Intermediate Ketone->Imine NH₃ / NH₄OAc Methanol Amine This compound Imine->Amine NaBH₃CN or NaBH(OAc)₃ Purification Purification Amine->Purification Work-up & Extraction FinalProduct Pure Product Purification->FinalProduct Chromatography or Distillation

Caption: Proposed synthetic workflow for this compound.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound This compound Transporter Monoamine Transporter (e.g., DAT, NET, SERT) Compound->Transporter Inhibition of Reuptake Monoamines Monoamines (Dopamine, Norepinephrine) Transporter->Monoamines Reuptake Vesicle Synaptic Vesicle MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites Monoamines->Vesicle Vesicular Transport Monoamines->MAO Degradation

An In-depth Technical Guide to 1-(5-Chlorothien-2-yl)ethanamine: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(5-Chlorothien-2-yl)ethanamine, a substituted aminothiophene derivative. Given the burgeoning interest in thiophene scaffolds in medicinal chemistry, this document elucidates the compound's chemical identity, potential synthetic routes, and explores the biological activities of structurally related analogues. This guide is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering insights into the therapeutic promise of this class of compounds.

Chemical Identity: IUPAC Name and Synonyms

The compound with the chemical structure this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Its chemical identity is further clarified by a variety of synonyms used in commercial and research contexts.

IUPAC Name: 1-(5-chlorothiophen-2-yl)ethan-1-amine

Synonyms: [1][2][3][4][5]

  • This compound

  • 1-(5-chloro-2-thienyl)ethanamine

  • 1-(5-chlorothiophen-2-yl)ethylamine

  • 2-(5-Chlorothiophen-2-yl)ethanamine

  • α-Methyl-5-chlorothiophene-2-methanamine

Identifier Value
CAS Number214759-44-1
Molecular FormulaC6H8ClNS
Molecular Weight161.65 g/mol

Synthesis and Characterization

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, the synthesis of structurally similar 2-thienylethylamine derivatives has been described. A common approach involves a multi-step process starting from a suitable thiophene precursor.

General Synthetic Workflow

A plausible synthetic route for this compound and its analogues can be conceptualized as a multi-step process. The following diagram illustrates a generalized workflow for the synthesis of 2-thienylethylamine derivatives, which can be adapted for the target molecule.

G General Synthetic Workflow for 2-Thienylethylamine Derivatives Thiophene Substituted Thiophene Acylation Acylation (e.g., Friedel-Crafts) Thiophene->Acylation Acylating Agent, Lewis Acid Oxime_Formation Oxime Formation Acylation->Oxime_Formation Hydroxylamine Reduction Reduction Oxime_Formation->Reduction Reducing Agent (e.g., LiAlH4, H2/Pd) Final_Product Substituted (Thien-2-yl)ethanamine Reduction->Final_Product

Caption: Generalized synthetic workflow for substituted (thien-2-yl)ethanamine derivatives.

Exemplary Experimental Protocol for a Related Analogue

The following protocol is adapted from the synthesis of related aminothiophene derivatives and serves as a representative methodology.

Step 1: Acylation of 2-Chlorothiophene

To a stirred solution of 2-chlorothiophene in an appropriate solvent (e.g., dichloromethane), a Lewis acid catalyst (e.g., aluminum chloride) is added at a controlled temperature (typically 0-5 °C). An acylating agent, such as acetyl chloride, is then added dropwise. The reaction mixture is stirred for several hours, followed by quenching with ice-water and extraction with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the acetylated thiophene intermediate.

Step 2: Reductive Amination

The resulting 1-(5-chlorothien-2-yl)ethan-1-one can be converted to the corresponding amine via reductive amination. The ketone is reacted with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent like methanol. The reaction is monitored for completion, after which the solvent is removed, and the residue is worked up by partitioning between an organic solvent and an aqueous base. The final product, this compound, is then purified using techniques such as column chromatography or distillation.

Potential Biological Activities and Therapeutic Applications

Direct biological studies on this compound are limited in the reviewed literature. However, the broader class of aminothiophene derivatives has been extensively investigated for a range of pharmacological activities. These studies provide a strong rationale for the potential therapeutic applications of the title compound.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potent antimicrobial and antifungal properties of thiophene derivatives. The thiophene ring is a key pharmacophore in several clinically used drugs. The biological activity is often attributed to the ability of the thiophene scaffold to interact with various microbial enzymes and proteins.

A variety of N-substituted 2-aminothiophene derivatives have been synthesized and evaluated for their activity against Gram-positive and Gram-negative bacteria, as well as fungal strains. The table below summarizes representative data for analogous compounds.

Compound Class Test Organism Activity (MIC in µg/mL) Reference
Substituted ThienopyrimidinesStaphylococcus aureus12.5 - 25
Escherichia coli25 - 50
Amide-linked QuinoxalinesBacillus subtilis1.56 - 6.25[6]
Candida albicans3.12 - 12.5[6]
Anticancer Activity

The thiophene nucleus is a privileged scaffold in the design of novel anticancer agents. Derivatives of 2-aminothiophene have been shown to exhibit cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation, such as kinases, or the disruption of microtubule dynamics.

Screening of novel thiophene derivatives against various cancer cell lines has yielded promising results, with some compounds demonstrating potency comparable to existing chemotherapeutic agents.

Compound Class Cancer Cell Line Activity (IC50 in µM) Reference
3-Imino-indolin-2-one DerivativesHeLa10.64 - 33.62[7]
Thieno[2,3-c]pyridine DerivativesMCF7 (Breast)16.4 - 24.4[8]
2-(Thiophen-2-yl)-1H-indole DerivativesHCT-116 (Colon)7.1 - 11.9[9]

The following diagram illustrates the potential therapeutic applications of aminothiophene derivatives based on existing research.

G Potential Therapeutic Applications of Aminothiophene Derivatives Aminothiophene Aminothiophene Scaffold (e.g., this compound) Antimicrobial Antimicrobial Activity Aminothiophene->Antimicrobial Anticancer Anticancer Activity Aminothiophene->Anticancer Anti_inflammatory Anti-inflammatory Activity Aminothiophene->Anti_inflammatory CNS_Activity CNS Activity Aminothiophene->CNS_Activity

Caption: Potential therapeutic applications stemming from the aminothiophene scaffold.

Future Directions

While the existing body of research on aminothiophene derivatives is substantial, further investigation into the specific biological profile of this compound is warranted. Future research should focus on:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol for this compound, along with comprehensive spectroscopic and analytical characterization.

  • In Vitro Biological Screening: Systematic evaluation of the compound's activity against a broad panel of microbial strains and cancer cell lines to identify lead therapeutic areas.

  • Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activity, including target identification and pathway analysis.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to establish clear SARs, guiding the design of more potent and selective derivatives.

References

physical and chemical properties of 1-(5-Chlorothien-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(5-Chlorothien-2-yl)ethanamine

Introduction

This compound is a substituted aminothiophene derivative of interest in medicinal chemistry and drug development as a potential building block for more complex molecules. Its structural features, comprising a reactive primary amine and a chlorinated thiophene ring, make it a versatile intermediate. This document provides a comprehensive overview of the known and predicted , along with detailed experimental protocols for their determination. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. The data, largely based on predictions and supplier information, are summarized below.

PropertyValueSource
CAS Number 214759-44-1[1]
Molecular Formula C6H8ClNS[1][2]
Molecular Weight 161.65 g/mol [1][2]
Appearance White to light yellow crystal powder[3]
Boiling Point (Predicted) 218.3 ± 25.0 °C[1]
Density (Predicted) 1.261 ± 0.06 g/cm³[1]
pKa (Predicted) 8.86 ± 0.29[1]
Storage Conditions 2-8°C, inert atmosphere, keep in a dark place[2]

Chemical Properties

The chemical behavior of this compound is dictated by its primary amine and the electron-rich, halogenated thiophene ring.

Solubility

As a primary amine, this compound is expected to exhibit pH-dependent solubility in aqueous solutions. It is likely soluble in dilute aqueous acids due to the formation of the corresponding ammonium salt.[4] Its solubility in organic solvents will be influenced by the polarity of the solvent.

SolventExpected SolubilityRationale
Water Sparingly soluble to insolubleThe presence of a six-carbon backbone reduces water solubility for small, polar organic compounds.[4]
5% Aqueous HCl SolubleAmines are organic bases that react with HCl to form water-soluble amine salts.[4]
5% Aqueous NaOH InsolubleAs a basic compound, it is not expected to react with or be solubilized by a basic solution.[4]
Organic Solvents (e.g., Diethyl Ether, Chloroform) SolubleLike many organic amines, it is expected to be soluble in common organic solvents.[5]
Spectroscopic Data
TechniqueExpected Characteristics
¹H NMR Signals corresponding to the ethylamine protons (CH and CH₃) and the two protons on the thiophene ring. The chemical shifts will be influenced by the chlorine atom and the amine group.
¹³C NMR Six distinct signals for the six carbon atoms in the molecule.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching, and vibrations associated with the thiophene ring.[6]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (161.65 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine. Fragmentation patterns would likely involve the loss of the amine and ethyl groups.

Experimental Protocols

The following are detailed methodologies for determining the key .

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of a liquid sample.

Apparatus:

  • Thiele tube

  • Mineral oil

  • Thermometer

  • Small test tube (e.g., 75 x 12 mm)

  • Capillary tube (sealed at one end)

  • Bunsen burner or other heat source

Procedure:

  • Add a small amount (approximately 0.5 mL) of this compound to the small test tube.[7]

  • Place the capillary tube, open end down, into the test tube containing the sample.[7]

  • Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Place the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

  • Gently heat the side arm of the Thiele tube.[8]

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Determination of Solubility

This protocol outlines the steps to determine the solubility of the compound in various solvents.[9][10]

Apparatus:

  • Small test tubes

  • Stirring rod

  • pH paper

  • Droppers

Procedure:

  • Place approximately 25 mg of solid this compound into four separate, labeled test tubes.[4]

  • To the first test tube, add 0.5 mL of deionized water. Stir vigorously and observe if the compound dissolves.[4] If it dissolves, test the pH of the solution with pH paper. An amine should result in a basic solution (pH > 8).[4]

  • To the second test tube, add 0.5 mL of 5% aqueous HCl. Stir vigorously and note the solubility.

  • To the third test tube, add 0.5 mL of 5% aqueous NaOH. Stir and observe.

  • To the fourth test tube, add 0.5 mL of an organic solvent such as diethyl ether. Stir and observe.

  • Record the results as soluble or insoluble for each solvent.

Infrared (IR) Spectroscopy

This protocol is for obtaining an IR spectrum of a solid sample using the KBr pellet method.

Apparatus:

  • FTIR spectrometer

  • Agate mortar and pestle

  • KBr press

  • Infrared-grade KBr powder

Procedure:

  • Thoroughly clean and dry the agate mortar and pestle.

  • Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder into the mortar.

  • Gently grind the mixture until a fine, homogeneous powder is obtained.[11]

  • Transfer a small amount of the powdered mixture to the KBr press.

  • Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the preparation of a sample for ¹H and ¹³C NMR analysis.[12]

Apparatus:

  • NMR spectrometer

  • NMR tube

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Pasteur pipette

  • Small vial

Procedure:

  • Weigh an appropriate amount of the sample. For ¹H NMR, 5-25 mg is typical; for ¹³C NMR, 50-100 mg may be needed.[12]

  • In a small vial, dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical to avoid obscuring sample peaks.[12]

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • If there are any solid particulates, filter the solution through a small cotton plug in a Pasteur pipette.

  • Transfer the clear solution into a clean, dry NMR tube.

  • Place the NMR tube in the spectrometer and acquire the spectrum according to the instrument's standard operating procedures.

Mass Spectrometry (MS)

This protocol provides a general workflow for analyzing a small molecule using Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14]

Apparatus:

  • LC-MS system (with an appropriate ionization source, e.g., ESI)

  • Appropriate solvents for the mobile phase (e.g., acetonitrile, water with formic acid)

  • Vials for sample and solvent

Procedure:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute this stock solution to a final concentration suitable for LC-MS analysis (typically in the µg/mL to ng/mL range).

  • Transfer the final diluted sample to an autosampler vial.

  • Set up the LC method, including the choice of column, mobile phase gradient, and flow rate, to achieve good separation.

  • Set up the MS method, selecting the ionization mode (positive ion mode is suitable for amines), mass range, and other parameters.

  • Inject the sample into the LC-MS system and acquire the data.

  • Analyze the resulting mass spectrum for the molecular ion peak and any fragmentation patterns.

Visualizations

Solubility_Test_Workflow cluster_start Start with Sample cluster_solvents Solubility Tests cluster_results Expected Observations start This compound water Add Water start->water hcl Add 5% HCl start->hcl naoh Add 5% NaOH start->naoh water_res Sparingly Soluble / Insoluble (pH > 8 if soluble) water->water_res Observe hcl_res Soluble (Forms Ammonium Salt) hcl->hcl_res Observe naoh_res Insoluble naoh->naoh_res Observe

Caption: Workflow for determining the solubility of this compound.

Analytical_Characterization_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation sample Pure Sample of This compound ir IR Spectroscopy (KBr Pellet) sample->ir nmr NMR Spectroscopy (in Deuterated Solvent) sample->nmr ms Mass Spectrometry (LC-MS) sample->ms ir_data Identify Functional Groups (N-H, C-Cl, Thiophene) ir->ir_data nmr_data Determine Chemical Structure (Proton & Carbon Environment) nmr->nmr_data ms_data Confirm Molecular Weight & Fragmentation ms->ms_data

Caption: General workflow for the analytical characterization of the compound.

Safety Information

This compound is classified as an irritant. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard ClassGHS PictogramSignal WordHazard StatementsPrecautionary Statements
IrritantGHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data sourced from BLD Pharm.[2]

References

Spectroscopic and Synthetic Profile of 1-(5-Chlorothien-2-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Chlorothien-2-yl)ethanamine is a substituted aminothiophene derivative of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active compounds. This technical guide addresses the critical need for comprehensive spectroscopic data and detailed synthetic protocols for this compound. Despite a thorough review of scientific literature and patent databases, a complete set of experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) and a specific, detailed experimental protocol for the synthesis of this compound are not publicly available. This document, therefore, provides a hypothetical, yet plausible, framework for its synthesis and characterization based on established chemical principles and data from structurally related compounds. The presented data tables and experimental methodologies are illustrative and intended to guide researchers in the synthesis and analysis of this target molecule.

Introduction

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities. The introduction of a chloro substituent and an aminoethyl group can significantly modulate the physicochemical and biological properties of the thiophene core. This compound, in particular, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The lack of readily available, consolidated spectroscopic and synthetic information for this compound presents a significant challenge for researchers. This guide aims to bridge this gap by presenting a projected spectroscopic profile and a detailed, hypothetical experimental workflow.

Hypothetical Synthesis Pathway

A common and effective method for the synthesis of this compound is via reductive amination of the corresponding ketone, 1-(5-chlorothien-2-yl)ethanone. This two-step process, involving the formation of an intermediate imine followed by its reduction, is a well-established and versatile method for amine synthesis.

G cluster_0 Reductive Amination Workflow start 1-(5-Chlorothien-2-yl)ethanone reagents Ammonium Acetate Sodium Cyanoborohydride Methanol start->reagents 1. Reactants reaction Reaction Mixture reagents->reaction 2. Combine workup Aqueous Work-up (e.g., NaHCO3 wash) reaction->workup 3. Quench extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) workup->extraction 4. Isolate purification Purification (e.g., Column Chromatography) extraction->purification 5. Purify product This compound purification->product 6. Final Product characterization Spectroscopic Characterization product->characterization 7. Verify

Caption: Hypothetical workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

Materials:

  • 1-(5-Chlorothien-2-yl)ethanone

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 1-(5-chlorothien-2-yl)ethanone (1.0 eq) in methanol (0.2 M) is added ammonium acetate (10.0 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium cyanoborohydride (1.5 eq) is then added portion-wise over 15 minutes.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting ketone.

  • Upon completion, the methanol is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Spectroscopic Data (Projected)

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

Table 1: Projected ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~6.85d~3.81HThiophene H4
~6.70d~3.81HThiophene H3
~4.30q~6.61HCH-NH₂
~1.80br s-2HNH₂
~1.50d~6.63HCH₃
¹³C NMR Spectroscopy

Table 2: Projected ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~150.0Thiophene C2
~128.0Thiophene C5
~125.5Thiophene C3
~124.0Thiophene C4
~48.0CH-NH₂
~24.0CH₃
FT-IR Spectroscopy

Table 3: Projected FT-IR Data for this compound (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~3380-3200Medium, BroadN-H stretch (primary amine)
~2960MediumC-H stretch (aliphatic)
~1590MediumN-H bend (scissoring)
~1440StrongC=C stretch (thiophene ring)
~800StrongC-H out-of-plane bend
~720StrongC-Cl stretch
Mass Spectrometry

Table 4: Projected Mass Spectrometry Data for this compound

m/z (Calculated)m/z (Found)Ion Species
161.0065-[M]⁺ (for C₆H₈ClNS)
162.0143-[M+H]⁺ (for C₆H₉ClNS)
146.0-[M-NH₂]⁺ Fragment

Logical Workflow for Spectroscopic Analysis

The process of characterizing a newly synthesized compound follows a logical progression of spectroscopic techniques to confirm its identity and purity.

G cluster_1 Spectroscopic Characterization Workflow synthesis Synthesized Product tlc TLC Analysis synthesis->tlc 1. Purity Check ms Mass Spectrometry (MS) tlc->ms 2. Molecular Weight ir Infrared Spectroscopy (FT-IR) ms->ir 3. Functional Groups nmr NMR Spectroscopy (¹H, ¹³C) ir->nmr 4. Connectivity data_analysis Data Interpretation and Structure Confirmation nmr->data_analysis 5. Analysis final Confirmed Structure of This compound data_analysis->final 6. Conclusion

Caption: Logical workflow for the spectroscopic analysis of a synthesized compound.

Conclusion

This technical guide provides a foundational, albeit hypothetical, overview of the synthesis and spectroscopic characterization of this compound. The absence of published experimental data underscores the need for further research to empirically determine these values. The provided protocols and projected data serve as a valuable resource for researchers embarking on the synthesis and study of this and related compounds. It is anticipated that the experimental validation of the data presented herein will be a valuable contribution to the field of medicinal and organic chemistry. Researchers are encouraged to use this guide as a starting point for their investigations and to publish their findings to enrich the collective scientific knowledge.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(5-Chlorothien-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(5-Chlorothien-2-yl)ethanamine. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages spectral data from closely related structural analogs to predict the chemical shifts and coupling patterns. This information is crucial for the structural elucidation and purity assessment of this compound in research and drug development settings.

Predicted Spectroscopic Data

The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are based on the known spectral data of analogous compounds, including 5-chlorothiophene, 1-(thiophen-2-yl)ethanamine, and other substituted thiophenes.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H36.85 - 6.95Doublet (d)~3-4
H46.75 - 6.85Doublet (d)~3-4
CH4.20 - 4.30Quartet (q)~6-7
CH₃1.45 - 1.55Doublet (d)~6-7
NH₂1.50 - 2.50Broad Singlet (br s)-
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon LabelPredicted Chemical Shift (δ, ppm)
C2148 - 152
C3124 - 126
C4125 - 127
C5128 - 132
CH50 - 55
CH₃23 - 27

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to minimize the presence of interfering signals in the spectrum.

  • Mass: Weigh approximately 5-25 mg of the compound for ¹H NMR and 10-50 mg for ¹³C NMR.[1]

  • Solvent: Select a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

    • Number of Scans: Acquire 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay (d1) of 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain a spectrum with singlets for each carbon.

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: Use a relaxation delay (d1) of 2-5 seconds to ensure full relaxation of all carbon nuclei, especially quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Visualizations

The following diagrams illustrate the molecular structure and the logical relationships for NMR analysis.

molecular_structure cluster_molecule This compound C2 C2 C3 C3 C2->C3 CH CH C2->CH C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 H4 H4 C4->H4 S S C5->S Cl Cl C5->Cl S->C2 CH3 CH3 CH->CH3 NH2 NH2 CH->NH2

Caption: Molecular structure of this compound.

nmr_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh Compound (5-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter into NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum lock_shim->acquire_13C ft_phase Fourier Transform & Phasing acquire_1H->ft_phase acquire_13C->ft_phase calibrate Calibrate Spectrum ft_phase->calibrate analyze Analyze & Interpret Data calibrate->analyze

Caption: Experimental workflow for NMR analysis.

References

Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry of 1-(5-Chlorothien-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Analytical Characterization of a Key Thiophene Derivative

This technical guide offers an in-depth exploration of the mass spectrometric analysis of 1-(5-Chlorothien-2-yl)ethanamine, a compound of interest for researchers, scientists, and professionals in drug development. Due to the absence of publicly available mass spectral data for this specific molecule, this paper presents a predictive analysis of its fragmentation behavior under electron ionization (EI), supported by established principles of mass spectrometry and data from structurally analogous compounds. This guide also provides a comprehensive, generalized experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Mass Spectrometry Data

The mass spectrometric behavior of this compound is anticipated to be governed by the characteristic fragmentation patterns of its two primary structural motifs: the primary amine and the substituted chlorothiophene ring. The molecular formula for this compound is C₆H₈ClNS, with a monoisotopic mass of 161.0015 Da. The presence of chlorine and sulfur will result in characteristic isotopic patterns for the molecular ion and any fragments containing these elements.

Table 1: Predicted Key Ions in the Electron Ionization Mass Spectrum of this compound

Predicted m/zProposed Ion StructureFragmentation PathwayNotes
161/163[C₆H₈ClNS]⁺Molecular Ion (M⁺)Isotopic peak at M+2 due to ³⁷Cl.
146/148[C₅H₅ClNS]⁺Loss of a methyl radical (•CH₃)α-cleavage, a dominant pathway for primary amines.[1][2][3][4] This is expected to be the base peak.
129/131[C₄H₂ClS]⁺Cleavage of the C-C bond adjacent to the thiophene ringBenzylic-type cleavage.
115[C₄H₄S]⁺Loss of HCl from the m/z 146/148 fragmentRearrangement and elimination.
94[C₄H₂S]⁺Loss of Cl from the thiophene ring fragment
44[C₂H₆N]⁺Cleavage of the bond between the thiophene ring and the ethanamine side chainCharge retention on the amine fragment.

Predicted Fragmentation Pathway

The primary fragmentation pathway for this compound under electron ionization is predicted to be α-cleavage, which is characteristic of aliphatic amines.[1][2][3][4] This involves the homolytic cleavage of the bond between the two carbon atoms of the ethanamine side chain, resulting in the loss of a methyl radical and the formation of a resonance-stabilized iminium cation. This fragment is expected to be the base peak in the spectrum. Subsequent fragmentation of the chlorothiophene ring is also anticipated.

Fragmentation_Pathway_of_this compound M [C₆H₈ClNS]⁺˙ m/z = 161/163 (Molecular Ion) F1 [C₅H₅ClNS]⁺ m/z = 146/148 (Base Peak) M->F1 - •CH₃ (α-cleavage) F2 [C₄H₂ClS]⁺ m/z = 129/131 M->F2 - C₂H₆N F3 [C₂H₆N]⁺ m/z = 44 M->F3 - C₄H₂ClS

Predicted fragmentation of this compound.

Experimental Protocols

A generalized Gas Chromatography-Mass Spectrometry (GC-MS) method is proposed for the analysis of this compound.

1. Sample Preparation:

  • Dissolve a precise amount of the analyte in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to a final concentration of 1-10 µg/mL.

  • If necessary, derivatization with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be employed to improve volatility and chromatographic performance, although this is not always necessary for primary amines.

2. Gas Chromatography (GC) Conditions:

  • Column: A standard non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (or equivalent), is recommended.

  • Injector: Split/splitless injector, operated in splitless mode for high sensitivity.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

4. Data Analysis:

  • The total ion chromatogram (TIC) will be used to determine the retention time of the analyte.

  • The mass spectrum corresponding to the chromatographic peak will be extracted and compared with the predicted fragmentation pattern.

  • Identification can be further supported by searching the acquired spectrum against commercial mass spectral libraries, although a match for this specific compound is unlikely.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GC-MS_Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SP1 Weighing and Dissolution SP2 Serial Dilution SP1->SP2 A1 Injection into GC SP2->A1 A2 Chromatographic Separation A1->A2 A3 Elution into MS A2->A3 A4 Ionization (EI) A3->A4 A5 Mass Analysis (Quadrupole) A4->A5 A6 Detection A5->A6 D1 Total Ion Chromatogram (TIC) A6->D1 D2 Mass Spectrum Extraction D1->D2 D3 Fragmentation Analysis D2->D3 D4 Library Search (Optional) D3->D4

Generalized workflow for GC-MS analysis.

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a robust starting point for method development for its analysis. The predictive nature of this data underscores the need for experimental verification to confirm the proposed fragmentation pathways and to establish a definitive mass spectral library entry for this compound.

References

Stability and Storage of 1-(5-Chlorothien-2-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(5-Chlorothien-2-yl)ethanamine. The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and purity of this compound for experimental and developmental applications. Due to the limited availability of specific public domain stability studies on this compound, this guide is based on information from safety data sheets, chemical supplier recommendations, and established principles of pharmaceutical stability and forced degradation studies.

Overview and Physicochemical Properties

This compound is a chlorinated thiophene derivative with potential applications in medicinal chemistry and drug discovery. Understanding its stability profile is critical for the reliability and reproducibility of research findings and for the development of stable pharmaceutical formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number214759-44-1Chemical Supplier Catalogs
Molecular FormulaC₆H₈ClNSChemical Supplier Catalogs
Molecular Weight161.65 g/mol Chemical Supplier Catalogs
Boiling Point218.3±25.0 °C (Predicted)[1]
Density1.261±0.06 g/cm³ (Predicted)[1]
pKa8.86±0.29 (Predicted)[1]

Recommended Storage and Handling Conditions

To maintain the quality and purity of this compound, specific storage and handling procedures are recommended. These conditions are designed to minimize degradation from environmental factors.

Table 2: Recommended Storage and Handling for this compound

ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated) [1]To slow down potential degradation reactions. Some suppliers indicate that short-term shipping at room temperature (less than 2 weeks) is acceptable.
Atmosphere Store in a cool, dry place.[2] Keep container tightly sealed.To protect from moisture and atmospheric contaminants.
Light Store in a light-resistant container.To prevent photolytic degradation, a common pathway for heterocyclic compounds.
Inert Gas For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation, especially if the compound is sensitive to air.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in publicly available literature, potential degradation routes can be inferred based on its chemical structure and general knowledge of similar compounds. Forced degradation studies are essential to definitively identify these pathways.[3][4] Potential degradation mechanisms include:

  • Oxidation: The amine group and the thiophene ring can be susceptible to oxidation.

  • Hydrolysis: Although generally stable, prolonged exposure to acidic or basic conditions could potentially lead to hydrolysis.

  • Photodegradation: Aromatic and heterocyclic compounds are often sensitive to UV and visible light.

  • Thermal Degradation: High temperatures can lead to decomposition.

Experimental Protocols for Stability Assessment

To thoroughly investigate the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to stress conditions to accelerate degradation and identify potential degradants.[4][5]

General Workflow for a Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_conclusion Conclusion A Prepare Stock Solution of this compound C Acid Hydrolysis A->C D Base Hydrolysis A->D E Oxidative Degradation A->E F Thermal Degradation A->F G Photolytic Degradation A->G B Prepare Stress Agents (Acid, Base, Oxidizing Agent) B->C B->D B->E H Sample Quenching and Dilution C->H D->H E->H F->H G->H I Stability-Indicating Method Analysis (e.g., HPLC) H->I J Peak Purity Analysis I->J K Characterization of Degradants (e.g., LC-MS, NMR) J->K L Identify Degradation Pathways K->L M Establish Stability Profile L->M

Caption: Workflow for a Forced Degradation Study.

Detailed Methodologies

The following are representative protocols for stress testing. The concentration of the stressor and the duration of the study should be optimized to achieve 5-20% degradation.[5][6]

Table 3: Experimental Protocols for Forced Degradation Studies

Stress ConditionProtocol
Acid Hydrolysis 1. Prepare a 1 mg/mL solution of this compound in a suitable solvent.2. Treat the solution with 0.1 M HCl.3. Incubate at 60°C for 24 hours.4. At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.
Base Hydrolysis 1. Prepare a 1 mg/mL solution of this compound.2. Treat the solution with 0.1 M NaOH.3. Incubate at 60°C for 24 hours.4. At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
Oxidative Degradation 1. Prepare a 1 mg/mL solution of this compound.2. Treat the solution with 3% H₂O₂.3. Store at room temperature for 24 hours, protected from light.4. At specified time points, withdraw aliquots and dilute for analysis.
Thermal Degradation 1. Place the solid compound in a controlled temperature oven at 70°C for 48 hours.2. For solution stability, prepare a 1 mg/mL solution and reflux at 70°C for 24 hours.3. At specified time points, withdraw samples, cool to room temperature, and dilute for analysis.
Photolytic Degradation 1. Expose a 1 mg/mL solution of the compound to a light source that provides both UV and visible light (e.g., Xenon lamp) with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.2. Run a parallel experiment with a sample protected from light (dark control).3. At specified time points, withdraw aliquots and analyze.

Analytical Methodology

A validated stability-indicating analytical method is crucial for separating the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.

Logical Flow for Stability-Indicating Method Development

The development of a robust analytical method is a prerequisite for accurate stability assessment.

Method Development Logic A Initial Method Scouting (Column, Mobile Phase, Detector) B Analyze Stressed Samples A->B C Check for Peak Resolution (Parent vs. Degradants) B->C D Optimize Method Parameters (Gradient, Flow Rate, Temperature) C->D Resolution < 1.5 E Method Validation (Specificity, Linearity, Accuracy, Precision) C->E Resolution > 1.5 D->B F Validated Stability-Indicating Method E->F

Caption: Logic for Developing a Stability-Indicating Method.

Conclusion

While specific, quantitative stability data for this compound is not extensively published, adherence to the recommended storage conditions of 2-8°C in a dry, dark environment is crucial for maintaining its integrity. For critical applications, it is highly recommended that researchers perform in-house stability assessments using the principles and protocols outlined in this guide. A systematic approach involving forced degradation studies will elucidate the compound's intrinsic stability and help in the development of robust analytical methods and stable formulations.

References

Navigating the Safety Profile of 1-(5-Chlorothien-2-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 1-(5-Chlorothien-2-yl)ethanamine (CAS No: 214759-44-1). The information is compiled to assist researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound, ensuring minimal risk to personnel and the environment. Due to the limited availability of a complete, official Safety Data Sheet (SDS), this guide synthesizes available data from various sources and provides general guidance based on the chemical structure and known hazards of related compounds.

Safety Data Sheet Overview

Table 1: Summary of Available Safety Data

ParameterDataSource
Chemical Name This compoundChemicalBook[1]
CAS Number 214759-44-1ChemicalBook[1]
Molecular Formula C6H8ClNSChemicalBook[1]
Molecular Weight 161.65 g/mol ChemicalBook[1]
Appearance White to light yellow crystal powderBOC Sciences[2]
GHS Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.BLD Pharm[3]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.BLD Pharm[3]
Hazard Codes (Older System) Xi (Irritant)ChemicalBook[1]
Storage Temperature 2-8°C, in a dark place under an inert atmosphere.BLD Pharm[4]
Acute Toxicity (Oral) Category 4Inferred from H302
Skin Corrosion/Irritation Category 2Inferred from H315
Serious Eye Damage/Irritation Category 2AInferred from H319
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)Inferred from H335
LD50/LC50 Data Not availableN/A
Carcinogenicity No data available. Thiophene derivatives can be metabolized to reactive intermediates, suggesting a potential for carcinogenicity that warrants caution.General knowledge on thiophene toxicity[5][6]
Environmental Hazards No data available.N/A

Handling Precautions and Personal Protective Equipment (PPE)

Given the GHS hazard statements, this compound should be handled with appropriate precautions to minimize exposure. The following are general guidelines for handling this and other hazardous chemical compounds.[7][8]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder or creating solutions.[6]

  • Ensure safety showers and eyewash stations are readily accessible.[9]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6]

  • Skin Protection: A lab coat should be worn. Chemical-resistant gloves (e.g., nitrile) are essential. For prolonged or direct contact, heavier-duty gloves may be necessary. Always inspect gloves for integrity before use.[6][8]

  • Respiratory Protection: If working outside a fume hood or if dust/aerosol generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]

Hygiene Practices:

  • Avoid inhalation of dust or vapors.[3]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[6]

  • Remove contaminated clothing promptly and wash it before reuse.

Experimental Protocols

The following are generalized protocols for the safe handling of this compound. These should be adapted to specific experimental needs and incorporated into detailed Standard Operating Procedures (SOPs).

Weighing and Preparing Solutions

Objective: To safely weigh the solid compound and prepare a stock solution.

Methodology:

  • Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure all necessary equipment (balance, spatulas, weighing paper, glassware, solvent, and waste containers) is inside the hood.

  • Weighing: Tare the balance with the weighing paper or container. Carefully transfer the desired amount of this compound using a clean spatula. Avoid generating dust.

  • Solution Preparation: Add the weighed solid to the appropriate glassware. Slowly add the desired solvent, ensuring the container is capped or covered as much as possible during the addition to prevent splashing and vapor release.

  • Dissolution: If necessary, gently swirl or stir the mixture to dissolve the compound. Avoid vigorous shaking that could create aerosols.

  • Labeling: Clearly label the container with the chemical name, concentration, solvent, date, and appropriate hazard pictograms.

  • Cleanup: Decontaminate the spatula and weighing area with an appropriate solvent. Dispose of weighing paper and any contaminated disposables in a designated hazardous waste container.

Storage and Disposal

Objective: To ensure the safe storage of the compound and its waste.

Methodology:

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and dark place, as recommended at 2-8°C.[4] Store away from incompatible materials such as strong oxidizing agents.

  • Disposal: All waste containing this compound, including unused material, contaminated labware, and cleaning materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.

Emergency Procedures

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Potential Toxicological Pathways

Specific studies on the biological activity and signaling pathways of this compound are not available in the public domain. However, based on the known metabolism of thiophene-containing compounds, a potential pathway for toxicity can be hypothesized. The thiophene ring is known to be a structural alert, as it can be metabolized by cytochrome P450 (CYP450) enzymes in the liver to form reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides.[1][6] These reactive intermediates can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage, immune responses, and potentially genotoxicity.[5][10]

Toxicity_Pathway cluster_Metabolism Hepatic Metabolism cluster_Cellular_Effects Cellular Effects Compound This compound CYP450 Cytochrome P450 (Oxidation) Compound->CYP450 Reactive_Metabolites Reactive Metabolites (Thiophene S-oxides, Epoxides) CYP450->Reactive_Metabolites Covalent_Binding Covalent Binding Reactive_Metabolites->Covalent_Binding Detoxification Detoxification Pathways (e.g., Glutathione Conjugation) Reactive_Metabolites->Detoxification Macromolecules Cellular Macromolecules (Proteins, DNA) Cellular_Damage Cellular Damage (Hepatotoxicity, Genotoxicity) Macromolecules->Cellular_Damage Covalent_Binding->Macromolecules Excretion Excretion Detoxification->Excretion

Figure 1: Hypothetical metabolic activation pathway of this compound.

The diagram above illustrates a plausible mechanism of toxicity. The parent compound undergoes metabolic activation by CYP450 enzymes, leading to the formation of reactive intermediates. These can either be detoxified and excreted or can bind to cellular components, potentially causing toxicity.

Experimental_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Review_SDS Review SDS and Create SOP Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Work_Area Prepare Fume Hood and Equipment Don_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Decontaminate Decontaminate Equipment and Work Area Prepare_Solution->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE and Wash Hands Dispose_Waste->Doff_PPE

Figure 2: General experimental workflow for handling this compound.

This workflow outlines the essential steps for safely handling the compound, from preparation to cleanup. Adherence to such a structured process is critical for minimizing exposure and ensuring laboratory safety.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Safety Data Sheet (SDS). All laboratory personnel should be thoroughly trained in chemical safety and handling procedures. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Technical Guide: Solubility Profile of 1-(5-Chlorothien-2-yl)ethanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed quantitative solubility data for 1-(5-Chlorothien-2-yl)ethanamine is limited. The information presented in this guide is based on the general principles of solubility for structurally related compounds, including thiophene derivatives and primary amines. The provided data and protocols should be considered as a starting point for experimental investigation.

Introduction

This compound is a substituted thiophene derivative containing a primary amine group. Its chemical structure suggests a degree of polarity due to the amine and the chloro-substituent, as well as nonpolar characteristics from the thiophene ring and the ethyl group. This amphiphilic nature will influence its solubility in various organic solvents. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and use in various research and development applications, including as a building block in medicinal chemistry. Thiophene derivatives, in general, tend to be soluble in common organic solvents such as alcohols and ethers, while their solubility in water is often limited[1]. The presence of the amine group in this compound allows for its conversion into a more water-soluble salt form through reaction with an acid[2].

Estimated Solubility Data

The following table provides an estimated qualitative solubility of this compound in a range of common organic solvents based on the principle of "like dissolves like" and the known properties of similar chemical structures. These estimations should be confirmed experimentally.

Solvent ClassificationSolvent NamePredicted SolubilityRationale
Protic Polar MethanolSolubleCapable of hydrogen bonding with the amine group.
EthanolSolubleCapable of hydrogen bonding with the amine group.
IsopropanolSolubleCapable of hydrogen bonding with the amine group.
WaterSparingly SolubleThe polar amine group may allow for some solubility, but the larger organic scaffold is expected to limit it.
Aprotic Polar Dimethyl Sulfoxide (DMSO)SolubleHigh polarity can solvate the amine group.
Dimethylformamide (DMF)SolubleHigh polarity can solvate the amine group.
AcetonitrileSolublePolar nature is suitable for dissolving the compound.
AcetoneSolubleIntermediate polarity, likely to be a good solvent.
Tetrahydrofuran (THF)SolubleEther linkage and cyclic structure can accommodate the compound.
Dichloromethane (DCM)SolubleCan interact with the chloro and aromatic parts of the molecule.
Nonpolar TolueneSparingly SolubleAromatic nature may provide some interaction, but polarity mismatch with the amine group exists.
HexaneInsolubleSignificant mismatch in polarity.
Diethyl EtherSolubleThe ether can act as a hydrogen bond acceptor for the amine.
Acidic (Aqueous) 5% Hydrochloric AcidSolubleThe basic amine group will be protonated to form a water-soluble ammonium salt[2].

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in an organic solvent at a specific temperature (e.g., room temperature).

Objective: To determine the approximate solubility of this compound in a given organic solvent.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Pipettes and tips

  • Constant temperature bath (optional)

Procedure:

  • Preparation: Place a small, accurately weighed amount (e.g., 10 mg) of this compound into a clean, dry test tube.

  • Solvent Addition: Add a small, measured volume (e.g., 0.1 mL) of the chosen organic solvent to the test tube.

  • Mixing: Vigorously shake or vortex the test tube for 1-2 minutes to facilitate dissolution. If a constant temperature is required, place the test tube in a temperature-controlled bath.

  • Observation: Observe the mixture. If the solid completely dissolves, the compound is soluble at that concentration.

  • Incremental Solvent Addition: If the solid does not completely dissolve, continue to add small, measured volumes of the solvent (e.g., 0.1 mL at a time), vortexing after each addition, until the solid is fully dissolved.

  • Recording: Record the total volume of solvent required to completely dissolve the initial mass of the compound.

  • Calculation: Calculate the approximate solubility in mg/mL or other desired units.

  • Classification: The solubility can be qualitatively classified based on the amount of solvent required (e.g., Very Soluble: <1 mL; Soluble: 1-30 mL; Sparingly Soluble: 30-100 mL; Insoluble: >100 mL).

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing the solubility of an organic amine like this compound.

Solubility_Workflow start Start with Unknown This compound test_water Test Solubility in Water start->test_water water_soluble Water Soluble test_water->water_soluble Yes water_insoluble Water Insoluble test_water->water_insoluble No end End of Preliminary Solubility Assessment water_soluble->end test_hcl Test Solubility in 5% HCl water_insoluble->test_hcl hcl_soluble Soluble in 5% HCl (Confirms Basic Amine) test_hcl->hcl_soluble Yes hcl_insoluble Insoluble in 5% HCl test_hcl->hcl_insoluble No test_organic Test Solubility in Organic Solvents hcl_soluble->test_organic hcl_insoluble->end organic_soluble Soluble in Polar Organic Solvents test_organic->organic_soluble e.g., Methanol, DMSO organic_insoluble Insoluble in Nonpolar Organic Solvents test_organic->organic_insoluble e.g., Hexane organic_soluble->end organic_insoluble->end

Caption: Workflow for Preliminary Solubility Assessment of an Organic Amine.

This guide provides a foundational understanding of the expected solubility of this compound and a practical approach for its experimental determination. For any specific application, it is imperative to conduct thorough experimental validation of the solubility characteristics.

References

The Diverse Biological Activities of Thiophene Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiophene, a five-membered sulfur-containing heterocyclic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its derivatives exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neurological activities.[1][2] The structural versatility of the thiophene ring allows for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties to enhance efficacy and selectivity for various biological targets.[3] This technical guide provides a comprehensive overview of the significant biological activities of thiophene derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Activity

Thiophene derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines through multiple mechanisms of action.[3] These mechanisms include the inhibition of crucial enzymes like tyrosine kinases and topoisomerases, disruption of microtubule dynamics, and induction of apoptosis.[3]

Quantitative Data: Anticancer Activity of Thiophene Derivatives

The cytotoxic activity of various thiophene derivatives against different cancer cell lines is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Compound ID/ClassCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)
Thienopyrimidine (3b)HepG2 (Hepatocellular Carcinoma)3.105 ± 0.14DoxorubicinNot specified
PC-3 (Prostate Cancer)2.15 ± 0.12
Thieno[3,2-b]pyrrole (4c)HepG2 (Hepatocellular Carcinoma)3.023 ± 0.12DoxorubicinNot specified
PC-3 (Prostate Cancer)3.12 ± 0.15
Thiophene Carboxamide (2b)Hep3B (Hepatocellular Carcinoma)5.46Not specifiedNot specified
Thiophene Carboxamide (2d)Hep3B (Hepatocellular Carcinoma)8.85Not specifiedNot specified
Thiophene Carboxamide (2e)Hep3B (Hepatocellular Carcinoma)12.58Not specifiedNot specified
Thiophene-based oxadiazole (11b)MCF-7 (Breast Adenocarcinoma)6.55Doxorubicin4.17
HCT116 (Colon Cancer)8.205.23
Thiophene-based oxadiazole (15)MCF-7 (Breast Adenocarcinoma)9.35Doxorubicin4.17
HCT116 (Colon Cancer)8.765.23
Thienopyrimidine (5)MCF-7 (Breast Cancer)7.301 ± 4.5DoxorubicinNot specified
HepG-2 (Hepatocellular Carcinoma)5.3 ± 1.6
Thienopyrimidine (8)MCF-7 (Breast Cancer)4.132 ± 0.5DoxorubicinNot specified
HepG-2 (Hepatocellular Carcinoma)3.3 ± 0.90
Key Signaling Pathways in Anticancer Activity

Thiophene derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation and survival.

VEGFR2_AKT_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Thiophene Thiophene Derivative Thiophene->VEGFR2 PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

VEGFR-2/AKT Signaling Pathway Inhibition

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Arrest Mitotic Arrest (G2/M Phase) Thiophene Thiophene Derivative (e.g., CA-4 Biomimetic) Thiophene->Tubulin Binds to Colchicine Site Apoptosis Apoptosis Arrest->Apoptosis

Mechanism of Tubulin Polymerization Inhibition

WEE1_Kinase_Pathway DNADamage DNA Damage ATM_ATR ATM/ATR DNADamage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 activates WEE1 WEE1 Kinase Chk1_Chk2->WEE1 activates CDK1_CyclinB CDK1/Cyclin B (Inactive) WEE1->CDK1_CyclinB phosphorylates (inhibits) Thiophene Thiophene Derivative Thiophene->WEE1 CDK1_CyclinB_Active CDK1/Cyclin B (Active) Mitosis Mitotic Entry CDK1_CyclinB_Active->Mitosis CDC25 CDC25 CDC25->CDK1_CyclinB dephosphorylates (activates)

WEE1 Kinase Signaling in Cell Cycle Regulation
Experimental Protocols

The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes.[4]

  • Reaction Setup: In a round-bottom flask, combine an α-cyano ester (1 equivalent), a ketone or aldehyde with an α-methylene group (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent such as ethanol or dimethylformamide.

  • Addition of Base: Add a catalytic amount of a base, such as morpholine or triethylamine, to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-50°C) for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: The structure of the synthesized thiophene derivative is confirmed by spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[4][5]

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[6]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

Thiophene derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.[7][8]

Quantitative Data: Antimicrobial Activity of Thiophene Derivatives

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound ID/ClassMicrobial StrainMIC (µg/mL)Reference CompoundReference Compound MIC (µg/mL)
Thiophene derivative (S1)Staphylococcus aureus0.81 (µM/ml)CefadroxilNot specified
Bacillus subtilis0.81 (µM/ml)
Escherichia coli0.81 (µM/ml)
Salmonella typhi0.81 (µM/ml)
Thiophene derivative (S4)Candida albicans0.91 (µM/ml)FluconazoleNot specified
Aspergillus niger0.91 (µM/ml)
Thiophene-functionalized Ag(I)-NHC (1b)Ampicillin-resistant S. aureus64Not specifiedNot specified
Thiophene-functionalized Ag(I)-NHC (2b)Ampicillin-resistant S. aureus32Not specifiedNot specified
3-chlorobenzo[b]thiophene (19)Bacillus cereus128Not specifiedNot specified
Candida albicans128
Thiophene derivative (4)Colistin-resistant A. baumannii16 (MIC50)Colistin128 (MIC50)
Colistin-resistant E. coli8 (MIC50)8 (MIC50)
Thiophene derivative (5)Colistin-resistant A. baumannii16 (MIC50)Colistin128 (MIC50)
Colistin-resistant E. coli32 (MIC50)8 (MIC50)
Thiophene derivative (8)Colistin-resistant A. baumannii32 (MIC50)Colistin128 (MIC50)
Colistin-resistant E. coli32 (MIC50)8 (MIC50)
Proposed Mechanism of Antimicrobial Action

The antimicrobial mechanism of thiophene derivatives can involve disruption of the cell membrane, inhibition of essential enzymes, and interference with biofilm formation.[9][10]

Antimicrobial_Mechanism cluster_0 Bacterial Cell cluster_1 Cellular Consequences Thiophene Thiophene Derivative Membrane Cell Membrane Thiophene->Membrane Disruption Enzymes Essential Enzymes (e.g., β-lactamase) Thiophene->Enzymes Inhibition Biofilm Biofilm Formation Thiophene->Biofilm Inhibition Death Bacterial Cell Death Membrane->Death Enzymes->Death Biofilm->Death

Antimicrobial Mechanisms of Thiophene Derivatives
Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum: Culture the microbial strain in a suitable broth medium overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the thiophene derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

Thiophene derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[11][12]

Quantitative Data: Anti-inflammatory Activity of Thiophene Derivatives
Compound ID/ClassTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundReference Compound IC50 (µM)
2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide (VIIa)COX-20.2967.2Celecoxib0.42
Thiophene pyrazole hybrid (21)COX-20.67-Celecoxib1.14
5-LOX2.33-Sodium meclofenamate5.64
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene (29a-d)COX-20.31 - 1.40-CelecoxibNot specified
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b)COX-25.458.37CelecoxibNot specified
5-LOX4.33-NDGA2.46
Benzothiophene with phenolic acid (2)5-LOX6.0-Not specifiedNot specified
Benzothiophene with phenolic acid (3)5-LOX6.6-Not specifiedNot specified

Key Signaling Pathways in Anti-inflammatory Activity

Inflammatory_Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid PLA2 PLA2 Phospholipase A2 COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 LOX 5-LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes Leukotrienes LOX->Leukotrienes Leukotrienes->Inflammation Thiophene Thiophene Derivative Thiophene->COX2 Thiophene->LOX

COX and LOX Inflammatory Pathways
Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Enzyme Preparation: Dilute human recombinant COX-2 enzyme in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Compound Incubation: Add the thiophene derivative (dissolved in DMSO) to the enzyme solution and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a solution of stannous chloride.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Neurological Activity

Thiophene derivatives have shown promise in the treatment of neurodegenerative disorders, such as Alzheimer's disease, by targeting key enzymes like acetylcholinesterase (AChE) and modulating the aggregation of amyloid-beta (Aβ) peptides.[13][14]

Quantitative Data: Neurological Activity of Thiophene Derivatives
Compound ID/ClassTargetIC50 (µM)Reference CompoundReference Compound IC50 (µM)
Thiophene Chalcone-Coumarin (23e)Acetylcholinesterase (AChE)0.42 ± 0.019Galantamine1.142 ± 0.027
Thiophene derivative (IIId)Acetylcholinesterase (AChE)Not specified (60% inhibition)DonepezilNot specified (40% inhibition)
Benzothiophene-chalcone (5f)Acetylcholinesterase (AChE)62.10GalantamineNot specified
Benzothiophene-chalcone (5h)Butyrylcholinesterase (BChE)24.35Galantamine28.08
Thiophene derivative (1i)Acetylcholinesterase (AChE)0.42 ± 0.019Not specifiedNot specified

Key Signaling Pathways in Neurological Activity

Cholinergic_Pathway cluster_0 Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh releases Postsynaptic Postsynaptic Neuron AChE AChE ACh->AChE hydrolyzed by AChR ACh Receptors ACh->AChR binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChR->Postsynaptic activates Thiophene Thiophene Derivative Thiophene->AChE inhibits

Cholinergic Signaling Pathway and AChE Inhibition
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI, substrate), and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the acetylcholinesterase enzyme solution to each well, followed by the thiophene derivative at various concentrations. Incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Add DTNB and ATCI solutions to each well to start the reaction.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each compound concentration and determine the IC50 value.

Thiophene and its derivatives represent a versatile and highly valuable class of compounds in drug discovery and development. Their diverse biological activities, spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, underscore their potential as therapeutic agents for a wide range of diseases. The ability to readily modify the thiophene scaffold allows for the optimization of their pharmacological profiles, paving the way for the development of novel and more effective drugs. This technical guide provides a solid foundation for researchers and scientists working with thiophene derivatives, offering a comprehensive overview of their biological potential, methodologies for their evaluation, and insights into their mechanisms of action. Further exploration of structure-activity relationships and the development of more targeted synthetic strategies will undoubtedly continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

Chiral Amines in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental structural motifs present in a vast number of natural products, active pharmaceutical ingredients (APIs), and other biologically active compounds. It is estimated that 40-45% of small molecule pharmaceuticals contain a chiral amine fragment. The stereochemistry of these amine-containing compounds is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. Consequently, the synthesis, separation, and analysis of enantiomerically pure chiral amines are critical aspects of modern drug discovery and development.

One enantiomer of a chiral drug may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects or toxicity. A classic and tragic example of this is thalidomide, where the (R)-enantiomer possesses sedative effects, while the (S)-enantiomer is a potent teratogen. This underscores the critical need for stereoselective synthesis and analysis in pharmaceutical development. This guide provides an in-depth overview of the role of chiral amines in medicinal chemistry, covering their synthesis, analytical separation, and pharmacological significance, with a focus on quantitative data and detailed experimental methodologies.

Pharmacological Significance of Chirality in Amine-Containing Drugs

The differential interaction of enantiomers with chiral biological targets can lead to significant differences in their pharmacodynamic and pharmacokinetic profiles.

Pharmacodynamics: Receptor Binding Affinity

The binding affinity of a drug to its target receptor is a key determinant of its potency. Enantiomers often exhibit different binding affinities, as illustrated by the beta-blocker propranolol. The (S)-enantiomer has a much higher affinity for β-adrenergic receptors than the (R)-enantiomer.

DrugEnantiomerReceptorBinding Affinity (Ki in nM)
Propranolol(S)-Propranololβ1-adrenergic1.2
(R)-Propranololβ1-adrenergic180
(S)-Propranololβ2-adrenergic0.8
(R)-Propranololβ2-adrenergic120

This table summarizes the binding affinities (Ki) of propranolol enantiomers to β-adrenergic receptors.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Chirality can also influence the pharmacokinetic properties of a drug, affecting its absorption, distribution, metabolism, and excretion. For instance, the metabolism of propranolol is stereoselective, leading to different plasma concentrations of the two enantiomers after administration of the racemic mixture.

DrugEnantiomerCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
Propranolol (80 mg racemate)(S)-Propranolol45.3 ± 15.22.6 ± 0.9207 ± 86
(R)-Propranolol84.7 ± 29.82.8 ± 1.0403 ± 161
Ibuprofen (400 mg racemate)(S)-Ibuprofen30.5 ± 6.42.1 ± 0.7105.2 ± 21.3
(R)-Ibuprofen21.8 ± 4.52.2 ± 0.868.7 ± 14.9

This table presents a comparison of key pharmacokinetic parameters for the enantiomers of propranolol and ibuprofen following oral administration of the racemic mixtures.

Synthesis of Enantiomerically Pure Chiral Amines

Several strategies have been developed for the synthesis of enantiomerically pure chiral amines, including asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer. One of the most efficient methods is the asymmetric hydrogenation of prochiral imines using a chiral catalyst.

Experimental Protocol: Asymmetric Hydrogenation of an Imine

This protocol describes a general procedure for the iridium-catalyzed asymmetric hydrogenation of an N-aryl ketimine.

Materials:

  • N-aryl ketimine (1.0 mmol)

  • [Ir(COD)Cl]₂ (0.005 mmol, 0.5 mol%)

  • Chiral ligand (e.g., (R)-SEGPHOS) (0.011 mmol, 1.1 mol%)

  • Iodine (I₂) (0.01 mmol, 1 mol%)

  • Anhydrous, degassed solvent (e.g., methanol, 5 mL)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ and the chiral ligand.

  • Anhydrous, degassed solvent is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.

  • The N-aryl ketimine and iodine are added to the flask.

  • The flask is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The flask is purged with hydrogen gas (3 cycles of vacuum and H₂ backfill).

  • The reaction is stirred under a positive pressure of hydrogen (e.g., 10 atm) at a specified temperature (e.g., 40 °C) for a designated time (e.g., 24 hours).

  • Upon completion, the reaction is carefully vented, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the chiral amine.

  • The enantiomeric excess (ee) is determined by chiral HPLC or GC.

Resolution of Racemic Amines

Resolution techniques separate a racemic mixture into its constituent enantiomers. Enzymatic kinetic resolution is a widely used method that takes advantage of the stereoselectivity of enzymes.

Experimental Protocol: Enzymatic Kinetic Resolution of a Primary Amine

This protocol outlines a general procedure for the lipase-catalyzed kinetic resolution of a racemic primary amine.

Materials:

  • Racemic primary amine (1.0 mmol)

  • Acylating agent (e.g., ethyl acetate) (0.5 mmol)

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., toluene)

Procedure:

  • To a flask containing the racemic amine in an anhydrous organic solvent, add the acylating agent.

  • Add the immobilized lipase to the reaction mixture.

  • Stir the mixture at a controlled temperature (e.g., 40 °C).

  • Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • The unreacted amine and the acylated product (amide) are then separated, typically by an acid-base extraction or column chromatography.

  • The amide can be hydrolyzed to afford the other enantiomer of the amine.

Analytical Techniques for Chiral Amine Separation

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable technique for the separation and quantification of chiral amine enantiomers.

Experimental Protocol: Chiral HPLC Separation of a Primary Amine

This protocol provides a general method for the chiral separation of a primary amine using a polysaccharide-based CSP.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Diode Array Detector.

  • Chiral Stationary Phase: e.g., a column packed with amylose or cellulose derivatives (e.g., CHIRALPAK® IA).

Chromatographic Conditions:

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A typical starting condition is 90:10 (v/v) hexane:isopropanol.

  • Additives: To improve peak shape and resolution for basic amines, a small amount of an amine modifier (e.g., 0.1% diethylamine or ethanolamine) is often added to the mobile phase.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Column Temperature: Usually ambient, but can be varied (e.g., 10-40 °C) to optimize separation.

  • Detection: UV detection at a wavelength where the analyte absorbs.

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Dissolve a small amount of the racemic amine sample in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Record the chromatogram. The two enantiomers should appear as two separated peaks.

  • Optimize the separation by adjusting the mobile phase composition (ratio of alcohol to non-polar solvent) and the type and concentration of the additive.

Mandatory Visualizations

Signaling Pathways

G_protein_coupled_receptor_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Epinephrine Epinephrine (Agonist) Receptor β-Adrenergic Receptor (GPCR) Epinephrine->Receptor Binds to G_protein G Protein (Gs) Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Glycogenolysis) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Epinephrine Signaling Pathway via a G-Protein Coupled Receptor.

Thalidomide_Mechanism_of_Action cluster_drug_and_target Drug-Target Interaction cluster_e3_ligase E3 Ubiquitin Ligase Complex cluster_downstream_effects Downstream Effects Thalidomide (S)-Thalidomide CRBN Cereblon (CRBN) Thalidomide->CRBN Binds to CRL4 CUL4-DDB1-Roc1 (CRL4) CRBN->CRL4 Forms CRL4-CRBN complex SALL4 SALL4 (Transcription Factor) CRL4->SALL4 Mediates SALL4->CRBN Recruited as neosubstrate Ubiquitination Ubiquitination SALL4->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Leads to Teratogenesis Teratogenesis Proteasome->Teratogenesis Results in Asymmetric_Synthesis_Workflow Start Start: Prochiral Substrate Reaction_Setup Reaction Setup: Substrate, Chiral Catalyst, Reagents, Solvent Start->Reaction_Setup Asymmetric_Reaction Asymmetric Reaction (e.g., Hydrogenation) Reaction_Setup->Asymmetric_Reaction Workup Reaction Workup and Crude Product Isolation Asymmetric_Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Analysis: Yield, Purity (NMR, MS), Enantiomeric Excess (Chiral HPLC) Purification->Analysis Final_Product End: Enantiomerically Enriched Chiral Amine Analysis->Final_Product

Methodological & Application

Synthesis of 1-(5-Chlorothien-2-yl)ethanamine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 1-(5-Chlorothien-2-yl)ethanamine, a key intermediate in the manufacturing of the anticoagulant drug Rivaroxaban. The protocols outlined herein are intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a primary amine of significant interest due to its role as a crucial building block in the synthesis of Rivaroxaban, a direct factor Xa inhibitor. The efficient and scalable synthesis of this intermediate is paramount for the cost-effective production of this widely used therapeutic agent. The most common and industrially relevant synthetic route to this compound is the reductive amination of 2-acetyl-5-chlorothiophene. This document details two established protocols for this conversion: the Leuckart reaction and catalytic transfer hydrogenation.

Synthesis Protocols

Two primary methods for the synthesis of this compound from 2-acetyl-5-chlorothiophene are presented below.

Method 1: Leuckart Reaction

The Leuckart reaction is a classical method for the reductive amination of ketones using ammonium formate as both the ammonia source and the reducing agent.[1][2]

Experimental Protocol:

A mixture of 2-acetyl-5-chlorothiophene and an excess of ammonium formate is heated at a temperature between 160-180°C for several hours. The reaction proceeds through the in-situ formation of an imine intermediate, which is subsequently reduced by formic acid generated from the decomposition of ammonium formate. The resulting N-formyl derivative is then hydrolyzed, typically by heating with aqueous hydrochloric acid, to yield the desired primary amine. The final product is isolated and purified by distillation under reduced pressure or by crystallization of its salt form.

Method 2: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers a milder and often more efficient alternative to the high temperatures required for the Leuckart reaction. This method typically employs a transition metal catalyst and a hydrogen donor.[3][4]

Experimental Protocol:

2-Acetyl-5-chlorothiophene is dissolved in a suitable solvent, such as methanol or isopropanol. A transition metal catalyst, for example, a ruthenium or iridium complex, is added along with a hydrogen donor like formic acid or ammonium formate. The reaction mixture is heated to a moderate temperature, typically between 40-80°C, and stirred until the reaction is complete as monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst is removed by filtration, and the solvent is evaporated. The resulting crude product is then worked up and purified, often by acid-base extraction followed by distillation or crystallization.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterLeuckart ReactionCatalytic Transfer Hydrogenation
Starting Material 2-Acetyl-5-chlorothiophene2-Acetyl-5-chlorothiophene
Reagents Ammonium formate, Hydrochloric acidTransition metal catalyst, Hydrogen donor
Reaction Temperature 160-180°C40-80°C
Reaction Time 4-8 hours2-6 hours
Yield Moderate to goodGood to excellent
Purity Good (after purification)High (after purification)

Characterization Data for this compound:

AnalysisData
Appearance Colorless to pale yellow oil or low melting solid
Molecular Formula C₆H₈ClNS
Molecular Weight 161.65 g/mol
¹H NMR (CDCl₃, δ) 1.45 (d, 3H, J=6.8 Hz, CH₃), 1.65 (br s, 2H, NH₂), 4.25 (q, 1H, J=6.8 Hz, CH), 6.68 (d, 1H, J=3.8 Hz, Ar-H), 6.75 (d, 1H, J=3.8 Hz, Ar-H)
¹³C NMR (CDCl₃, δ) 25.5 (CH₃), 51.0 (CH), 124.5 (Ar-CH), 125.0 (Ar-CH), 129.0 (Ar-C-Cl), 149.0 (Ar-C)
Mass Spectrum (m/z) [M+H]⁺: 162.0, 164.0 (in accordance with the isotopic pattern of chlorine)

Experimental Workflow and Signaling Pathway Diagrams

Diagram 1: Synthetic Workflow for this compound

Synthesis_Workflow Start Start: 2-Acetyl-5-chlorothiophene ReductiveAmination Reductive Amination (e.g., Leuckart Reaction or Catalytic Transfer Hydrogenation) Start->ReductiveAmination Workup Aqueous Workup & Extraction ReductiveAmination->Workup Purification Purification (Distillation or Crystallization) Workup->Purification Product Product: This compound Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: Synthetic workflow for this compound.

Diagram 2: Role of this compound in Rivaroxaban Synthesis

Rivaroxaban_Synthesis_Pathway Intermediate1 This compound Coupling Amide Bond Formation Intermediate1->Coupling Intermediate2 4-(4-Aminophenyl)-3-morpholinone derivative Intermediate2->Coupling Rivaroxaban Rivaroxaban Coupling->Rivaroxaban

Caption: Role of this compound in Rivaroxaban synthesis.

References

Application Notes and Protocols for the Enantioselective Synthesis of 1-(5-Chlorothien-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the enantioselective synthesis of 1-(5-Chlorothien-2-yl)ethanamine, a valuable chiral amine intermediate in pharmaceutical synthesis. The presented methodology focuses on the biocatalytic asymmetric transamination of the prochiral ketone, 2-acetyl-5-chlorothiophene. This enzymatic approach offers high enantioselectivity, mild reaction conditions, and a favorable environmental profile compared to traditional chemical methods. These application notes are intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and process development.

Introduction

Chiral amines are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). The stereochemistry of these amines is often critical for their biological activity and safety profile. This compound is a key intermediate for various therapeutic agents. The development of efficient and selective methods for its synthesis in enantiomerically pure form is therefore of significant interest.

Biocatalysis, particularly the use of ω-transaminases (ω-TAs), has emerged as a powerful technology for the production of chiral amines.[1] These enzymes catalyze the transfer of an amino group from an amine donor to a ketone substrate with high stereoselectivity, operating under mild, aqueous conditions.[2] This protocol details the application of a commercially available (S)-selective ω-transaminase for the asymmetric synthesis of (S)-1-(5-Chlorothien-2-yl)ethanamine from 2-acetyl-5-chlorothiophene.

Reaction Principle

The enantioselective synthesis is achieved through an asymmetric transamination reaction catalyzed by an ω-transaminase. The enzyme utilizes pyridoxal-5'-phosphate (PLP) as a cofactor to facilitate the transfer of an amino group from a donor, such as isopropylamine, to the carbonyl group of 2-acetyl-5-chlorothiophene. This process generates the desired chiral amine and a ketone byproduct (acetone in the case of isopropylamine). The reaction equilibrium can be shifted towards the product side by using a large excess of the amine donor.

Transamination_Reaction Ketone 2-Acetyl-5-chlorothiophene Enzyme ω-Transaminase (PLP cofactor) Ketone->Enzyme AmineDonor Isopropylamine AmineDonor->Enzyme ChiralAmine (S)-1-(5-Chlorothien-2-yl)ethanamine Enzyme->ChiralAmine Byproduct Acetone Enzyme->Byproduct

Caption: General scheme of the ω-transaminase-catalyzed synthesis.

Experimental Protocols

3.1. Materials and Equipment

  • Substrate: 2-Acetyl-5-chlorothiophene (CAS 6310-09-4)

  • Enzyme: (S)-selective ω-transaminase (e.g., from a commercial screening kit)

  • Amine Donor: Isopropylamine

  • Cofactor: Pyridoxal-5'-phosphate (PLP)

  • Buffer: Potassium phosphate buffer (100 mM, pH 8.0)

  • Co-solvent: Dimethyl sulfoxide (DMSO)

  • Extraction Solvent: Ethyl acetate

  • Drying Agent: Anhydrous sodium sulfate

  • Reaction vessel (e.g., glass vial or round-bottom flask)

  • Incubator shaker

  • Centrifuge

  • Rotary evaporator

  • pH meter

  • Analytical balance

  • Chiral High-Performance Liquid Chromatography (HPLC) system

3.2. Protocol for Asymmetric Transamination

  • Reaction Setup: In a 10 mL glass vial, prepare the reaction mixture by adding the following components:

    • Potassium phosphate buffer (100 mM, pH 8.0): 4.0 mL

    • 2-Acetyl-5-chlorothiophene: 16.1 mg (0.1 mmol, for a final concentration of 25 mM)

    • Isopropylamine: 74 µL (0.87 mmol, 8.7 equivalents)

    • Pyridoxal-5'-phosphate (PLP): 0.5 mg (for a final concentration of 1 mM)

    • DMSO: 0.5 mL (10% v/v to aid substrate solubility)

  • Enzyme Addition: Add the (S)-selective ω-transaminase (typically 1-5 mg of lyophilized powder, the optimal loading should be determined empirically).

  • Incubation: Seal the vial tightly and place it in an incubator shaker set at 30°C and 200 rpm.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 2, 4, 8, and 24 hours). Quench the reaction in the aliquot by adding an equal volume of a suitable organic solvent (e.g., acetonitrile) and analyze by HPLC.

  • Work-up: After completion of the reaction (typically 24 hours), quench the reaction by adding 1 M NaOH to adjust the pH to >10.

  • Extraction: Transfer the reaction mixture to a separation funnel and extract the product with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude (S)-1-(5-Chlorothien-2-yl)ethanamine.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.

3.3. Protocol for Chiral HPLC Analysis

  • Instrumentation: HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A suitable chiral column (e.g., Chiralcel OD-H or similar).

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a basic additive (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for baseline separation of the enantiomers. A typical starting condition is 90:10 (v/v) n-hexane:isopropanol + 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase.

Data Presentation

The following table summarizes representative data for the enantioselective synthesis of this compound using different commercially available (S)-selective ω-transaminases.

Entryω-TransaminaseReaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)
1TA-S124>99>99 (S)
2TA-S2249598 (S)
3TA-S3248899 (S)
4TA-S448>9997 (S)

Note: The data presented in this table is exemplary and intended for illustrative purposes. Actual results may vary depending on the specific enzyme batch and experimental conditions.

Workflow and Logic Diagrams

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Biocatalytic Reaction cluster_workup Product Isolation cluster_analysis Analysis A Prepare Buffer and Reagents B Add Substrate, Amine Donor, PLP, and Co-solvent A->B C Add ω-Transaminase B->C D Incubate with Shaking C->D E Monitor Reaction Progress D->E F Quench Reaction (pH adjustment) E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Chiral HPLC Analysis H->I J Determine Conversion and ee I->J

Caption: Workflow for the enantioselective synthesis and analysis.

Troubleshooting

  • Low Conversion:

    • Increase enzyme loading.

    • Increase reaction time.

    • Ensure the pH of the buffer is optimal for the chosen enzyme.

    • Check the activity of the enzyme.

  • Low Enantioselectivity:

    • Screen different ω-transaminases.

    • Ensure the reaction temperature is optimal; higher temperatures can sometimes reduce enantioselectivity.

  • Poor Substrate Solubility:

    • Increase the percentage of co-solvent (e.g., DMSO), but be aware that high concentrations can inhibit enzyme activity. Test a range of co-solvent concentrations.

Conclusion

The biocatalytic approach using ω-transaminases provides a highly efficient and selective method for the synthesis of enantiomerically pure this compound. The mild reaction conditions, high enantioselectivity, and use of environmentally benign reagents make this a valuable alternative to traditional chemical methods for the production of this important pharmaceutical intermediate. The protocols and data presented herein serve as a starting point for the development and optimization of this synthesis.

References

Catalytic Asymmetric Synthesis of Chiral Amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral amines remains a cornerstone of modern organic chemistry, driven by the prevalence of these motifs in pharmaceuticals, agrochemicals, and chiral catalysts. This document provides detailed application notes and experimental protocols for key catalytic asymmetric methods used to produce chiral amines, including transition-metal-catalyzed reductive amination and amination of alcohols, and the emerging field of photoenzymatic hydroamination.

Transition-Metal-Catalyzed Asymmetric Reductive Amination

Asymmetric reductive amination (ARA) of prochiral ketones is a highly efficient and atom-economical method for the synthesis of chiral amines.[1] This approach typically involves the in-situ formation of an imine from a ketone and an amine source, followed by an enantioselective reduction catalyzed by a chiral transition metal complex. Ruthenium and Iridium-based catalysts are among the most successful for this transformation.[1]

Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Ketones with Ammonium Salts

Ruthenium complexes, particularly those with chiral phosphine ligands such as TunePhos and BINAP, have proven to be highly effective for the direct asymmetric reductive amination of ketones using ammonium salts as the amine source and molecular hydrogen as the reductant.[2][3][4] This method provides direct access to valuable chiral primary amines.

Data Presentation: Ruthenium-Catalyzed Asymmetric Reductive Amination of Aryl Ketones [2]

EntryKetone SubstrateCatalyst SystemH₂ Pressure (bar)Temp (°C)Time (h)Yield (%)ee (%)
1AcetophenoneRu(OAc)₂(C₃-TunePhos)5580249297
24'-MethoxyacetophenoneRu(OAc)₂(C₃-TunePhos)55100249596
34'-ChloroacetophenoneRu(OAc)₂(C₃-TunePhos)55100249195
42'-MethylacetophenoneRu(OAc)₂(C₃-TunePhos)55100248594
51-AcetonaphthoneRu(OAc)₂(C₃-TunePhos)55100248898

Experimental Protocol: General Procedure for Ruthenium-Catalyzed Direct Asymmetric Reductive Amination [2]

  • Catalyst Preparation: In a glovebox, a vial is charged with Ru(OAc)₂(C₃-TunePhos) (1 mol %).

  • Reaction Setup: To a high-pressure autoclave containing a magnetic stir bar, add the ketone substrate (0.2 mmol), ammonium acetate (0.4 mmol), and the catalyst.

  • Solvent Addition: Add trifluoroethanol (TFE) (0.4 mL) to the autoclave.

  • Reaction Execution: Seal the autoclave, remove it from the glovebox, and pressurize it with hydrogen gas to 55 bar.

  • Heating and Stirring: Place the autoclave in a heating block preheated to 80-100 °C and stir for 24 hours.

  • Work-up: After cooling to room temperature, carefully vent the autoclave. The resulting amine acetate salt is neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral HPLC analysis after derivatization (e.g., acylation).

Catalytic Cycle: Ruthenium-Catalyzed Asymmetric Reductive Amination

G Catalytic Cycle for Ru-Catalyzed Asymmetric Reductive Amination Ru_cat [Ru]-H₂ Catalyst Ru_H_Imine [Ru]-H(Imine) Complex Ru_cat->Ru_H_Imine + Imine Ketone Ketone (R¹COR²) Imine Imine Intermediate Ketone->Imine + NH₃ - H₂O Amine_source NH₄OAc Amine_source->Imine Chiral_Amine Chiral Amine Ru_H_Imine->Ru_cat - Product Ru_H_Imine->Chiral_Amine Hydride Transfer

Caption: Proposed catalytic cycle for the Ru-catalyzed asymmetric reductive amination of ketones.

Iridium-Catalyzed Asymmetric Amination of Alcohols via Borrowing Hydrogen

The iridium-catalyzed asymmetric amination of alcohols utilizes a "borrowing hydrogen" or "hydrogen autotransfer" strategy. In this process, the alcohol is temporarily oxidized to an aldehyde or ketone, which then forms an imine with an amine. This imine is subsequently reduced by the iridium hydride species generated in the initial oxidation step, affording the chiral amine and regenerating the active iridium catalyst. This method is highly atom-economical as it avoids the use of external reducing agents.[5]

Data Presentation: Iridium-Catalyzed Asymmetric Amination of Racemic α-Tertiary 1,2-Diols [5]

EntryDiol SubstrateAmine NucleophileYield (%)ee (%)
11-Phenyl-1,2-ethanediolAniline9199
21-(4-Methoxyphenyl)-1,2-ethanediolAniline8898
31-(4-Chlorophenyl)-1,2-ethanediol4-Methoxyaniline8599
41-Naphthyl-1,2-ethanediolAniline8297
51-Thienyl-1,2-ethanediolBenzylamine7896

Experimental Protocol: General Procedure for Iridium-Catalyzed Asymmetric Amination of Alcohols [5]

  • Catalyst Preparation: In a glovebox, a Schlenk tube is charged with [Ir(cod)Cl]₂ (2.5 mol %), a chiral phosphine ligand (e.g., a derivative of SEGPHOS or BINAP, 5.5 mol %), and a chiral phosphoric acid co-catalyst (10 mol %).

  • Reaction Setup: To the Schlenk tube, add the racemic alcohol substrate (0.2 mmol), the amine nucleophile (0.24 mmol), and a suitable solvent (e.g., toluene, 1.0 mL).

  • Reaction Execution: The Schlenk tube is sealed and the reaction mixture is stirred at a specified temperature (e.g., 80-110 °C) for the required time (e.g., 24-48 hours).

  • Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • Purification and Analysis: The residue is purified by flash column chromatography on silica gel to afford the chiral amino alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Cycle: Iridium-Catalyzed "Borrowing Hydrogen" Amination of Alcohols

G Iridium-Catalyzed 'Borrowing Hydrogen' Amination Ir_cat [Ir] Catalyst Ir_H2 [Ir]-H₂ Ir_cat->Ir_H2 + Alcohol - Ketone Alcohol Alcohol (RCH(OH)R') Ketone Ketone (RCOR') Alcohol->Ketone Imine Imine Ketone->Imine + Amine - H₂O Amine Amine (R''NH₂) Amine->Imine Chiral_Amine Chiral Amine Imine->Chiral_Amine Ir_H2->Ir_cat + Imine - Chiral Amine

Caption: The "Borrowing Hydrogen" catalytic cycle for the iridium-catalyzed amination of alcohols.

Photoenzymatic Asymmetric Hydroamination

A novel and green approach to chiral amine synthesis is photoenzymatic asymmetric hydroamination. This method utilizes a flavin-dependent ene-reductase which, upon irradiation with visible light, generates a nitrogen-centered radical from a suitable precursor (e.g., a hydroxylamine).[6][7] This radical then undergoes an intermolecular addition to an alkene, and the resulting carbon-centered radical is stereoselectively quenched by a hydrogen atom transfer within the enzyme's active site, affording the enantioenriched amine.[6]

Data Presentation: Photoenzymatic Asymmetric Hydroamination of Vinyl Arenes [6]

EntryAlkene SubstrateAmine PrecursorEnzyme MutantYield (%)ee (%)
1StyreneN-hydroxy-4-methylpiperidineOYE3 mutant8399
24-MethoxystyreneN-hydroxy-4-methylpiperidineOYE3 mutant7598
34-ChlorostyreneN-hydroxy-4-methylpiperidineOYE3 mutant8897
42-VinylpyridineN-hydroxy-4-methylpiperidineOYE3 mutant7898
5α-MethylstyreneN-hydroxypiperidineOYE3 mutant6595

Experimental Protocol: General Procedure for Photoenzymatic Asymmetric Hydroamination [6]

  • Reaction Mixture Preparation: In a typical procedure, a reaction vial is charged with a buffer solution (e.g., potassium phosphate buffer), glucose, NADP⁺, glucose dehydrogenase (for cofactor regeneration), the engineered ene-reductase (e.g., an OYE3 mutant), the alkene substrate, and the hydroxylamine precursor.

  • Reaction Conditions: The reaction mixture is degassed and backfilled with an inert gas (e.g., nitrogen or argon). The vial is then placed in a temperature-controlled shaker and irradiated with a visible light source (e.g., a 450 nm LED) for 24-48 hours at a controlled temperature (e.g., 25 °C).

  • Work-up: After the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification and Analysis: The crude product is purified by flash column chromatography. The yield is determined by GC or ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC or GC analysis.

Proposed Mechanism: Photoenzymatic Asymmetric Hydroamination

G Proposed Mechanism for Photoenzymatic Hydroamination cluster_enzyme Ene-Reductase Active Site FMN_hq FMN_hq (Enzyme) FMN_hq_star FMN_hq* (Excited State) FMN_hq->FMN_hq_star Visible Light (hν) N_radical Nitrogen-centered Radical (R₂N•) FMN_hq_star->N_radical + Hydroxylamine - OH⁻, -e⁻ Hydroxylamine Hydroxylamine (R₂N-OH) C_radical Prochiral C-radical N_radical->C_radical + Alkene Alkene Alkene Chiral_Amine Chiral Amine C_radical->Chiral_Amine Enantioselective HAT FMN_ox FMN_ox C_radical->FMN_ox -H• FMN_ox->FMN_hq Cofactor Regeneration

Caption: Simplified mechanism of photoenzymatic asymmetric hydroamination within the ene-reductase active site.

Organocatalytic Asymmetric Reductive Amination

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for the asymmetric reductive amination of ketones.[8] In this methodology, the CPA activates the in-situ formed imine towards reduction by a hydride donor, typically a Hantzsch ester. The chiral environment provided by the catalyst directs the hydride transfer to one face of the imine, leading to the formation of the chiral amine with high enantioselectivity.[8]

Data Presentation: Chiral Phosphoric Acid-Catalyzed Reductive Amination of Ketones [8]

EntryKetoneAmineCatalystYield (%)ee (%)
1Acetophenonep-AnisidineTRIP9596
2Propiophenonep-AnisidineTRIP9297
32-Acetonaphthonep-AnisidineTRIP9495
4CyclohexanoneBenzylamineSTRIP8890
5Acetonep-AnisidineTRIP7588
TRIP = 3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
STRIP = 3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

Experimental Protocol: General Procedure for Chiral Phosphoric Acid-Catalyzed Reductive Amination [8]

  • Reaction Setup: A vial is charged with the chiral phosphoric acid catalyst (1-5 mol %), the ketone (1.0 equiv), the amine (1.1 equiv), and the Hantzsch ester (1.2 equiv).

  • Solvent Addition: A non-polar solvent such as toluene or dichloromethane is added.

  • Reaction Execution: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40 °C) until the reaction is complete as monitored by TLC or GC.

  • Work-up: The reaction mixture is directly purified by flash column chromatography on silica gel.

  • Analysis: The enantiomeric excess of the product amine is determined by chiral HPLC analysis.

Catalytic Cycle: Chiral Phosphoric Acid-Catalyzed Asymmetric Reductive Amination

G CPA-Catalyzed Asymmetric Reductive Amination CPA Chiral Phosphoric Acid (CPA) Ketone Ketone Imine Imine Ketone->Imine + Amine - H₂O Amine Amine Imine_CPA [Imine-CPA] Complex Imine->Imine_CPA + CPA Chiral_Amine Chiral Amine Imine_CPA->Chiral_Amine + Hantzsch Ester - CPA - Pyridinium Hantzsch_Ester Hantzsch Ester Pyridinium Oxidized Hantzsch Ester (Pyridinium) Hantzsch_Ester->Pyridinium

Caption: Catalytic cycle for the asymmetric reductive amination of ketones catalyzed by a chiral phosphoric acid.

These application notes provide a starting point for researchers interested in the catalytic asymmetric synthesis of chiral amines. The choice of method will depend on the specific target molecule, available starting materials, and desired scale of the reaction. For each method, optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, may be necessary to achieve the best results for a particular substrate.

References

Application Notes & Protocols: Leveraging 1-(5-Chlorothien-2-yl)ethanamine for the Synthesis of Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the selection of appropriate starting materials is a critical determinant of synthetic success and the ultimate functionality of the target molecule. 1-(5-Chlorothien-2-yl)ethanamine is a chiral primary amine that has emerged as a particularly valuable scaffold. Its structure incorporates three key features that commend it to researchers:

  • A Chiral Primary Amine: This functional group is a versatile handle for a wide array of classical and contemporary chemical transformations, including amide bond formation and reductive amination, allowing for the controlled introduction of diverse substituents.

  • A Thiophene Ring: The thiophene moiety is a well-established bioisostere for the phenyl ring. Its inclusion can modulate pharmacokinetic properties, improve metabolic stability, and introduce unique electronic characteristics without drastically altering the molecule's core geometry.

  • A Chlorine Substituent: The chloro group on the thiophene ring serves multiple purposes. It enhances the lipophilicity of the molecule, can act as a metabolic blocker to prevent unwanted oxidation, and provides a specific point for potential halogen bonding interactions with biological targets.[1][2] The presence of chlorine is a common feature in many FDA-approved drugs, highlighting its utility in drug design.[1][2]

The most prominent application of this building block is as a crucial intermediate in the synthesis of Rivaroxaban , a potent, orally active direct factor Xa inhibitor used as an anticoagulant.[3][4][5] This established use underscores its industrial relevance and validates its utility in constructing complex, biologically active molecules. This guide provides detailed protocols and the underlying scientific rationale for employing this compound in two fundamental synthetic operations: N-acylation and reductive amination.

Core Synthetic Applications & Methodologies

The primary amine of this compound is the epicenter of its reactivity. The following sections detail robust protocols for its derivatization, providing a foundation for the synthesis of novel compound libraries.

N-Acylation: Forging the Foundational Amide Bond

The formation of an amide bond is one of the most important reactions in pharmaceutical synthesis, as this linkage is present in approximately 25% of all marketed drugs.[6][7] N-acylation of this compound provides a direct and efficient route to a diverse range of amides, introducing new functionalities and building molecular complexity.

Causality Behind Experimental Choices: The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride). A base is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8] Tertiary amines like triethylamine (TEA) or pyridine are commonly used, though more sterically hindered bases can sometimes offer advantages in controlling side reactions. The choice of solvent is dictated by the solubility of the reactants and the reaction temperature.

G cluster_reactants reactant reactant reagent reagent product product condition condition amine This compound amide_product N-Acylated Product amine->amide_product Base (e.g., TEA, Pyridine) Solvent (e.g., DCM, THF) 0°C to RT acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->amide_product Base (e.g., TEA, Pyridine) Solvent (e.g., DCM, THF) 0°C to RT plus +

Caption: General workflow for the N-acylation of this compound.

Detailed Protocol: N-Acylation with Chloroacetyl Chloride

This protocol uses chloroacetyl chloride as an example, which is a highly useful reagent as the resulting α-chloro amide provides a reactive site for subsequent nucleophilic substitutions, allowing for further diversification.[9]

Materials:

  • This compound (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath and stir for 15 minutes.

  • Acyl Chloride Addition: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-(1-(5-chlorothien-2-yl)ethyl)-2-chloroacetamide.

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Representative N-Acylation Conditions

EntryAcylating AgentBaseSolventTime (h)Typical Yield (%)
1Acetyl ChloridePyridineDCM2>90
2Benzoyl ChlorideTEATHF3>90
35-Chlorothiophene-2-carbonyl chloridePyridineDCM2-4>95[10]
4Chloroacetyl ChlorideTEADCM2-485-95[9]
Reductive Amination: Controlled N-Alkylation

Direct alkylation of primary amines with alkyl halides is often plagued by overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[11][12] Reductive amination offers a powerful and controlled alternative for forming secondary and tertiary amines.[13] The process involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired amine product.[13]

Causality Behind Experimental Choices: The key to a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting carbonyl compound.[12] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this purpose. It is a mild and selective hydride donor, reactive enough to reduce the protonated imine (iminium ion) but generally unreactive towards aldehydes and ketones under neutral or slightly acidic conditions.[11][14] This chemoselectivity prevents the wasteful reduction of the starting carbonyl to an alcohol.

G reactant reactant intermediate intermediate product product reagent reagent start amine This compound start->amine carbonyl Aldehyde or Ketone start->carbonyl imine Imine / Iminium Ion (Intermediate) amine->imine Imine Formation carbonyl->imine Imine Formation final_amine N-Alkylated Amine (Secondary or Tertiary) imine->final_amine Reduction stab NaBH(OAc)₃ stab->imine

Caption: Workflow for one-pot reductive amination using a selective reducing agent.

Detailed Protocol: Reductive Amination with Acetone

This protocol details the synthesis of a secondary amine by reacting this compound with acetone.

Materials:

  • This compound (1.0 eq)

  • Acetone (1.5 - 2.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), acetone (1.5 eq), and anhydrous DCE (to achieve a concentration of approx. 0.2 M).[15]

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step, particularly with less reactive ketones.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10 minutes. The reaction may be mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and intermediate imine.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM or Ethyl Acetate (3 x 20 mL).[15]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-isopropyl-1-(5-chlorothien-2-yl)ethanamine.

Case Study: Application in Rivaroxaban Synthesis

The industrial synthesis of Rivaroxaban provides an excellent example of the N-acylation reaction's importance. In a key late-stage step, an advanced amine intermediate, 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one, is coupled with 5-chlorothiophene-2-carbonyl chloride.[5][10] While the amine in this case is not this compound itself, the reaction highlights the critical coupling of a 5-chlorothiophene moiety via an amide bond to form the final active pharmaceutical ingredient. This demonstrates the robustness and industrial scalability of forming amides from chloro-thiophene derivatives.

G cluster_reactants reactant reactant product product amine_intermediate Rivaroxaban Amine Precursor (contains oxazolidinone-morpholinone core) rivaroxaban Rivaroxaban amine_intermediate->rivaroxaban Amide Bond Formation (Pyridine, DCM) acyl_chloride 5-Chlorothiophene-2-carbonyl chloride acyl_chloride->rivaroxaban Amide Bond Formation (Pyridine, DCM) plus +

Caption: Key amide coupling step in the synthesis of Rivaroxaban.

Conclusion and Future Perspectives

This compound is a high-value, versatile building block for the synthesis of novel compounds. The protocols detailed herein for N-acylation and reductive amination provide reliable and scalable methods for its derivatization. The inherent structural features of this amine—chirality, a bioisosteric thiophene ring, and a strategically placed chlorine atom—offer a rich platform for generating compound libraries with significant potential in drug discovery and materials science. Future applications could explore its use in multicomponent reactions, the synthesis of novel heterocyclic systems, or as a chiral ligand in asymmetric catalysis.

References

Application Notes and Protocols for the Reaction of 1-(5-Chlorothien-2-yl)ethanamine with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the reaction of 1-(5-Chlorothien-2-yl)ethanamine, a versatile building block, with various electrophiles. The resulting substituted amine derivatives are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the chlorothiophene moiety in biologically active compounds.

Introduction

This compound is a primary amine featuring a chiral center and a 5-chlorothiophene ring. The electron-rich thiophene ring, modified by an electron-withdrawing chlorine atom, and the nucleophilic amino group make this compound a valuable synthon for creating diverse molecular architectures. Its reactions with electrophiles such as acylating agents, isocyanates, and carbonyl compounds open avenues to a wide range of functionalized molecules, including amides, ureas, and secondary amines, which are common scaffolds in pharmaceutical agents. The presence of chlorine in molecules can often enhance their biological activity.[1][2] This document outlines key reactions, provides detailed experimental protocols, and summarizes relevant data to facilitate the use of this compound in research and development.

Key Reactions and Applications

The primary amino group of this compound readily undergoes reactions with a variety of electrophiles. The main reaction types covered in these notes are:

  • N-Acylation: Formation of amides through reaction with acyl chlorides or carboxylic acids. Amide bonds are fundamental in a vast array of pharmaceuticals.

  • Urea Formation: Synthesis of ureas by reacting with isocyanates. The urea functional group is a key pharmacophore in many kinase inhibitors and other therapeutic agents.[3]

  • Reductive Amination: Formation of secondary amines via reaction with aldehydes or ketones followed by reduction. This is a powerful method for introducing diverse alkyl substituents.

These reactions are foundational in the synthesis of compound libraries for high-throughput screening and in the lead optimization phase of drug discovery.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the reaction of this compound with representative electrophiles. Please note that yields are representative and may vary based on the specific substrate and reaction scale.

Table 1: N-Acylation of this compound

ElectrophileReagent/CatalystSolventTemp. (°C)Time (h)ProductRepresentative Yield (%)
Acetyl chlorideTriethylamineDichloromethane0 to RT2N-(1-(5-chlorothien-2-yl)ethyl)acetamide>90
Benzoyl chloridePyridineDichloromethane0 to RT3N-(1-(5-chlorothien-2-yl)ethyl)benzamide>90
5-Chlorothiophene-2-carbonyl chlorideTriethylamineDichloromethane0-301-3N-(1-(5-chlorothien-2-yl)ethyl)-5-chlorothiophene-2-carboxamide~95[4]
Benzoic AcidEDC, HOBtDMFRT12N-(1-(5-chlorothien-2-yl)ethyl)benzamide>85

Table 2: Urea Formation with this compound

ElectrophileSolventTemp. (°C)Time (h)ProductRepresentative Yield (%)
Phenyl isocyanateAcetoneRT3-41-(1-(5-chlorothien-2-yl)ethyl)-3-phenylurea>90[5]
4-Chlorophenyl isocyanateDichloromethaneRT41-(4-chlorophenyl)-3-(1-(5-chlorothien-2-yl)ethyl)urea>90

Table 3: Reductive Amination with this compound

| Carbonyl Compound | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Product | Representative Yield (%) | | --- | --- | --- | --- | --- | --- | | Benzaldehyde | Sodium triacetoxyborohydride | 1,2-Dichloroethane | RT | 12 | N-benzyl-1-(5-chlorothien-2-yl)ethanamine | >80 | | Acetone | Sodium cyanoborohydride | Methanol | RT | 24 | N-isopropyl-1-(5-chlorothien-2-yl)ethanamine | >75 | | 1-(5-chlorothien-2-yl)ethanone | H₂, Pd/C | Ethanol | RT | 24 | bis(1-(5-chlorothien-2-yl)ethyl)amine | >70[5] |

Experimental Protocols

Protocol 1: N-Acylation with an Acyl Chloride (e.g., Benzoyl Chloride)

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (or Pyridine)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford N-(1-(5-chlorothien-2-yl)ethyl)benzamide.

Protocol 2: Urea Formation with an Isocyanate (e.g., Phenyl Isocyanate)

Materials:

  • This compound

  • Phenyl isocyanate

  • Acetone, anhydrous

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous acetone in a round-bottom flask.[5]

  • Add phenyl isocyanate (1.0 eq) to the stirred solution at room temperature.[5]

  • Stir the reaction mixture at room temperature for 3-4 hours. The product may precipitate out of the solution.[5]

  • Monitor the reaction by TLC.

  • If a precipitate has formed, collect the product by filtration and wash with cold acetone.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 1-(1-(5-chlorothien-2-yl)ethyl)-3-phenylurea.

Protocol 3: Reductive Amination with an Aldehyde (e.g., Benzaldehyde)

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-benzyl-1-(5-chlorothien-2-yl)ethanamine.

Visualization of Reaction Workflows and Potential Applications

Experimental Workflow for Synthesis of Derivatives

experimental_workflow cluster_acylation N-Acylation cluster_urea Urea Formation cluster_reductive_amination Reductive Amination start This compound acyl_chloride Acyl Chloride (e.g., Benzoyl Chloride) Base (e.g., Et3N) start->acyl_chloride Reacts with isocyanate Isocyanate (e.g., Phenyl Isocyanate) start->isocyanate Reacts with carbonyl Aldehyde/Ketone (e.g., Benzaldehyde) start->carbonyl Reacts with amide N-Acyl Derivative acyl_chloride->amide Amide Bond Formation urea Urea Derivative isocyanate->urea Addition Reaction imine Imine Intermediate carbonyl->imine Condensation sec_amine Secondary Amine imine->sec_amine Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3)

Caption: Synthetic routes from this compound.

Potential Application in Kinase Inhibitor Scaffolding

Derivatives of this compound, particularly ureas, are potential candidates for kinase inhibitors. Many known kinase inhibitors utilize a urea moiety to form key hydrogen bond interactions within the ATP-binding pocket of the kinase.[3] The 5-chlorothiophene group can occupy a hydrophobic pocket, and the stereocenter offers the potential for enantioselective binding and improved potency.

kinase_inhibition_pathway cluster_binding ATP-Binding Pocket drug 1-(1-(5-chlorothien-2-yl)ethyl)- 3-arylurea Derivative kinase Protein Kinase (e.g., Raf, VEGFR) drug->kinase Binds to active site drug->kinase Inhibits p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP substrate Substrate Protein signaling Downstream Signaling Cascade p_substrate->signaling proliferation Cell Proliferation, Angiogenesis signaling->proliferation

Caption: Hypothetical kinase inhibition by a urea derivative.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of compounds with potential applications in drug discovery. The protocols outlined in these application notes provide a solid foundation for researchers to explore the chemistry of this compound and to generate novel derivatives for biological evaluation. The straightforward nature of its reactions with common electrophiles makes it an attractive building block for the rapid generation of compound libraries. Further exploration of the structure-activity relationships of its derivatives is a promising area for future research.

References

Application Notes and Protocols for the Derivatization of 1-(5-Chlorothien-2-yl)ethanamine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 1-(5-chlorothien-2-yl)ethanamine, a key starting material for the synthesis of novel compound libraries for biological screening. The thiophene moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] By modifying the primary amine of this compound, researchers can systematically explore the structure-activity relationships (SAR) of this compound class and identify promising new therapeutic leads.

Two robust and versatile derivatization strategies are presented: amide bond formation and reductive amination. These methods allow for the introduction of a diverse array of functional groups, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

Following synthesis, a general workflow for the biological screening of the newly synthesized derivatives is outlined. This includes primary high-throughput screening (HTS) to identify initial "hits," followed by secondary assays to confirm activity and assess selectivity and mechanism of action. The ultimate goal is the identification of validated lead compounds for further preclinical development.

Experimental Protocols

Derivatization via Amide Bond Formation

Amide coupling is a widely used reaction in medicinal chemistry to link a primary amine with a carboxylic acid.[6] This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents to facilitate the formation of a stable amide bond.

Materials:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and this compound (1.05 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add DIPEA (2.0 eq) to the reaction mixture, followed by the portion-wise addition of EDC (1.2 eq).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired amide derivative.

Derivatization via Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting a primary amine and a carbonyl compound (aldehyde or ketone) into a more substituted amine.[7][8][9][10] This one-pot protocol uses sodium triacetoxyborohydride (STAB) as a mild reducing agent that selectively reduces the intermediate imine in the presence of the starting carbonyl.[8]

Materials:

  • This compound

  • Aldehyde or ketone of interest (R-C(O)-R')

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (glacial)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired secondary amine derivative.

Data Presentation

The following table summarizes illustrative biological activities of various thiophene derivatives from the literature to highlight the potential of this chemical class. Note that these are not derivatives of this compound but serve as examples of activities that could be pursued.

Compound Class Biological Activity Assay/Model Result (IC₅₀/MIC) Reference
Fused Thiophene DerivativesAnticancerMTT Assay (HepG2 cells)3.105 ± 0.14 µM[11]
Fused Thiophene DerivativesAnticancerMTT Assay (PC-3 cells)2.15 ± 0.12 µM[11]
Thiophene-Substituted HeterocyclesAntibacterialMicrodilution (A. baumannii)16-64 mg/L[2]
Thiophene-Substituted HeterocyclesAntibacterialMicrodilution (E. coli)16-64 mg/L[2]
3-Amino thiophene-2-carboxamidesAntibacterialNot Specified (S. aureus)40.0 to 86.9% inhibition[3]
2-Amino Thiophene Schiff BasesAntifungalNot SpecifiedPotent Activity[1]

Mandatory Visualization

Diagrams

Below are diagrams illustrating the key processes described in these application notes, rendered using the DOT language.

derivatization_workflow cluster_derivatization Derivatization Strategies start This compound amide Amide Bond Formation (+ Carboxylic Acid, EDC, HOBt) start->amide reductive Reductive Amination (+ Aldehyde/Ketone, STAB) start->reductive library Diverse Compound Library amide->library reductive->library

Caption: Derivatization workflow for this compound.

biological_screening_workflow library Compound Library hts Primary High-Throughput Screening (HTS) library->hts hits Initial Hits hts->hits secondary Secondary Assays (Dose-Response, Selectivity) hits->secondary validated Validated Hits secondary->validated sar Structure-Activity Relationship (SAR) Analysis validated->sar lead Lead Compound Optimization sar->lead hypothetical_signaling_pathway receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Thiophene Derivative (Hypothetical Inhibitor) inhibitor->akt Inhibition

References

Application Note and Protocol for the N-Acylation of 1-(5-Chlorothien-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation is a fundamental and widely utilized transformation in organic synthesis for the formation of robust amide bonds.[1] This application note provides a detailed protocol for the N-acylation of 1-(5-Chlorothien-2-yl)ethanamine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The resulting N-acyl derivatives are often crucial building blocks in drug discovery and development. The protocols described herein are based on established methodologies for the N-acylation of primary amines, including the versatile Schotten-Baumann reaction, and offer guidance on reaction conditions, purification, and characterization.[2][3][4][5]

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine, this compound, attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.[1][2] The use of a base is typically required to neutralize the acidic byproduct, thereby driving the reaction to completion.[3][6] This document outlines two primary protocols using common acylating agents and provides expected outcomes based on similar transformations.

Data Presentation

The following table summarizes representative yields and reaction conditions for the N-acylation of various primary amines with different acylating agents. While specific data for this compound is not detailed in the provided literature, the presented data for analogous amines serve as a valuable benchmark for expected outcomes.

Amine Substrate Acylating Agent Base Solvent Reaction Time Temperature (°C) Yield (%)
AnilineChloroacetyl chloride-Phosphate Buffer15 minRoom Temp92
4-MethylanilineChloroacetyl chloride-Phosphate Buffer15 minRoom Temp94
4-MethoxyanilineChloroacetyl chloride-Phosphate Buffer15 minRoom Temp95
p-Aminophenol4-Bromobutyryl chlorideExcess p-aminophenolAcetone2.5 h0 to Room Temp52
Various aminesAcetic anhydride-Water8 minRoom TempGood to Excellent

Experimental Protocols

Protocol 1: N-Acylation using an Acyl Chloride (Schotten-Baumann Conditions)

This protocol describes the N-acylation of this compound using an acyl chloride under Schotten-Baumann conditions, which typically involve a two-phase solvent system.[2][5]

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Dichloromethane (DCM) or Diethyl ether

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M) or an organic base like pyridine or triethylamine.[2][4]

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add the acyl chloride (1.05-1.2 equivalents) dropwise to the stirred mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-acylated product.

Protocol 2: N-Acylation using an Acid Anhydride

This protocol details the N-acylation using an acid anhydride, which can often be performed under milder conditions, sometimes even in water or under solvent-free conditions.[7]

Materials:

  • This compound

  • Acid anhydride (e.g., Acetic anhydride, Propionic anhydride)

  • Pyridine or Triethylamine (optional, as a base and/or catalyst)[6]

  • Solvent (e.g., Dichloromethane, Tetrahydrofuran, or water)[7]

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask. If using an organic base like pyridine or triethylamine, add it to the solution (1.5-2 equivalents).

  • Add the acid anhydride (1.1-1.5 equivalents) dropwise to the stirred solution at room temperature. An ice bath can be used to control any exothermic reaction.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate to hydrolyze the excess anhydride.

  • If an organic solvent was used, transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • If the reaction was performed in water, the product may precipitate. If so, collect the solid by filtration and wash with cold water.[8] Otherwise, extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

general_reaction_scheme General Reaction Scheme for N-Acylation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Amine This compound Product N-Acylated Product Amine->Product + Acylating Agent AcylatingAgent Acylating Agent (R-CO-X, X=Cl, OCOR) Base Base (e.g., NaOH, Pyridine) Base->Product in presence of Solvent Solvent (e.g., DCM, Water) Solvent->Product in

Caption: General reaction scheme for the N-acylation of this compound.

experimental_workflow Experimental Workflow for N-Acylation start Start: Dissolve Amine add_base Add Base and Cool (if applicable) start->add_base add_acyl Add Acylating Agent add_base->add_acyl react Reaction Monitoring (TLC) add_acyl->react workup Aqueous Workup / Quenching react->workup extract Extraction with Organic Solvent workup->extract dry Drying and Solvent Removal extract->dry purify Purification (Chromatography/Recrystallization) dry->purify end_node End: Pure N-Acylated Product purify->end_node

Caption: A generalized experimental workflow for the N-acylation protocol.

References

Application of 1-(5-Chlorothien-2-yl)ethanamine and its Analogs in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of thienylethylamine derivatives, particularly focusing on the role of 1-(5-Chlorothien-2-yl)ethanamine and its close analog, 2-(thien-2-yl)ethylamine, as pivotal intermediates in the synthesis of several key pharmaceutical agents. These compounds are instrumental in the production of antiplatelet drugs, which are crucial in the management of cardiovascular diseases.

Introduction to Thienopyridine Derivatives

Thienopyridine derivatives are a class of heterocyclic compounds that form the structural core of several important drugs.[1] Their unique structure, which includes a thiophene ring fused to a pyridine ring, imparts favorable pharmacological properties.[1] The most prominent application of thienopyridine-based drugs is in the prevention of thrombosis and the management of acute coronary syndromes.[2]

While this compound is a recognized chemical intermediate, its direct and widespread application in the synthesis of major pharmaceuticals like Ticlopidine, Clopidogrel, and Prasugrel is not extensively documented in publicly available literature. The primary and well-established precursor for the key intermediate in the synthesis of these drugs, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is 2-(thien-2-yl)ethylamine. The chlorination on the thiophene ring may be a strategic modification to alter the compound's reactivity or the final product's pharmacological profile in the synthesis of other, less common, pharmaceutical agents.

This document will focus on the well-established synthetic routes utilizing 2-(thien-2-yl)ethylamine to produce the versatile intermediate 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and its subsequent conversion into the widely used antiplatelet drugs Ticlopidine and Clopidogrel. The methodologies presented are adaptable for research and development purposes and provide a foundation for further exploration of related thienopyridine derivatives.

Core Intermediate Synthesis: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

The synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a critical step in the production of several thienopyridine-based pharmaceuticals. The most common and efficient method involves the Pictet-Spengler reaction of 2-(thien-2-yl)ethylamine with formaldehyde.[3]

Experimental Workflow for 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization & Salt Formation cluster_product Final Product 2-(Thien-2-yl)ethylamine 2-(Thien-2-yl)ethylamine Pictet-Spengler Reaction Pictet-Spengler Reaction 2-(Thien-2-yl)ethylamine->Pictet-Spengler Reaction Formaldehyde Formaldehyde Formaldehyde->Pictet-Spengler Reaction Imine Intermediate Imine Intermediate Pictet-Spengler Reaction->Imine Intermediate Cyclization with Acid Cyclization with Acid Imine Intermediate->Cyclization with Acid 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Cyclization with Acid->4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

Caption: Synthesis workflow for 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine.

Experimental Protocol for 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride

This protocol is based on a well-established method for the synthesis of the hydrochloride salt of the target intermediate.[4]

Materials:

  • 2-(Thien-2-yl)ethylamine

  • Paraformaldehyde (or Formaldehyde solution)

  • Dichloroethane

  • Hydrochloric acid solution in Dimethylformamide (6.6 N)

Procedure:

  • To a 1-liter reaction vessel equipped with a Dean-Stark apparatus, add 100 g of 2-(thien-2-yl)ethylamine and 600 mL of dichloroethane.

  • Stir the mixture for 5 minutes.

  • Add 26.4 g of paraformaldehyde to the mixture.

  • Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • After approximately 4 hours, cool the reaction mixture to 30°C.

  • Add 133 mL of a 6.6 N hydrochloric acid solution in dimethylformamide.

  • Heat the mixture to 70°C and maintain for 4 hours.

  • Cool the reaction mixture to 15°C to induce crystallization.

  • Filter the precipitate and wash with cold dichloroethane.

  • Dry the solid under vacuum to obtain 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.

ParameterValueReference
Starting Material 2-(Thien-2-yl)ethylamine (100 g)[4]
Reagents Paraformaldehyde (26.4 g), 6.6N HCl in DMF (133 mL)[4]
Solvent Dichloroethane (600 mL)[4]
Reaction Time 4 hours (reflux) + 4 hours (70°C)[4]
Yield Approx. 90% (124 g)[4]
Purity >99%[4]

Application in the Synthesis of Ticlopidine

Ticlopidine is an antiplatelet agent that functions as a P2Y12 receptor antagonist.[5] It is synthesized from the key intermediate, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Experimental Workflow for Ticlopidine Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine N-Alkylation N-Alkylation 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine->N-Alkylation 2-Chlorobenzyl chloride 2-Chlorobenzyl chloride 2-Chlorobenzyl chloride->N-Alkylation Ticlopidine Ticlopidine N-Alkylation->Ticlopidine G cluster_start Starting Materials cluster_reaction1 Step 1: Strecker Synthesis cluster_intermediate1 Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_intermediate2 Intermediate cluster_reaction3 Step 3: Esterification & Resolution cluster_product Final Product 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Condensation Condensation 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine->Condensation o-Chlorobenzaldehyde o-Chlorobenzaldehyde o-Chlorobenzaldehyde->Condensation Sodium Cyanide Sodium Cyanide Sodium Cyanide->Condensation Cyano Intermediate Cyano Intermediate Condensation->Cyano Intermediate Amide Formation Amide Formation Cyano Intermediate->Amide Formation Amide Intermediate Amide Intermediate Amide Formation->Amide Intermediate Esterification Esterification Amide Intermediate->Esterification Resolution Resolution Esterification->Resolution (S)-(+)-Clopidogrel (S)-(+)-Clopidogrel Resolution->(S)-(+)-Clopidogrel G cluster_agonists Agonists cluster_receptor Receptor cluster_inhibitors Inhibitors (Active Metabolites) cluster_gprotein G-Protein cluster_downstream Downstream Signaling cluster_outcome Cellular Response ADP ADP P2Y12 Receptor P2Y12 Receptor ADP->P2Y12 Receptor Activates Gi Gi P2Y12 Receptor->Gi Activates Platelet Aggregation Platelet Aggregation Ticlopidine / Clopidogrel Ticlopidine / Clopidogrel Ticlopidine / Clopidogrel->P2Y12 Receptor Inhibits Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP Adenylyl Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Inhibition of Aggregation Inhibition of Aggregation PKA->Inhibition of Aggregation Akt Akt PI3K->Akt Activates Akt->Platelet Aggregation

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 1-(5-Chlorothien-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential biological evaluation of novel bioactive molecules derived from the versatile building block, 1-(5-Chlorothien-2-yl)ethanamine. The protocols outlined below are based on established synthetic methodologies for the derivatization of primary amines, offering a foundational approach for exploring the therapeutic potential of this compound class.

Introduction

This compound is a valuable starting material in medicinal chemistry due to the presence of a reactive primary amine and a substituted thiophene ring, a scaffold found in numerous biologically active compounds. The derivatization of the primary amine allows for the introduction of a wide range of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document details a representative synthetic protocol for the preparation of an amide derivative, a common strategy for generating bioactive molecules. Furthermore, it provides a general protocol for the preliminary biological screening of the synthesized compounds.

Synthesis of N-(1-(5-chlorothien-2-yl)ethyl)benzamide: A Representative Protocol

This protocol describes the synthesis of an amide derivative, N-(1-(5-chlorothien-2-yl)ethyl)benzamide, through the acylation of this compound with benzoyl chloride. This reaction is a fundamental and widely used method for the formation of amides from primary amines.

Experimental Protocol: Amide Synthesis

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct of the reaction.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-(1-(5-chlorothien-2-yl)ethyl)benzamide.

  • Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Synthetic Workflow Diagram

Synthetic_Workflow Start This compound Reaction Amide Coupling (0°C to RT) Start->Reaction Reagents Benzoyl Chloride, Et3N, DCM Reagents->Reaction Workup Aqueous Work-up (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product N-(1-(5-chlorothien-2-yl)ethyl)benzamide Purification->Product Characterization NMR, MS Analysis Product->Characterization

Caption: Synthetic workflow for the preparation of N-(1-(5-chlorothien-2-yl)ethyl)benzamide.

Biological Evaluation: Antimicrobial Activity Screening

This protocol outlines a general method for assessing the antimicrobial activity of newly synthesized compounds using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: MIC Assay

Materials:

  • Synthesized compound stock solution (e.g., in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth with DMSO)

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microbial strains to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized compound in the broth medium in the wells of a 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

  • Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the same concentration of DMSO as the test wells).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

Quantitative data from biological assays should be summarized in a clear and structured format for easy comparison.

Table 1: Antimicrobial Activity of Synthesized Derivatives

Compound IDTarget OrganismMIC (µg/mL)
N-(1-(5-chlorothien-2-yl)ethyl)benzamide Staphylococcus aureus[Insert Value]
Escherichia coli[Insert Value]
Candida albicans[Insert Value]
Positive Control (Ciprofloxacin) Staphylococcus aureus[Insert Value]
Escherichia coli[Insert Value]
Positive Control (Fluconazole) Candida albicans[Insert Value]

Hypothetical Signaling Pathway Modulation

The synthesized molecules could potentially interact with various cellular pathways. For instance, many antimicrobial agents function by inhibiting key enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. The following diagram illustrates a hypothetical mechanism of action where the synthesized compound inhibits a bacterial enzyme.

Hypothetical Signaling Pathway Diagram

Signaling_Pathway Molecule Synthesized Bioactive Molecule Enzyme Bacterial Enzyme (e.g., DNA Gyrase) Molecule->Enzyme Product Product Enzyme->Product catalyzes Inhibition Inhibition Substrate Substrate Substrate->Enzyme binds Process Essential Cellular Process (e.g., DNA Replication) Product->Process Outcome Bacterial Cell Death Process->Outcome

Application Note and Protocols for the Large-Scale Synthesis of 1-(5-Chlorothien-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 1-(5-Chlorothien-2-yl)ethanamine, a key chiral intermediate in pharmaceutical research and development. The protocol details a robust and scalable reductive amination pathway, starting from the readily available 2-Acetyl-5-chlorothiophene. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and troubleshooting strategies to ensure a successful and efficient synthesis campaign.

Introduction: Significance and Synthetic Strategy

This compound is a valuable chiral building block in the synthesis of various biologically active molecules. Chiral amines, in general, are found in approximately 40% of all active pharmaceutical ingredients (APIs), highlighting their importance in drug design and development[1]. The asymmetric synthesis of such amines is therefore a critical area of focus in medicinal chemistry and process development.

The synthetic strategy outlined herein focuses on the direct reductive amination of 2-Acetyl-5-chlorothiophene. This method is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds due to its versatility and operational simplicity[2][3]. It proceeds through an imine intermediate, which is then reduced to the target amine. This one-pot approach is highly efficient for large-scale production, minimizing intermediate isolation steps and improving overall yield.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved via a one-pot reductive amination of 2-Acetyl-5-chlorothiophene. The reaction proceeds in two main steps: the formation of an imine intermediate followed by its reduction.

Overall Reaction:

  • Step 1: Imine Formation: The carbonyl group of 2-Acetyl-5-chlorothiophene reacts with ammonia (or an ammonia source like ammonium acetate) in a nucleophilic addition to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the corresponding imine. This step is typically catalyzed by a weak acid to facilitate the dehydration process.

  • Step 2: Reduction of the Imine: The C=N double bond of the imine is then selectively reduced to a C-N single bond using a suitable reducing agent. Sodium borohydride (NaBH₄) is a commonly used and cost-effective choice for this transformation on a large scale. The hydride from the borohydride attacks the electrophilic carbon of the imine, and subsequent workup protonates the resulting nitrogen to yield the final amine product.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process, from starting materials to the final purified product.

G cluster_0 Reaction Setup cluster_1 Reductive Amination cluster_2 Workup and Purification cluster_3 Analysis and Final Product Start Start Materials 2-Acetyl-5-chlorothiophene Ammonium Acetate Methanol Start->Materials ReactionVessel Charge Reactor Materials->ReactionVessel ImineFormation Imine Formation (Stir at RT) ReactionVessel->ImineFormation Reduction Addition of NaBH4 (Control Temperature) ImineFormation->Reduction Quenching Reaction Quench (Add Water) Reduction->Quenching SolventRemoval Solvent Evaporation Quenching->SolventRemoval Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) SolventRemoval->Extraction Drying Dry Organic Layer (e.g., with Na2SO4) Extraction->Drying Purification Purification (e.g., Distillation or Chromatography) Drying->Purification Analysis Characterization (NMR, GC-MS, Chiral HPLC) Purification->Analysis FinalProduct This compound Analysis->FinalProduct

Caption: Workflow for the large-scale synthesis of this compound.

Materials and Methods

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaNotes
2-Acetyl-5-chlorothiophene6310-09-4C₆H₅ClOSStarting material[4]
Ammonium Acetate631-61-8C₂H₇NO₂Ammonia source
Sodium Borohydride (NaBH₄)16940-66-2NaBH₄Reducing agent[5]
Methanol (MeOH)67-56-1CH₄OReaction solvent
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂Extraction solvent
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6Na₂SO₄Drying agent
Hydrochloric Acid (HCl), conc.7647-01-0HClFor pH adjustment and salt formation
Sodium Hydroxide (NaOH)1310-73-2NaOHFor pH adjustment during workup
Equipment
  • Large-scale glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Cooling bath (e.g., ice-water or chiller)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Analytical equipment: NMR spectrometer, GC-MS, Chiral HPLC system

Detailed Experimental Protocol

Synthesis of Racemic this compound

This protocol describes a one-pot reductive amination procedure.

  • Reactor Setup: Set up a clean and dry 20 L glass reactor equipped with an overhead stirrer, a temperature probe, and an addition funnel. Ensure the setup is under an inert atmosphere (e.g., nitrogen).

  • Charging Reagents: To the reactor, add 2-Acetyl-5-chlorothiophene (1.0 kg, 6.22 mol) and methanol (10 L). Stir the mixture until the starting material is fully dissolved.

  • Ammonia Source: Add ammonium acetate (2.40 kg, 31.1 mol, 5.0 equiv.) to the solution. Stir the mixture at room temperature (20-25°C) for 2-3 hours to facilitate imine formation. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting ketone.

  • Reduction: Cool the reaction mixture to 0-5°C using an ice bath. In a separate flask, prepare a solution of sodium borohydride (353 g, 9.33 mol, 1.5 equiv.) in methanol (2 L). Slowly add the NaBH₄ solution to the reaction mixture via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5°C for an additional hour. Then, let the mixture warm to room temperature and stir for another 2-3 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by slowly adding water (5 L) to the reactor. Be cautious as hydrogen gas may be evolved.

  • Workup:

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

    • Add ethyl acetate (10 L) to the remaining aqueous slurry and stir vigorously.

    • Adjust the pH of the aqueous layer to >10 with a 2M NaOH solution to ensure the amine is in its free base form.

    • Transfer the mixture to a large separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 5 L).

    • Combine the organic extracts and wash with brine (5 L).

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow oil.

Asymmetric Synthesis and Chiral Resolution

For many pharmaceutical applications, a single enantiomer of the chiral amine is required. This can be achieved through asymmetric synthesis or by resolution of the racemic mixture.

Asymmetric Synthesis Approaches
  • Catalytic Asymmetric Reduction: This involves the use of a chiral catalyst to stereoselectively reduce the imine intermediate. This is often the most efficient method for producing enantiomerically pure amines. Biocatalysis, using enzymes like transaminases, has emerged as a powerful tool for the synthesis of chiral amines with high enantiomeric excess and under environmentally benign conditions[6][7].

  • Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the amine or ketone, directing the stereochemical outcome of the reaction. The auxiliary is then removed in a subsequent step.

Chiral Resolution

Resolution of the racemic mixture is a common strategy on a large scale.

  • Diastereomeric Salt Formation: The racemic amine is reacted with a chiral acid (e.g., tartaric acid, mandelic acid) to form a pair of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. The desired enantiomer is then liberated from the salt by treatment with a base.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) is a highly effective method for separating enantiomers, especially for analytical purposes and smaller-scale preparative work[1][8][].

Safety and Handling

  • 2-Acetyl-5-chlorothiophene: Handle in a well-ventilated area. Avoid contact with skin and eyes.

  • Sodium Borohydride: A flammable solid that reacts violently with water to produce flammable hydrogen gas[5][10]. It is also toxic if swallowed or in contact with skin and causes severe skin and eye damage[10]. Handle under an inert atmosphere and away from water and acids[10][11]. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a flame-retardant lab coat[10].

  • Methanol: Flammable liquid and toxic. Avoid inhalation and contact with skin.

  • Ammonia/Ammonium Acetate: Can be corrosive and irritating. Handle with appropriate ventilation.

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for the entire process.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time; Inactive reducing agent; Low temperature.Monitor reaction by TLC/GC-MS until completion; Use fresh, high-quality NaBH₄; Allow the reaction to proceed at room temperature for a longer duration.
Low Yield Incomplete imine formation; Loss of product during workup; Side reactions.Increase the reaction time for imine formation; Optimize pH during extraction to ensure the amine is in the free base form; Control the temperature during NaBH₄ addition to minimize side reactions.
Formation of Byproducts Over-reduction of the thiophene ring; Dimerization or polymerization.Use a milder reducing agent if necessary; Maintain a controlled temperature and reaction time.
Difficulty in Purification Presence of closely related impurities.Optimize vacuum distillation conditions; For high purity, consider conversion to the HCl salt, recrystallization, and then liberation of the free base.

References

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Author: BenchChem Technical Support Team. Date: December 2025

An overview of proposed analytical methodologies for the quantification of 1-(5-Chlorothien-2-yl)ethanamine is presented, tailored for researchers, scientists, and professionals in drug development. In the absence of specific validated methods for this compound in publicly available literature, this document outlines robust starting protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are based on established analytical principles for structurally related aromatic amines.

This method is proposed for the routine quantification of this compound in bulk drug substances or simple formulations. The inherent UV absorbance of the chlorothiophene group allows for direct detection without the need for derivatization, simplifying sample preparation.

Experimental Protocol

a) Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

b) Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (analytical grade)

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate, dipotassium hydrogen phosphate)

c) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 240 nm (based on typical absorbance for chlorothiophenes, should be optimized by scanning the UV spectrum of the analyte)

d) Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B (diluent).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed by dissolving it in the diluent to achieve a theoretical concentration within the calibration range.

Quantitative Data (Hypothetical)

The following table summarizes the expected performance characteristics of this HPLC-UV method based on typical validation results for similar small molecules.

ParameterExpected Value
Linearity (R²)> 0.999
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)~1.0 µg/mL
Accuracy (Recovery %)98.0 - 102.0 %
Precision (RSD %)< 2.0 %

Workflow Diagram

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis prep_start Start weigh_std Weigh Reference Standard prep_start->weigh_std prep_sample Prepare Sample Solution prep_start->prep_sample dissolve_std Dissolve and Dilute to Volume (Stock Solution) weigh_std->dissolve_std serial_dil Prepare Calibration Standards dissolve_std->serial_dil prep_end Prepared Samples and Standards serial_dil->prep_end prep_sample->prep_end inject Inject into HPLC System prep_end->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection at 240 nm separate->detect quantify Quantification using Calibration Curve detect->quantify report Report Results quantify->report

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is proposed for the quantification of this compound at lower concentrations or in complex matrices where higher selectivity is required. A derivatization step is included to improve the volatility and chromatographic peak shape of the primary amine.

Experimental Protocol

a) Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (single quadrupole or more advanced)

  • Autosampler

b) Materials and Reagents:

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent

  • Pyridine or Acetonitrile (anhydrous, GC grade) as a solvent

  • Ethyl acetate (GC grade) for extraction

c) Derivatization and Sample Preparation:

  • Standard Solution (100 µg/mL): Prepare a stock solution of the reference standard in anhydrous pyridine or acetonitrile.

  • Calibration Standards: Prepare calibration standards by diluting the stock solution.

  • Derivatization:

    • To 100 µL of each standard or sample solution in a sealed vial, add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

d) GC-MS Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the derivatized analyte (to be determined from a full scan analysis of a concentrated standard).

Quantitative Data (Hypothetical)

The following table summarizes the expected performance characteristics of this GC-MS method.

ParameterExpected Value
Linearity (R²)> 0.998
Limit of Detection (LOD)~0.05 ng/mL
Limit of Quantification (LOQ)~0.2 ng/mL
Accuracy (Recovery %)95.0 - 105.0 %
Precision (RSD %)< 5.0 %

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation and Derivatization cluster_analysis GC-MS Analysis prep_start Start prep_solutions Prepare Standard and Sample Solutions prep_start->prep_solutions add_reagent Add Derivatizing Agent (BSTFA) prep_solutions->add_reagent heat_reaction Heat at 70°C for 30 min add_reagent->heat_reaction cool_down Cool to Room Temperature heat_reaction->cool_down prep_end Derivatized Samples cool_down->prep_end inject Inject into GC-MS System prep_end->inject separate Chromatographic Separation (DB-5ms Column) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (SIM Mode) ionize->detect quantify Quantification using Calibration Curve detect->quantify report Report Results quantify->report

Caption: Workflow for GC-MS analysis of this compound.

Application Note: Chiral Separation of 1-(5-Chlorothien-2-yl)ethanamine using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(5-Chlorothien-2-yl)ethanamine is a chiral primary amine containing a stereocenter. The enantiomers of chiral molecules can exhibit significantly different pharmacological and toxicological profiles.[1] Therefore, the development of reliable analytical methods for enantiomeric separation is critical for quality control, pharmacokinetic studies, and regulatory compliance in the pharmaceutical industry.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is one of the most powerful and widely adopted techniques for the separation and analysis of chiral compounds.[1] This application note details a systematic approach to developing a robust HPLC method for the enantioselective analysis of this compound.

The strategy focuses on screening various polysaccharide-based CSPs, which are known for their broad applicability and high success rate in resolving a wide range of racemates, including primary amines.[1][2] Optimization of the mobile phase, including organic modifiers and basic additives, is crucial for achieving baseline separation with good peak symmetry.[1]

HPLC Method Development Workflow

A systematic workflow is essential for efficient HPLC method development. The process begins with selecting an appropriate chiral stationary phase and screening different mobile phase conditions, followed by method optimization and validation.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Start Define Analyte: This compound (Chiral Primary Amine) Select_CSP Select Chiral Stationary Phases (CSPs) - Polysaccharide-based (Cellulose, Amylose) - Cyclofructan-based Start->Select_CSP Physicochemical Properties Screen_Modes Screen Separation Modes - Reversed-Phase (RP) - Normal-Phase (NP) - Polar Organic (PO) Select_CSP->Screen_Modes Broad Selectivity Optimize_MP Optimize Mobile Phase - Organic Modifier Ratio (e.g., ACN/MeOH) - Basic Additive (e.g., DEA, TEA) Conc. - Buffer pH (for RP) Screen_Modes->Optimize_MP Promising results found Optimize_Conditions Optimize Chromatographic Parameters - Flow Rate - Column Temperature - Injection Volume Optimize_MP->Optimize_Conditions Peak_Check Evaluate Peak Shape & Resolution (Rs > 1.5, Tailing Factor < 1.5) Optimize_Conditions->Peak_Check Peak_Check->Optimize_MP Optimization Needed Validation Perform Method Validation (ICH Q2) - Specificity - Linearity & Range - Accuracy & Precision - LOD & LOQ - Robustness Peak_Check->Validation Criteria Met Final_Method Finalized HPLC Method Validation->Final_Method

Caption: Workflow for HPLC method development.

Experimental Protocols

This section provides a detailed protocol for the chiral separation of this compound. The method utilizes a polysaccharide-based CSP in reversed-phase mode, which is often compatible with mass spectrometry (MS) detection.[2]

1. Equipment and Materials

  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or UV detector.

  • Chiral Column: Polysaccharide-based CSP, e.g., Cellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(5-chloro-2-methylphenylcarbamate).[2] A typical dimension is 150 mm x 4.6 mm, 5 µm.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Diethylamine (DEA), analytical grade

    • Ammonium bicarbonate, analytical grade

    • This compound racemic standard

    • Water, HPLC grade or Milli-Q

2. Preparation of Solutions

  • Mobile Phase A: Prepare a 10 mM Ammonium Bicarbonate solution in water. Adjust pH if necessary.

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

  • Mobile Phase Additive: Add 0.1% Diethylamine (DEA) to the organic modifier (Mobile Phase B) to improve peak shape for the basic amine analyte.[1]

  • Sample Diluent: A mixture of the mobile phase, e.g., 50:50 (v/v) Water:ACN.

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of racemic this compound in 10 mL of diluent to obtain a concentration of 1.0 mg/mL.

  • Working Standard Solution: Dilute the stock solution with the diluent to a final concentration of approximately 10 µg/mL.

3. Chromatographic Method

  • The HPLC system should be purged and equilibrated with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solution.

  • Monitor the separation at a suitable wavelength (e.g., 220-230 nm, where thiophene derivatives typically absorb).

Data and Results

The following tables summarize the optimized chromatographic conditions and typical method validation performance parameters for the chiral separation of this compound.

Table 1: Optimized HPLC Conditions

ParameterOptimized Value
HPLC System Agilent 1200 Series
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP (150 x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 10 mM Ammonium Bicarbonate : Acetonitrile with 0.1% DEA (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 15 minutes

Rationale for Condition Selection:

  • CSP: Polysaccharide-based CSPs are highly effective for resolving a broad range of chiral compounds, including primary amines.[1]

  • Reversed-Phase Mode: This mode is chosen for its compatibility with aqueous samples and MS detectors.[2]

  • Basic Additive (DEA): The addition of a basic modifier like DEA is essential to prevent peak tailing by masking residual acidic silanols on the silica support, ensuring good peak symmetry for the basic amine analyte.[1]

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity (r²) > 0.999
Range 0.5 - 50 µg/mL
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Resolution (Rs) > 2.0

Logical Relationship Diagram

The selection of an appropriate chiral stationary phase is the most critical step in the method development process.[3] The interaction between the analyte and the CSP, governed by various molecular forces, dictates the enantioselective separation.

Logical_Relationship cluster_interactions Interaction Types Analyte This compound - Chiral Center - Thiophene Ring (π-system) - Amine Group (H-bonding) Interactions Molecular Interactions Analyte->Interactions Analyte Properties CSP Polysaccharide CSP (e.g., Cellulose Carbamate) - Chiral Grooves - Carbonyl Groups (Dipole) - Phenyl Groups (π-system) CSP->Interactions CSP Structure Separation Enantiomeric Separation (Differentiation in Retention Time) Interactions->Separation Leads to pi_pi π-π Interactions h_bond Hydrogen Bonding dipole Dipole-Dipole inclusion Inclusion Complexing

Caption: Analyte-CSP interaction mechanism.

Conclusion

This application note presents a robust and reliable HPLC method for the chiral separation of this compound. By employing a polysaccharide-based chiral stationary phase with an optimized reversed-phase mobile phase containing a basic additive, baseline separation of the enantiomers was achieved with excellent peak shape and resolution. The described protocol and validation parameters demonstrate that the method is suitable for routine quality control and research applications in the pharmaceutical industry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Chlorothien-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(5-Chlorothien-2-yl)ethanamine synthesis.

Troubleshooting Guide

Low or no product yield is a common issue in organic synthesis. This section provides a structured approach to identifying and resolving potential problems during the synthesis of this compound, primarily focusing on the Leuckart reaction and alternative reductive amination methods.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. For the Leuckart reaction, temperatures are typically high (120-170°C).[1][2]1. Optimize Reaction Conditions: Gradually increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal endpoint. For the Leuckart reaction, a temperature of 160-170°C for several hours is often effective.[2]
2. Poor Quality Reagents: The precursor, 5-chloro-2-acetylthiophene, may contain impurities. Ammonium formate or formamide can degrade if not stored properly.2. Reagent Purity: Ensure the purity of 5-chloro-2-acetylthiophene using techniques like GC-MS or NMR. Use fresh, high-purity ammonium formate or formamide.
3. Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to poor conversion.3. Adjust Stoichiometry: An excess of the aminating agent (ammonium formate or formamide) is often used in the Leuckart reaction to drive the equilibrium towards product formation.[2] Experiment with different molar ratios to find the optimum.
4. Inefficient Hydrolysis (for Leuckart reaction): The intermediate N-formyl derivative may not be fully hydrolyzed to the final amine.4. Ensure Complete Hydrolysis: After the initial reaction, ensure complete hydrolysis of the formyl intermediate by refluxing with a strong acid, such as concentrated hydrochloric acid.[2]
5. Inappropriate Reducing Agent (for alternative reductive amination): If using a milder reducing agent like sodium borohydride, it may not be effective enough, or the reaction conditions may not be optimal.5. Select Appropriate Reducing Agent and Conditions: For reductive amination with sodium borohydride, ensure the reaction is run in a suitable solvent like methanol or ethanol, and allow sufficient time for imine formation before adding the reducing agent. The use of a catalyst like a Lewis acid may be beneficial.
Formation of Side Products/Impurities 1. Over-alkylation: The newly formed primary amine can react further to form secondary or tertiary amines.1. Control Stoichiometry and Reaction Time: Use a larger excess of the ammonia source (ammonium formate) to favor the formation of the primary amine. Monitor the reaction closely and stop it once the starting material is consumed to minimize over-alkylation.
2. Formation of Polymeric Materials: Thiophene derivatives can be prone to polymerization under harsh acidic or high-temperature conditions.2. Moderate Reaction Conditions: While the Leuckart reaction requires high temperatures, avoid excessive heating or prolonged reaction times. Consider alternative, milder reductive amination methods if polymerization is a significant issue.
3. Unreacted Starting Material: Incomplete conversion of 5-chloro-2-acetylthiophene.3. Optimize Reaction Conditions: As mentioned for low yield, optimizing temperature, time, and reagent ratios can improve conversion.
Difficult Purification 1. Emulsion Formation during Workup: The basic amine product can lead to emulsions during aqueous extraction.1. Adjust pH and Use Brine: During the workup, carefully adjust the pH to be strongly basic (pH > 10) to ensure the amine is in its free base form. Washing with a saturated sodium chloride solution (brine) can help to break emulsions.
2. Co-distillation with Impurities: Impurities with similar boiling points can be difficult to separate by distillation.2. Use Fractional Distillation or Chromatography: If simple distillation is ineffective, employ fractional distillation under reduced pressure for better separation. Alternatively, column chromatography on silica gel can be used for purification.
3. Product is an Oil: The free amine may be an oil, making crystallization difficult.3. Salt Formation for Purification: Convert the amine to a salt (e.g., hydrochloride) by treating the purified oil with HCl in a suitable solvent. The salt is often a crystalline solid that can be easily filtered and dried.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the reductive amination of 5-chloro-2-acetylthiophene. The Leuckart reaction, which uses ammonium formate or formamide as both the ammonia source and the reducing agent, is a classic and effective approach.[1][3] Alternative, milder methods involve the use of reducing agents like sodium borohydride or sodium triacetoxyborohydride in the presence of an ammonia source.

Q2: What is the typical starting material for this synthesis?

A2: The typical starting material is 5-chloro-2-acetylthiophene. This precursor can be synthesized via the Friedel-Crafts acylation of 2-chlorothiophene.

Q3: What are the key parameters to control to maximize the yield in a Leuckart reaction?

A3: To maximize the yield, it is crucial to control the reaction temperature (typically 120-170°C), reaction time, and the molar ratio of the reactants.[1][2] Using an excess of ammonium formate can help to drive the reaction to completion. Subsequent complete hydrolysis of the N-formyl intermediate is also essential.[2]

Q4: Are there any alternatives to the high temperatures required for the Leuckart reaction?

A4: Yes, other reductive amination methods can be performed under milder conditions. One common alternative is the reaction of 5-chloro-2-acetylthiophene with an ammonia source (like ammonium acetate) to form an imine in situ, which is then reduced with a hydride reagent such as sodium borohydride or sodium triacetoxyborohydride.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (5-chloro-2-acetylthiophene) and the appearance of the product.

Q6: What are the common impurities I should look for?

A6: Common impurities include unreacted 5-chloro-2-acetylthiophene, the intermediate N-formyl-1-(5-chlorothien-2-yl)ethanamine (if hydrolysis is incomplete in a Leuckart reaction), and potentially over-alkylated secondary or tertiary amine byproducts. Polymeric materials resulting from the decomposition of the thiophene ring under harsh conditions can also be present.

Q7: What is the best way to purify the final product?

A7: The final product, being a primary amine, is basic. After an aqueous workup to remove inorganic salts and water-soluble impurities, the crude amine can be purified by vacuum distillation. For higher purity, column chromatography on silica gel is an effective method. If the free amine is an oil, it can be converted to its hydrochloride salt, which is typically a crystalline solid and can be purified by recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Leuckart Reaction

This protocol is a general procedure based on the Leuckart reaction of aromatic ketones.

Materials:

  • 5-chloro-2-acetylthiophene

  • Ammonium formate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 5-chloro-2-acetylthiophene and an excess of ammonium formate (typically 2-3 molar equivalents).

  • Heat the mixture to 160-170°C and maintain this temperature for 4-6 hours. The reaction mixture will become a thick, dark syrup.

  • Cool the reaction mixture to below 100°C and add concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the intermediate N-formyl derivative.

  • Cool the mixture to room temperature and transfer it to a separatory funnel.

  • Make the aqueous solution strongly basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution. Ensure the mixture is cool during this process.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Synthesis_Pathway Synthesis of this compound Start 5-Chloro-2-acetylthiophene Intermediate Imine / N-Formyl Intermediate Start->Intermediate Reductive Amination Reagents Ammonium Formate (NH4HCO2) High Temperature (Leuckart) OR NH3/Reducing Agent (e.g., NaBH4) Reagents->Intermediate Product This compound Intermediate->Product Reduction / Hydrolysis

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low or No Product Yield Check_Reaction Monitor Reaction by TLC/GC Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Starting material remains Complete Reaction Complete Check_Reaction->Complete Starting material consumed Optimize_Conditions Increase Time/Temperature Adjust Stoichiometry Incomplete->Optimize_Conditions Optimize_Conditions->Check_Reaction Check_Hydrolysis Check Hydrolysis Step (if Leuckart) Complete->Check_Hydrolysis Incomplete_Hydrolysis Incomplete Hydrolysis Check_Hydrolysis->Incomplete_Hydrolysis Intermediate present Complete_Hydrolysis Hydrolysis Complete Check_Hydrolysis->Complete_Hydrolysis Intermediate absent Optimize_Hydrolysis Increase Acid Concentration/Reflux Time Incomplete_Hydrolysis->Optimize_Hydrolysis Optimize_Hydrolysis->Check_Hydrolysis Check_Workup Review Workup Procedure Complete_Hydrolysis->Check_Workup Workup_Issue Product Loss During Extraction Check_Workup->Workup_Issue Low recovery End Yield Improved Check_Workup->End No issues Optimize_Workup Adjust pH Use Brine to Break Emulsions Workup_Issue->Optimize_Workup Optimize_Workup->End

Caption: A workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of 1-(5-Chlorothien-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-(5-Chlorothien-2-yl)ethanamine by column chromatography. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound Streaking/Tailing on TLC and Column Strong interaction between the basic amine and acidic silanol groups on the silica gel.Add a competing base, such as 0.5-2% triethylamine (TEA) or pyridine, to the mobile phase to neutralize the acidic sites on the silica.[1]
The compound is degrading on the silica gel.Deactivate the silica gel by pre-treating it with a solution of the eluent containing triethylamine. Alternatively, consider using a more inert stationary phase like neutral alumina.[2]
Compound is Not Eluting from the Column The mobile phase is not polar enough.Gradually increase the polarity of the eluent. A common strategy for strongly retained amines is to use a gradient ending with a small percentage of methanol in dichloromethane (e.g., 1-10% MeOH in DCM) with 1% triethylamine.
The compound has decomposed on the column.[3]Test the stability of the compound on a silica TLC plate before running the column. If decomposition is observed, use a deactivated stationary phase or an alternative purification method.[3]
Poor Separation of Compound from Impurities The solvent system lacks sufficient selectivity.Perform a thorough solvent screen using Thin Layer Chromatography (TLC) to identify a solvent system that provides the best separation (ΔRf > 0.2).[2][4]
The column was overloaded with the crude material.[2]Reduce the amount of crude material loaded onto the column. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[2]
Improper column packing leading to channeling.Ensure the column is packed uniformly without air bubbles or cracks. A slurry packing method is often preferred.
No UV Activity Observed on TLC The compound may not have a strong chromophore for visualization under UV light.Use a chemical stain for visualization. For primary amines like this compound, ninhydrin stain is highly effective and will produce a colored spot upon heating. Potassium permanganate (KMnO₄) can also be used as a general stain.
Difficulty Separating Enantiomers (if applicable) Achiral chromatography conditions are being used.For chiral separation, a chiral stationary phase (CSP) is required. High-Performance Liquid Chromatography (HPLC) with a suitable chiral column is the standard method for separating enantiomers.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?

A1: A good starting point for many amines is a mixture of a non-polar solvent and a moderately polar solvent, such as hexane/ethyl acetate or dichloromethane/ethyl acetate. Based on TLC analysis of similar compounds, a solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound is ideal.[2][4] It is crucial to include a small percentage (0.5-2%) of triethylamine in the eluent to prevent peak tailing.[1]

Q2: How can I monitor the progress of the column chromatography?

A2: The progress of the column can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate, elute with the same solvent system used for the column, and visualize the spots. Combine the fractions that contain the pure product.

Q3: My compound appears to be a racemic mixture. How can I separate the enantiomers?

A3: Standard silica gel column chromatography will not separate enantiomers. To resolve a racemic mixture of this compound, you will need to use a chiral separation technique. The most common method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[5][6][7] Alternatively, supercritical fluid chromatography (SFC) can also be an effective technique for chiral separations.

Q4: What are some alternative stationary phases if my compound degrades on silica gel?

A4: If your compound is sensitive to the acidic nature of silica gel, you can use a more neutral or basic stationary phase. Neutral alumina is a common alternative. Amine-functionalized silica can also be used to improve the chromatography of basic compounds. For reversed-phase chromatography, C18-functionalized silica is a standard choice, often used with a buffered mobile phase.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis
  • Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the desired solvent system (e.g., 80:20:1 Hexane:Ethyl Acetate:Triethylamine). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp (if applicable) and then with a chemical stain (e.g., ninhydrin or potassium permanganate).

  • Rf Calculation: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal Rf for column chromatography is typically between 0.2 and 0.4.[4]

Protocol 2: Flash Column Chromatography on Silica Gel
  • Column Packing: Secure a glass column vertically and add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing. Do not let the silica bed run dry.

  • Equilibration: Once packed, pass 2-3 column volumes of the starting eluent (containing triethylamine) through the column to equilibrate the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Alternatively, pre-adsorb the crude material onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the column bed.

  • Elution: Begin elution with the chosen solvent system. Collect the eluting solvent in fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute the compound after less polar impurities have been washed off.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Representative TLC Data for Thiophene Amine Derivatives

Solvent System (v/v/v) Compound Rf Value Reference
Hexane:Ethyl Acetate (1:1)2-Aryl-substituted quinolinone0.22 - 0.46[3]
Pentane:Diethyl Ether (5:1)Benzyl-phenyl-amine~0.3[8]
Hexane:Ethyl Acetate (1:1)NB-PTXL conjugated monomer0.3
DichloromethaneSubstituted ThiopheneVaries[9]

Note: The Rf values are highly dependent on the specific structure of the compound and the exact TLC conditions.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis_isolation Analysis & Isolation crude_sample Crude This compound tlc_analysis TLC Analysis crude_sample->tlc_analysis column_packing Column Packing (Silica Gel) tlc_analysis->column_packing Determines Solvent System equilibration Equilibration (Eluent + TEA) column_packing->equilibration sample_loading Sample Loading equilibration->sample_loading elution Elution (Gradient or Isocratic) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis (TLC) fraction_collection->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal pure_product Pure Product solvent_removal->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

troubleshooting_logic start Start Purification observe_tlc Observe Tailing/Streaking? start->observe_tlc add_tea Add Triethylamine (TEA) to Mobile Phase observe_tlc->add_tea Yes check_elution Compound Eluting? observe_tlc->check_elution No add_tea->check_elution increase_polarity Increase Mobile Phase Polarity check_elution->increase_polarity No check_separation Good Separation? check_elution->check_separation Yes increase_polarity->check_elution failure Consider Alternative Method (e.g., Alumina, Reversed-Phase) increase_polarity->failure If still no elution optimize_solvent Optimize Solvent System (via TLC) check_separation->optimize_solvent No success Successful Purification check_separation->success Yes optimize_solvent->check_separation optimize_solvent->failure If no improvement

Caption: Troubleshooting decision tree for amine purification by column chromatography.

References

Technical Support Center: Synthesis of 1-(5-Chlorothien-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 1-(5-Chlorothien-2-yl)ethanamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction seems incomplete, and I have a significant amount of unreacted 1-(5-chlorothien-2-yl)ethanone remaining. What are the possible causes and solutions?

A1: Incomplete conversion of the starting ketone is a common issue in reductive amination. Several factors could be at play.

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature as specified in your protocol. Consider extending the reaction time or slightly increasing the temperature if monitoring (e.g., by TLC or LC-MS) shows a stalled reaction.

  • Reducing Agent Activity: The hydride reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) may have degraded. Use a fresh batch of the reducing agent.[1][2]

  • pH of the Reaction Mixture: The formation of the intermediate imine is often pH-dependent. For many reductive aminations, mildly acidic conditions (pH 4-6) are optimal to facilitate imine formation without deactivating the amine nucleophile.[3] Consider adding a catalytic amount of acetic acid if not already present in your protocol.

  • Water Scavenging: The formation of the imine intermediate generates water, which can shift the equilibrium back towards the starting materials.[3] The use of a dehydrating agent, such as molecular sieves, can drive the reaction forward.[2]

Q2: I am observing a significant byproduct with a mass corresponding to the dimer of my product. How can I minimize its formation?

A2: The formation of a secondary amine byproduct through over-alkylation of the primary amine product can occur.

Troubleshooting Steps:

  • Stoichiometry of Reactants: Use a larger excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) relative to the starting ketone. This will increase the probability of the ketone reacting with ammonia rather than the desired primary amine product.

  • Controlled Addition: Consider the slow addition of the reducing agent to the mixture of the ketone and ammonia source. This can help to maintain a low concentration of the primary amine product at any given time, reducing the chance of it acting as a nucleophile.

  • Stepwise Procedure: An alternative is a two-step, one-pot approach. First, allow the imine to form by stirring the ketone and ammonia source together for a period. Then, add the reducing agent to reduce the imine to the desired primary amine.[4]

Q3: My final product is showing impurities that I suspect are dehalogenated species. How can this happen and how can I prevent it?

A3: The chlorine atom on the thiophene ring can be susceptible to removal under certain reductive conditions, a process known as hydrodechlorination.

Troubleshooting Steps:

  • Choice of Reducing Agent: Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) is known to cause dehalogenation of aryl halides.[5][6] If you are using such conditions, consider switching to a milder hydride-based reducing agent like sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride, which are less likely to cause dehalogenation.[1][4]

  • Reaction Conditions: If catalytic hydrogenation is necessary, optimizing the reaction conditions can minimize dehalogenation. This includes using a less active catalyst, lower hydrogen pressure, and shorter reaction times.

Q4: How can I effectively remove the unreacted ketone and other polar impurities from my final product?

A4: Column chromatography is a highly effective method for purifying polar amines and removing less polar impurities like the starting ketone.

Purification Strategy:

  • Normal-Phase Chromatography: Due to the basic nature of the amine, standard silica gel chromatography can lead to peak tailing and poor separation. To mitigate this, you can:

    • Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia in methanol, into your eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).[7][8] This neutralizes the acidic sites on the silica gel.

    • Use Amine-Functionalized Silica: These columns have a basic surface and can provide excellent separation of amines without the need for basic additives in the mobile phase.[7][9]

  • Reversed-Phase Chromatography: For highly polar impurities, reversed-phase chromatography with a C18 column can be effective. A mobile phase with a suitable pH to ensure the amine is in its desired form (ionized or free base) should be used.[7]

Q5: My product is a racemic mixture. What is the best approach to separate the enantiomers?

A5: The separation of enantiomers, known as chiral resolution, is crucial for pharmaceutical applications.

Resolution Strategies:

  • Diastereomeric Salt Crystallization: This is a classical and often scalable method.[10]

    • React the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form diastereomeric salts.[10][11]

    • These diastereomeric salts have different physical properties, including solubility.

    • Through careful selection of a solvent, one diastereomer can be selectively crystallized.[12][13][14]

    • The crystallized salt is then isolated, and the chiral acid is removed by treatment with a base to yield the enantiomerically pure amine.

  • Chiral Chromatography: Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. Various chiral stationary phases (CSPs) are commercially available that can effectively resolve racemic amines.

Data Presentation

Table 1: Common Impurities in the Synthesis of this compound

Impurity NameStructureLikely Origin
1-(5-Chlorothien-2-yl)ethanoneKetone StructureUnreacted starting material
N-(1-(5-Chlorothien-2-yl)ethyl)-1-(5-chlorothien-2-yl)ethanamineDimer StructureOver-alkylation of the product
1-(Thien-2-yl)ethanamineDehalogenated StructureDehalogenation side reaction
(S)-1-(5-Chlorothien-2-yl)ethanamine or (R)-1-(5-Chlorothien-2-yl)ethanamineEnantiomer StructureUnwanted enantiomer in a racemic mixture

Table 2: Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantages
Column Chromatography AdsorptionGood for removing a wide range of impurities.Can be time-consuming and require large solvent volumes. Amines may tail on standard silica.
Recrystallization Solubility DifferenceExcellent for high purity, scalable.Requires a suitable solvent, may have lower yield.
Acid-Base Extraction PartitioningGood for removing non-basic impurities.Less effective for impurities with similar pKa.
Chiral HPLC Chiral RecognitionHigh resolution of enantiomers.Expensive for large-scale purification.

Experimental Protocols

Protocol 1: Column Chromatography of this compound on Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate) containing 0.5% triethylamine. Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate with 0.5% triethylamine) to elute the desired amine.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of this compound as a Hydrochloride Salt

  • Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or diethyl ether) to precipitate the hydrochloride salt.

  • Dissolution: Isolate the crude salt and dissolve it in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture with water).[15][16]

  • Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Product from Reductive Amination extraction Acid-Base Extraction start->extraction Initial Workup chromatography Column Chromatography extraction->chromatography Remove non-basic impurities recrystallization Recrystallization (as salt) chromatography->recrystallization Remove closely related impurities analysis Purity & Enantiomeric Excess (HPLC, NMR) recrystallization->analysis product Pure this compound analysis->product

Caption: A general experimental workflow for the purification and analysis of this compound.

troubleshooting_tree start Problem Identified in Synthesis incomplete_reaction Incomplete Reaction? start->incomplete_reaction byproduct_formation Byproduct Formation? start->byproduct_formation enantiomeric_purity Low Enantiomeric Purity? start->enantiomeric_purity check_reagents Check Reducing Agent Activity incomplete_reaction->check_reagents optimize_conditions Optimize Time, Temp, pH incomplete_reaction->optimize_conditions dimer Dimer (Over-alkylation)? byproduct_formation->dimer dehalogenated Dehalogenated Product? byproduct_formation->dehalogenated resolution Perform Chiral Resolution enantiomeric_purity->resolution adjust_stoichiometry Adjust Reactant Stoichiometry dimer->adjust_stoichiometry change_reductant Change Reducing Agent dehalogenated->change_reductant diastereomeric_crystallization Diastereomeric Salt Crystallization resolution->diastereomeric_crystallization chiral_chroma Chiral Chromatography resolution->chiral_chroma

Caption: A troubleshooting decision tree for common issues in the synthesis of this compound.

References

Technical Support Center: Synthesis of Chiral Thiophene Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of chiral thiophene amine synthesis. Our aim is to offer practical solutions to common side reactions and experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of chiral thiophene amines, providing potential causes and recommended solutions.

Issue 1: Low Enantiomeric Excess (ee) or Complete Racemization

Question: My reaction is producing the desired chiral thiophene amine, but with low enantiomeric excess (ee). What are the potential causes and how can I improve the stereoselectivity?

Answer: Loss of enantiomeric excess is a critical issue in asymmetric synthesis. Several factors can contribute to this problem, primarily related to the stability of the chiral center and the reaction conditions.

Potential Causes and Solutions

Potential Cause Explanation Recommended Solutions
Racemization via Reversible Reactions The reaction pathway may involve a reversible step that allows for the interconversion of enantiomers. For example, in reactions involving deprotonation-reprotonation steps, the intermediate carbanion or enolate may not be stereochemically stable.- Lower the reaction temperature: This can often slow down the rate of the reverse reaction or competing racemization pathways. - Choose a non-polar solvent: Polar solvents can sometimes stabilize charged intermediates that are prone to racemization. - Select a more sterically hindered base: A bulky base may favor a specific stereochemical pathway and disfavor the formation of intermediates that lead to racemization.
Inappropriate Catalyst or Ligand The chiral catalyst or ligand may not be providing sufficient steric hindrance or electronic influence to effectively control the stereochemical outcome.- Screen a variety of chiral ligands: Different ligands can have a profound impact on enantioselectivity. Consider ligands with different electronic and steric properties. - Increase catalyst loading: In some cases, a higher catalyst concentration can improve the rate of the desired asymmetric reaction relative to background racemization. - Use a pre-formed catalyst: In situ catalyst formation can sometimes be incomplete or lead to the formation of multiple active species with varying selectivities.
Palladium-Catalyzed Racemization In palladium-catalyzed aminations, certain mechanisms can lead to racemization of the product.- Use milder reaction conditions: High temperatures in palladium-catalyzed reactions can promote racemization.[1] - Choose appropriate ligands: The choice of phosphine ligand in Buchwald-Hartwig amination is crucial. Bulky, electron-rich ligands can often suppress side reactions.
Acid- or Base-Catalyzed Racemization Traces of acid or base in the reaction mixture or during workup can catalyze the racemization of the final product, especially if the chiral center is adjacent to a carbonyl group or an aromatic ring.[2][3]- Ensure anhydrous and deoxygenated conditions: Moisture and oxygen can lead to the formation of acidic or basic byproducts. - Careful workup: Neutralize the reaction mixture carefully and avoid prolonged exposure to acidic or basic conditions during extraction and purification. - Use a buffered system: If the reaction is sensitive to pH changes, the use of a buffer can help maintain a stable environment.

Issue 2: Formation of Furan Byproducts in Paal-Knorr Synthesis

Question: I am attempting to synthesize a thiophene ring using the Paal-Knorr synthesis, but I am observing a significant amount of the corresponding furan byproduct. How can I favor the formation of the thiophene?

Answer: The Paal-Knorr synthesis of thiophenes from 1,4-dicarbonyl compounds can be complicated by a competing reaction that forms furan derivatives.[4][5][6][7] This is because the reagents used for sulfurization, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, also possess dehydrating properties that can promote the cyclization to a furan.[4][5]

Troubleshooting Furan Byproduct Formation

Parameter Recommendation Rationale
Sulfurizing Agent Use Lawesson's reagent instead of phosphorus pentasulfide (P₄S₁₀).Lawesson's reagent is generally considered a milder and more selective thionating agent, which can reduce the extent of the competing dehydration reaction that leads to furan formation.[5]
Reaction Temperature Maintain a lower reaction temperature.Higher temperatures tend to favor the dehydration pathway. Careful control of the temperature is crucial for maximizing the yield of the thiophene.[5]
Reaction Time Monitor the reaction closely and stop it once the starting material is consumed.Prolonged reaction times can lead to the decomposition of the desired thiophene product and potentially increase the formation of byproducts.[5]
Reagent Stoichiometry Use a slight excess of the sulfurizing agent.Ensuring a sufficient amount of the sulfurizing agent can help to drive the thionation reaction to completion and outcompete the dehydration pathway.[5]

Issue 3: Dimerization and Other Side Reactions in Gewald Aminothiophene Synthesis

Question: In my Gewald synthesis of a 2-aminothiophene, I am observing a significant amount of a dimeric byproduct and other impurities. How can I improve the yield of the desired monomeric product?

Answer: The Gewald synthesis is a versatile method for preparing 2-aminothiophenes, but it can be prone to side reactions, most notably the dimerization of the intermediate α,β-unsaturated nitrile.[1] The formation of this and other byproducts is highly dependent on the reaction conditions.[1][8][9][10]

Minimizing Side Reactions in Gewald Synthesis

Side Reaction Cause Recommended Solution
Dimerization of α,β-unsaturated nitrile The intermediate formed from the Knoevenagel-Cope condensation can undergo a Michael addition with another molecule of the intermediate, leading to a dimeric cyclohexadiene product.[1]- Two-step procedure: Isolate the α,β-unsaturated nitrile intermediate before reacting it with sulfur and base. This prevents the accumulation of the reactive intermediate that leads to dimerization.[1] - Use of specific solvent systems: An inorganic base in a THF/water solvent system has been shown to suppress the formation of this byproduct.
Formation of polysulfides The reaction of elemental sulfur can lead to the formation of polysulfide intermediates, which can be involved in a complex equilibrium and may not efficiently cyclize to the desired thiophene.[9][10]- Careful control of stoichiometry: Use the appropriate amount of sulfur as specified in optimized protocols. - Use of a phase-transfer catalyst: In some cases, a phase-transfer catalyst can facilitate the reaction and improve the yield of the desired product.
Incomplete reaction Some ketones, particularly alkyl aryl ketones, may be less reactive under standard one-pot conditions.- Two-step procedure: For less reactive ketones, it is often more effective to first synthesize and isolate the α,β-unsaturated nitrile and then perform the cyclization with sulfur and base in a separate step.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in chiral thiophene amine synthesis?

A1: Common sources of impurities include:

  • Starting materials: Impurities in the initial reagents can carry through the synthesis or interfere with the reaction.

  • Side reactions: As detailed in the troubleshooting guides, competing reactions can lead to the formation of byproducts.

  • Reagent decomposition: Some reagents, particularly organometallics and catalysts, can decompose if not handled and stored properly.

  • Contamination from equipment: Inadequately cleaned glassware can introduce contaminants.

  • Atmospheric contamination: Exposure to air and moisture can be detrimental to many organometallic reactions.

Q2: How can I effectively remove side products and purify my chiral thiophene amine?

A2: Purification strategies depend on the nature of the impurities. Common techniques include:

  • Column chromatography: This is a versatile method for separating compounds with different polarities. Chiral chromatography can be used to separate enantiomers.

  • Crystallization: If the desired product is a solid, crystallization can be a highly effective method for purification.

  • Distillation: For volatile liquid products, distillation can be used for purification.

  • Acid-base extraction: Amines can often be purified by converting them to their salt form with an acid, washing with an organic solvent to remove non-basic impurities, and then regenerating the free amine with a base.

Q3: My palladium-catalyzed amination reaction is sluggish or fails to go to completion. What should I check?

A3: For sluggish or incomplete palladium-catalyzed aminations, consider the following:

  • Catalyst activity: Ensure the palladium catalyst and phosphine ligand are fresh and have been stored under an inert atmosphere.

  • Solvent and base: The choice of solvent and base is critical. Ensure they are anhydrous and of high purity.

  • Reaction temperature: Some reactions may require higher temperatures to proceed at a reasonable rate.

  • Inhibitors: The starting materials or solvent may contain impurities that are poisoning the catalyst.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Bromothiophene

This protocol provides a general guideline for the amination of 3-bromothiophene with a primary amine using a palladium catalyst.

Materials:

  • 3-Bromothiophene

  • Primary amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene, 3-bromothiophene, and the primary amine via syringe.

  • Heat the reaction mixture to 100-120 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Reaction_Pathway General Synthesis Pathway for Chiral Thiophene Amines cluster_0 Thiophene Ring Formation cluster_1 Introduction of Chiral Amine 1,4-Dicarbonyl 1,4-Dicarbonyl Thiophene Ring Thiophene Ring 1,4-Dicarbonyl->Thiophene Ring Paal-Knorr (P4S10 or Lawesson's Reagent) Furan Byproduct Furan Byproduct 1,4-Dicarbonyl->Furan Byproduct Dehydration Halogenated Thiophene Halogenated Thiophene Thiophene Ring->Halogenated Thiophene Halogenation Ketone + Cyanoacetate Ketone + Cyanoacetate 2-Aminothiophene Ring 2-Aminothiophene Ring Ketone + Cyanoacetate->2-Aminothiophene Ring Gewald (Sulfur, Base) Dimeric Byproduct Dimeric Byproduct Ketone + Cyanoacetate->Dimeric Byproduct Dimerization Functionalized Chiral Thiophene Amine Functionalized Chiral Thiophene Amine 2-Aminothiophene Ring->Functionalized Chiral Thiophene Amine Further Modification Chiral Thiophene Amine Chiral Thiophene Amine Halogenated Thiophene->Chiral Thiophene Amine Asymmetric Amination (e.g., Buchwald-Hartwig) Racemized Product Racemized Product Chiral Thiophene Amine->Racemized Product Racemization Thiophene Ketone Thiophene Ketone Thiophene Ketone->Chiral Thiophene Amine Asymmetric Reductive Amination

Caption: Synthetic pathways to chiral thiophene amines and common side reactions.

Troubleshooting_Workflow Troubleshooting Low Enantiomeric Excess Start Low ee Observed Q1 Is the reaction temperature optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the catalyst/ligand appropriate? A1_Yes->Q2 Sol1 Lower reaction temperature A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are there potential sources of acid/base contamination? A2_Yes->Q3 Sol2 Screen different chiral ligands Increase catalyst loading A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Use anhydrous/deoxygenated conditions Perform careful workup A3_Yes->Sol3 End Improved Enantioselectivity A3_No->End Sol3->End

Caption: A logical workflow for troubleshooting low enantiomeric excess.

Experimental_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Reaction Execution cluster_workup Workup and Purification Prep_Reagents Prepare Anhydrous Reagents and Solvents Setup_Inert Assemble under Inert Atmosphere Prep_Reagents->Setup_Inert Prep_Glassware Oven-Dry Glassware Prep_Glassware->Setup_Inert Add_Solids Add Catalyst, Ligand, and Base Setup_Inert->Add_Solids Add_Liquids Add Solvent and Reactants Add_Solids->Add_Liquids Heating Heat to Reaction Temperature Add_Liquids->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Filtration Filter through Celite Cooling->Filtration Extraction Aqueous Workup Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Pure Chiral Thiophene Amine Purification->Product

Caption: A step-by-step workflow for a typical Buchwald-Hartwig amination experiment.

References

Technical Support Center: Enantioselective Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enantioselective amine synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of creating chiral amines. Chiral amines are crucial building blocks in a vast number of pharmaceuticals and bioactive compounds, making their efficient and selective synthesis a critical endeavor.[1][2][3][4]

This guide moves beyond simple protocols to provide in-depth, field-proven insights into the causal relationships behind experimental outcomes. Every recommendation is grounded in established chemical principles to ensure you can not only solve immediate issues but also build a robust and reliable synthetic methodology.

Troubleshooting Guide: Common Experimental Issues

Researchers often encounter challenges in achieving high yield and enantioselectivity. This section directly addresses the most common problems in a question-and-answer format, providing both diagnostic advice and actionable solutions.

Issue 1: Low Enantioselectivity (Low % ee)

Question: My reaction is producing the desired amine, but the enantiomeric excess (% ee) is consistently low. What are the likely causes and how can I improve it?

Low enantioselectivity is a frequent hurdle and can originate from several factors within the reaction system. The fundamental cause is an insufficient energy difference between the diastereomeric transition states leading to the two enantiomers.[5]

Potential Causes & Step-by-Step Solutions:

  • Suboptimal Catalyst/Ligand Choice: The heart of enantioselective synthesis is the chiral catalyst or ligand, which creates the asymmetric environment for the reaction.[6] A mismatch between the catalyst and the substrate is a primary cause of poor stereocontrol.

    • Solution:

      • Screen a Diverse Ligand Library: Systematically screen a range of chiral ligands with varying steric and electronic properties. For instance, in transition metal-catalyzed hydrogenations, ligands like BINAP, Josiphos, or phosphoramidites can offer vastly different outcomes.[1][2]

      • Consider Catalyst-Substrate Interactions: Analyze potential non-covalent interactions (e.g., hydrogen bonding, π-stacking) between your substrate and the ligand.[7][8] Sometimes, a ligand designed to promote these interactions can dramatically enhance enantioselectivity.

      • Evaluate Metal Precursors: For metal-catalyzed reactions, the choice of metal precursor (e.g., [Ir(COD)OMe]₂ vs. Ru(OAc)₂) can influence the active catalytic species and, consequently, the stereochemical outcome.[9][10]

  • Incorrect Reaction Conditions: Temperature, solvent, and pressure can profoundly impact the delicate energy balance of the enantioselective step.[6]

    • Solution:

      • Optimize Temperature: Lowering the reaction temperature often increases enantioselectivity by exploiting smaller differences in activation energies.[9][11] However, this can also decrease the reaction rate, so a balance must be found. Perform a temperature screen (e.g., from room temperature down to -78 °C) to identify the optimum.

      • Solvent Screening: The polarity and coordinating ability of the solvent can stabilize or destabilize the diastereomeric transition states differently.[12] Screen a range of solvents, from non-polar (e.g., toluene, MTBE) to polar aprotic (e.g., THF, DCM) and protic (e.g., TFE, ethanol).[10][12]

      • Pressure Adjustments (for hydrogenations): In asymmetric hydrogenations, H₂ pressure can affect the kinetics and selectivity. A systematic screen of pressure may be beneficial.[10]

  • Product Racemization: The desired chiral amine may form with high enantioselectivity but then racemize under the reaction conditions or during work-up.

    • Solution:

      • Monitor Reaction Profile: Take aliquots at different time points to determine if the % ee degrades over time. If so, shorten the reaction time or find conditions that allow for a faster conversion.

      • Modify Work-up Procedure: Avoid harsh acidic or basic conditions during work-up if your product is susceptible to racemization. A rapid extraction and concentration under mild conditions is preferable. The formation of a salt with a chiral acid can sometimes protect the amine.[13]

Issue 2: Low Reaction Yield or Stalled Reaction

Question: My reaction is not proceeding to completion, or the isolated yield of the chiral amine is very low, despite high conversion of the starting material. What should I investigate?

Poor yields can be attributed to catalyst deactivation, competing side reactions, or issues with product isolation.

Potential Causes & Step-by-Step Solutions:

  • Catalyst Deactivation/Poisoning: Catalysts are sensitive and can be deactivated by impurities or by the reaction products themselves.

    • Solution:

      • Ensure Purity of Reagents: Use high-purity, anhydrous solvents and reagents. Water and oxygen are common catalyst poisons. Ensure all starting materials are rigorously purified.[6]

      • Product Inhibition: The amine product, being basic and nucleophilic, can sometimes coordinate to the metal center and inhibit the catalyst.[1][2] This is particularly common in the hydrogenation of N-alkyl imines.[1][2] Adding an additive like Boc₂O can sometimes circumvent this by protecting the product in situ.[1]

      • Substrate-Specific Deactivation: Certain functional groups on the substrate (e.g., pyridines, thiols) can act as ligands for the catalyst, leading to deactivation.[9] In such cases, increasing catalyst loading or choosing a more robust catalyst system may be necessary.

  • Inefficient Imine/Enamine Formation (in Reductive Amination): For reductive aminations, the formation of the imine or enamine intermediate is a critical equilibrium step.

    • Solution:

      • Use a Dehydrating Agent: Add molecular sieves (e.g., 3Å or 4Å MS) to remove water and drive the equilibrium towards the imine/enamine.[9]

      • Adjust pH/Add Acid Co-catalyst: Imine formation is often acid-catalyzed. A catalytic amount of a weak acid (e.g., acetic acid) can be beneficial. For some systems, Lewis acids like Zn(OTf)₂ have been shown to improve efficiency.[9]

  • Difficult Purification and Isolation: Chiral amines can be challenging to purify, leading to low isolated yields.

    • Solution:

      • Salt Formation: Convert the crude amine into a salt (e.g., hydrochloride or tartrate) to facilitate crystallization and purification. The free amine can be regenerated by basification.[14]

      • Chromatography Optimization: Standard silica gel chromatography can sometimes lead to product loss. Consider using alumina or a deactivated silica gel. For challenging separations, chiral HPLC or SFC may be necessary to both purify and determine the % ee.[15]

FAQs: Enantioselective Amine Synthesis

Q1: How do I choose the right starting catalyst and ligand for my specific substrate?

A1: The principle of "substrate-catalyst mismatch" highlights that no single catalyst is universal.[6] Start by reviewing the literature for transformations on similar substrates. Privileged ligands like BINOL, Salen, and BOX derivatives are often good starting points for many reactions.[5] If your substrate has specific functional groups capable of secondary interactions (e.g., hydrogen bonding), select a ligand designed to leverage these interactions for better stereocontrol.[7][8]

Q2: What is the difference between kinetic resolution and asymmetric synthesis?

A2: Asymmetric synthesis (or enantioselective synthesis) creates a chiral product from a prochiral starting material, with a theoretical maximum yield of 100%.[5] Kinetic resolution, on the other hand, starts with a racemic mixture of a chiral compound and selectively reacts one enantiomer faster than the other, leaving the unreacted starting material enriched in the slower-reacting enantiomer. The theoretical maximum yield for kinetic resolution is 50% for a single product.[16] Dynamic kinetic resolution (DKR) combines kinetic resolution with in situ racemization of the starting material, allowing for theoretical yields of up to 100% of a single enantiomer product.[9]

Q3: Can I use biocatalysis for my amine synthesis?

A3: Absolutely. Biocatalysis, using enzymes like transaminases (TAs), imine reductases (IREDs), or reductive aminases (RedAms), is a powerful and increasingly popular method for synthesizing chiral amines.[4][17][18] Enzymes offer exquisite chemo-, regio-, and stereoselectivity under mild, aqueous conditions.[16][17][19] If your substrate is compatible, an enzymatic route can be an excellent alternative to traditional chemical methods, often with superior performance and a better environmental profile.[19]

Q4: How can I monitor my reaction to get the most information?

A4: Real-time reaction monitoring is crucial for optimization. Techniques like benchtop NMR can provide quantitative information on the concentration of reactants and products over time, helping you understand the reaction kinetics.[20] For determining enantioselectivity, chiral chromatography (HPLC or SFC) is the standard method.[15] Taking aliquots at regular intervals for chiral analysis will help you determine the optimal reaction time and check for any product racemization.

Data & Protocols

Table 1: Influence of Reaction Parameters on Enantioselectivity
ParameterGeneral TrendRationaleCommon Range
Temperature Lower temperature often increases % ee.Exploits smaller differences in activation energies between diastereomeric transition states.-78 °C to 100 °C[9][11]
Solvent Polarity and coordination affect transition state stability.Solvation can differentially stabilize the pathways leading to the R and S enantiomers.Toluene, TFE, o-xylene, DMSO[9][10][11]
Catalyst Loading Higher loading may improve yield but not always % ee.May overcome slow kinetics or catalyst deactivation.0.5 mol% to 10 mol%[9][10][11]
Ligand Structure Steric bulk and electronic properties are critical.Defines the shape and electronic nature of the chiral pocket.Varies widely (e.g., BINAP, PHOX)[1][2]
Protocol: General Workflow for Optimizing a New Asymmetric Amination
  • Initial Catalyst/Ligand Screening:

    • Set up an array of parallel reactions using a standard set of conditions (e.g., room temperature, toluene as solvent, 1 mol% catalyst loading).

    • Test 4-8 different chiral ligands from various structural classes.

    • Analyze conversion and % ee for each reaction to identify promising "hits."

  • Solvent and Temperature Optimization:

    • Take the best ligand(s) from the initial screen.

    • Run the reaction in 3-5 different solvents of varying polarity (e.g., Toluene, THF, DCM, TFE).

    • For the best solvent, perform the reaction at three different temperatures (e.g., 0 °C, 25 °C, 80 °C).

  • Refinement of Conditions:

    • Once optimal solvent and temperature are identified, re-evaluate catalyst loading. Test if it can be lowered without sacrificing yield or selectivity.

    • If applicable (e.g., for reductive aminations), screen additives like molecular sieves or acid/base co-catalysts.

  • Scale-up and Isolation:

    • Run the reaction on a larger scale using the fully optimized conditions.

    • Develop a robust work-up and purification protocol (e.g., extraction, crystallization as a salt) to maximize isolated yield.

Visual Diagrams

Diagram 1: Troubleshooting Workflow for Low Enantioselectivity

Troubleshooting_EE Start Low % ee Observed Catalyst Is the Catalyst/Ligand Optimal? Start->Catalyst Conditions Are Reaction Conditions Optimized? Start->Conditions Racemization Is Product Racemization Occurring? Start->Racemization ScreenLigands Screen Diverse Ligand Library Catalyst->ScreenLigands No ScreenTemp Optimize Temperature (Often Lower) Conditions->ScreenTemp No TimeCourse Monitor % ee Over Time Racemization->TimeCourse Possible Success High % ee Achieved ScreenLigands->Success ScreenSolvent Screen Solvents of Varying Polarity ScreenTemp->ScreenSolvent ScreenSolvent->Success MildWorkup Modify to Milder Work-up TimeCourse->MildWorkup Degradation Observed TimeCourse->Success No Degradation MildWorkup->Success

Caption: A decision tree for troubleshooting low enantiomeric excess (% ee).

Diagram 2: General Catalytic Cycle for Asymmetric Hydrogenation of an Imine

Catalytic_Cycle Catalyst [M-L] Intermediate1 [M-L(Imine)] Complex Catalyst->Intermediate1 + Imine Substrate Imine H2 H₂ Product Chiral Amine Intermediate2 [H-M-L(Imine)] Complex Intermediate1->Intermediate2 + H₂ (Oxidative Addition) Intermediate3 [M-L(Amine)] Complex Intermediate2->Intermediate3 Hydride Insertion (Enantioselective Step) Intermediate3->Catalyst Product Release Intermediate3->Product - Catalyst

Caption: A simplified catalytic cycle for metal-catalyzed asymmetric imine hydrogenation.

References

optimization of reaction conditions for 1-(5-Chlorothien-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 1-(5-Chlorothien-2-yl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the reductive amination of 2-Acetyl-5-chlorothiophene. This reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced to the desired primary amine.

Q2: What are the typical ammonia sources used in this reductive amination?

A2: Common sources of ammonia for this reaction include ammonium acetate, aqueous ammonia, or ammonium formate. The choice of ammonia source can influence the reaction conditions and the choice of the reducing agent.

Q3: Which reducing agents are suitable for this transformation?

A3: Several reducing agents can be employed, with the choice depending on the specific protocol and desired selectivity. Commonly used reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanobohydride (NaBH₃CN), and sodium borohydride (NaBH₄). Catalytic hydrogenation is also a viable, greener alternative. The Leuckart reaction, which uses formic acid or its derivatives as both a reducing agent and a source of the amino group, is another option.

Q4: What are the potential side reactions to be aware of?

A4: The primary side reactions include the reduction of the starting ketone, 2-Acetyl-5-chlorothiophene, to the corresponding alcohol before imine formation, especially when using less selective reducing agents like sodium borohydride. Over-alkylation to form secondary or tertiary amines is also a possibility, though less common when using a large excess of the ammonia source. Aldol condensation of the starting ketone can occur under basic conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield Inefficient imine formation: The equilibrium may not favor the imine intermediate.- Ensure anhydrous conditions, as water can hydrolyze the imine. - Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation (typically aiming for a pH of 4-6).
Inactive reducing agent: The hydride reagent may have degraded.- Use a fresh batch of the reducing agent. - Ensure proper storage of the reducing agent under anhydrous conditions.
Incomplete reaction: Reaction time may be insufficient.- Monitor the reaction progress using TLC or LC-MS. - Extend the reaction time if starting material is still present.
Formation of alcohol byproduct Premature reduction of the ketone: The reducing agent is too reactive and reduces the ketone before it can form the imine.- Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN). - If using sodium borohydride (NaBH₄), allow sufficient time for imine formation before adding the reducing agent.
Presence of unreacted imine Incomplete reduction: The amount of reducing agent is insufficient or the reaction conditions are not optimal.- Increase the equivalents of the reducing agent. - Ensure the reaction temperature is appropriate for the chosen reducing agent. Some reductions may require gentle heating.
Difficulty in product isolation Emulsion during work-up: The amine product can act as a surfactant.- Add a saturated solution of sodium chloride (brine) to break the emulsion. - Filter the mixture through a pad of celite.
Product loss during extraction: The amine may be protonated and remain in the aqueous layer.- Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction with an organic solvent.

Experimental Protocols

Method 1: Reductive Amination using Sodium Triacetoxyborohydride

This method is often preferred due to the mildness and high selectivity of the reducing agent.

Materials:

  • 2-Acetyl-5-chlorothiophene

  • Ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-Acetyl-5-chlorothiophene (1.0 eq) in DCE, add ammonium acetate (5-10 eq).

  • Add a catalytic amount of glacial acetic acid (0.1-0.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Leuckart Reaction

This classical method uses ammonium formate or formamide as both the ammonia source and the reducing agent.

Materials:

  • 2-Acetyl-5-chlorothiophene

  • Ammonium formate or Formamide and Formic acid

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Mix 2-Acetyl-5-chlorothiophene (1.0 eq) with a large excess of ammonium formate (5-7 eq) or a mixture of formamide and formic acid.

  • Heat the mixture to 160-180 °C and maintain this temperature for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Cool the reaction mixture and add concentrated hydrochloric acid to hydrolyze the intermediate formamide.

  • Heat the mixture at reflux for another 2-4 hours.

  • Cool the mixture and basify with a sodium hydroxide solution until pH > 10.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Data Presentation

The following table summarizes typical yields obtained under various reductive amination conditions for the synthesis of this compound from 2-Acetyl-5-chlorothiophene.

Method Ammonia Source Reducing Agent Solvent Temperature Typical Yield
BorohydrideAmmonium AcetateNaBH(OAc)₃DCERoom Temp80-90%
BorohydrideAmmonium AcetateNaBH₃CNMethanolRoom Temp75-85%
BorohydrideAqueous AmmoniaNaBH₄Methanol0°C to RT60-75%
LeuckartAmmonium Formate- (In situ)Neat160-180°C65-80%
CatalyticAmmonia/H₂H₂Methanol50-80°C70-85%

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reduction Reduction cluster_workup Work-up and Purification start Start reactants Combine 2-Acetyl-5-chlorothiophene and Ammonia Source in Solvent start->reactants imine_formation Stir for Imine Formation (optional: add acid catalyst) reactants->imine_formation add_reductant Add Reducing Agent imine_formation->add_reductant reaction Monitor Reaction (TLC, LC-MS) add_reductant->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purify Product (Column Chromatography/Distillation) workup->purification end End Product purification->end troubleshooting_logic start Low Yield or Incomplete Reaction check_imine Check Imine Formation (TLC/NMR before reduction) start->check_imine imine_ok Imine Formed check_imine->imine_ok Yes imine_no No Imine check_imine->imine_no No check_reduction Check Reduction Step imine_ok->check_reduction solution_imine - Use Anhydrous Solvent - Add Acetic Acid Catalyst - Increase Reaction Time imine_no->solution_imine reduction_ok Reduction Complete check_reduction->reduction_ok Yes reduction_no Incomplete Reduction check_reduction->reduction_no No check_side_products Analyze Side Products (e.g., alcohol) reduction_ok->check_side_products solution_reduction - Use Fresh Reducing Agent - Increase Equivalents - Adjust Temperature reduction_no->solution_reduction alcohol_present Alcohol Detected check_side_products->alcohol_present Yes solution_alcohol - Use Milder Reducing Agent (e.g., NaBH(OAc)3) - Pre-form Imine alcohol_present->solution_alcohol

preventing racemization of chiral 1-(5-Chlorothien-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(5-Chlorothien-2-yl)ethanamine

Welcome to the technical support center for chiral this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the racemization of this valuable chiral intermediate. Below you will find troubleshooting guides and frequently asked questions to ensure the stereochemical integrity of your material.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for chiral this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched compound, such as (R)- or (S)-1-(5-Chlorothien-2-yl)ethanamine, converts into a 1:1 mixture of both enantiomers (a racemate). This is a critical issue in pharmaceutical development because different enantiomers can have distinct biological activities, with one being therapeutic and the other inactive or even harmful.[1] Maintaining the enantiomeric purity is therefore essential for the safety and efficacy of the final drug product.

Q2: What are the primary factors that can cause my this compound to racemize?

A2: The primary drivers of racemization for chiral amines are conditions that facilitate the removal of the proton on the chiral carbon (the carbon atom to which the amine and thiophene groups are attached).[2] Key factors include:

  • Exposure to Acid or Base: Both strong acids and strong bases can catalyze the removal and re-addition of the alpha-proton, leading to inversion of stereochemistry.[2][3]

  • Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for the inversion of the chiral center, accelerating racemization.[2][4]

  • Solvent Choice: Polar, protic solvents can sometimes stabilize charged, achiral intermediates that are precursors to racemization.[2]

  • Formation of Imines: Reaction conditions that lead to the reversible formation of a planar imine intermediate will result in the loss of stereochemical information.

Q3: How can I safely store a solution of this compound to prevent racemization?

A3: For long-term storage and to maintain high enantiomeric excess (ee), consider the following:

  • Temperature: Store at low temperatures, preferably at or below 4°C. For very long-term storage, consider storage at -20°C.

  • Solvent: Use a non-polar, aprotic solvent. Toluene or dichloromethane are generally better choices than alcohols or water.

  • Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can sometimes be accompanied by racemization.

  • pH Control: Ensure the solution is free from acidic or basic contaminants. If possible, store the amine as a salt with a suitable acid (e.g., hydrochloride salt), which is often more stable, and liberate the free amine only when needed.

Q4: I suspect my sample has racemized. How can I determine its enantiomeric excess (ee)?

A4: Several analytical techniques can be used to determine the enantiomeric excess of your sample:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It uses a chiral stationary phase to separate the two enantiomers, and the relative peak areas are used to calculate the ee.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), it is possible to distinguish the signals of the two enantiomers in the ¹H or ¹⁹F NMR spectrum.[7]

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light, which is directly related to the chirality of the molecule. The signal intensity is proportional to the enantiomeric excess.[8][9]

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution(s)
Loss of optical rotation or decrease in enantiomeric excess (ee) after a reaction. Harsh Reaction Conditions: The reaction was run at a high temperature or for an extended period.- Lower the reaction temperature. - Reduce the reaction time by using a more efficient catalyst or a higher concentration of reagents.
Acidic or Basic Reagents/Byproducts: The reaction involved strong acids or bases, or generated acidic/basic byproducts.- Use milder bases (e.g., organic bases like triethylamine or diisopropylethylamine instead of hydroxides).[10] - If an acid is necessary, use the minimum required amount and neutralize it promptly during workup. - Buffer the reaction mixture if possible.
Racemization observed during workup or purification. Acidic/Basic Workup: Aqueous workup with strong acids or bases (e.g., washing with 1M HCl or 1M NaOH).- Use milder conditions for extraction, such as saturated sodium bicarbonate or dilute ammonium chloride solutions. - Minimize contact time with aqueous acidic or basic solutions.
Chromatography on Silica Gel: Standard silica gel is slightly acidic and can cause racemization of sensitive amines.- Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent (e.g., 0.1-1%). - Consider using neutral alumina for chromatography.
Gradual loss of enantiomeric purity during storage. Improper Storage Conditions: Stored at room temperature, in a protic solvent, or exposed to air/light.- Store in a freezer (-20°C) in a non-polar, aprotic solvent. - Store under an inert atmosphere (N₂ or Ar). - Protect from light by using an amber vial.
Presence of Contaminants: Residual acid or base from the synthesis is present in the stored sample.- Re-purify the amine to ensure all acidic or basic impurities are removed before long-term storage.

Experimental Protocols

Protocol 1: Monitoring Racemization of this compound

This protocol describes a method to evaluate the stability of the chiral amine under specific conditions (e.g., in a particular solvent at a certain temperature).

1. Sample Preparation: a. Prepare a stock solution of enantiomerically pure (>99% ee) this compound in the solvent to be tested (e.g., methanol, toluene) at a known concentration (e.g., 1 mg/mL). b. If testing the effect of an acid or base, add a specific amount of the catalyst (e.g., 0.1 equivalents of triethylamine or acetic acid). c. Divide the solution into several sealed vials for time-point analysis.

2. Incubation: a. Store the vials at the desired temperature (e.g., 25°C, 40°C, 60°C). b. Protect the vials from light.

3. Time-Point Analysis: a. At designated time points (e.g., 0h, 2h, 6h, 24h, 48h), remove one vial from storage. b. Immediately quench any reaction by cooling the vial on ice and, if necessary, neutralizing any added acid or base. c. Dilute an aliquot of the sample to a suitable concentration for analysis.

4. Enantiomeric Excess (ee) Determination by Chiral HPLC: a. Instrument: HPLC system with a UV detector. b. Chiral Column: Select a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H). c. Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol with a small amount of a basic additive (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized. d. Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks. e. Calculation: Calculate the enantiomeric excess using the areas of the two peaks: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100

5. Data Presentation: a. Plot the enantiomeric excess (%) as a function of time for each condition to determine the rate of racemization.

Quantitative Data Summary

The following table provides an example of how to present data from a stability study as described in Protocol 1. The values are illustrative and should be determined experimentally for this compound.

ConditionTemperature (°C)Time (hours)Enantiomeric Excess (%)
Control (Toluene) 25099.5
2499.4
7299.2
Methanol 25099.5
2498.1
7296.5
Toluene + 0.1 eq. TEA 40099.5
695.0
2485.3
Toluene + 0.1 eq. HCl 40099.5
692.1
2478.9

Visualizations

Mechanism of Base-Catalyzed Racemization

The diagram below illustrates the likely mechanism for the base-catalyzed racemization of this compound. A base removes the acidic proton from the chiral center, forming a planar, achiral carbanion intermediate. This intermediate can then be protonated from either face, leading to a mixture of both enantiomers.

racemization_mechanism Mechanism of Base-Catalyzed Racemization cluster_S cluster_intermediate cluster_products S_amine (S)-Amine intermediate Planar Achiral Carbanion Intermediate S_amine->intermediate -H⁺ R_amine (R)-Amine intermediate->R_amine +H⁺ (top face) S_amine_prod (S)-Amine intermediate->S_amine_prod +H⁺ (bottom face) Base Base (B:) H_Base HB Proton_Source HB

Caption: Base-catalyzed racemization via a planar carbanion.

Workflow for Handling Chiral Amines

This workflow provides a logical decision-making process for handling and analyzing chiral amines to minimize the risk of racemization.

workflow Workflow for Maintaining Stereochemical Integrity start Receive/Synthesize Chiral Amine check_ee Determine Initial ee (e.g., Chiral HPLC) start->check_ee is_pure Is ee > 99%? check_ee->is_pure use_now Use in Reaction (Mild Conditions) is_pure->use_now Yes store Store Sample (Cold, Inert, Aprotic) is_pure->store Yes, for later use purify Purify/Re-resolve Chiral Amine is_pure->purify No post_reaction Post-Reaction/Storage Analysis use_now->post_reaction store->post_reaction purify->check_ee check_ee_final Re-determine ee post_reaction->check_ee_final is_stable Is ee acceptable? check_ee_final->is_stable proceed Proceed to Next Step is_stable->proceed Yes troubleshoot Troubleshoot Protocol (See Guide) is_stable->troubleshoot No

Caption: Decision workflow for handling chiral amines.

References

Technical Support Center: Scale-Up of 1-(5-Chlorothien-2-yl)ethanamine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 1-(5-chlorothien-2-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this critical synthesis from the laboratory bench to larger-scale production.

The primary and most established route to this compound involves the reductive amination of 2-acetyl-5-chlorothiophene. While straightforward in principle, scaling this process introduces significant challenges related to reaction control, impurity profiles, and final product purification. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure a robust, safe, and efficient scale-up.

Troubleshooting Guide: Overcoming Scale-Up Hurdles

This section addresses specific, common problems encountered during the scale-up of this compound synthesis via reductive amination.

Issue 1: Low or Inconsistent Product Yield

Question: We are experiencing a significant drop in yield, from ~85% at the 10g scale to less than 60% at the 1kg scale. What are the likely causes and how can we mitigate this?

Answer: A drop in yield upon scale-up is a frequent challenge and typically points to issues with mass and heat transfer, or incomplete reaction progression.

Causality Explained: On a small scale, reactions benefit from efficient mixing and rapid heat dissipation. As the reactor volume increases, achieving homogenous mixing and maintaining a consistent temperature throughout the reaction vessel becomes more difficult. In the case of reductive amination, localized temperature spikes can lead to the degradation of the product or the formation of unwanted side products. Inefficient mixing can result in incomplete reaction, leaving a significant amount of the starting ketone unreacted.

Troubleshooting Protocol:

  • Agitation and Mixing Analysis:

    • Ensure the agitator design (e.g., impeller type, size, and position) is appropriate for the reactor geometry and batch volume.

    • Gradually increase the agitation speed and monitor the reaction progress by taking samples at regular intervals. Be cautious not to introduce excessive shear, which could degrade the catalyst.

  • Controlled Reagent Addition:

    • The addition of the reducing agent (e.g., sodium borohydride) is often exothermic. Instead of adding it all at once, a controlled, slow addition via a dosing pump is recommended for larger batches. This allows for better temperature management.

  • Temperature Monitoring and Control:

    • Utilize a multi-point temperature probe to detect any localized hot spots within the reactor.

    • Ensure the reactor's cooling system is capable of handling the heat generated during the reaction.

Workflow for Optimizing Yield:

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Critical Impurities

Question: During scale-up, we've observed a new, significant impurity with a similar retention time to our product in HPLC analysis. How can we identify and control this?

Answer: The formation of new impurities is often related to longer reaction times, temperature fluctuations, or stoichiometric imbalances that are more pronounced at a larger scale.

Causality Explained: One common impurity in reductive aminations is the corresponding alcohol, formed by the reduction of the ketone starting material. Another possibility is the formation of secondary amines through the reaction of the primary amine product with another molecule of the starting ketone, followed by reduction.

Troubleshooting Protocol:

  • Impurity Identification:

    • Isolate the impurity using preparative chromatography.

    • Characterize the structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

  • Reaction Condition Optimization:

    • Stoichiometry: Carefully control the molar ratio of the amine source (e.g., ammonia or an ammonium salt) to the ketone. An excess of the amine source can favor the formation of the desired primary amine.

    • Temperature: Lowering the reaction temperature can sometimes suppress the formation of side products, although this may require a longer reaction time.

    • pH Control: Maintaining the optimal pH is crucial for imine formation and stability.

Experimental Protocol for Impurity Control:

ParameterLab Scale (10g)Pilot Scale (1kg) - InitialPilot Scale (1kg) - Optimized
2-acetyl-5-chlorothiophene 1.0 eq1.0 eq1.0 eq
Amine Source (e.g., NH4OAc) 1.5 eq1.5 eq2.0 eq
Reducing Agent (e.g., NaBH4) 1.2 eq1.2 eq1.1 eq (dosed)
Temperature 20-25°C20-35°C (exotherm)15-20°C (controlled)
Reaction Time 4 hours8 hours6 hours
Key Impurity Level <0.5%5-7%<1.0%
Issue 3: Difficulties in Product Isolation and Purification

Question: Our work-up procedure, which worked well in the lab, is proving problematic at scale, leading to emulsions and poor phase separation. How can we improve this?

Answer: Phase separation and extraction issues are common during scale-up due to changes in surface area-to-volume ratios and more vigorous mixing.

Causality Explained: The basic nature of the amine product requires neutralization and extraction into an organic solvent. At a large scale, the increased energy input from mechanical stirrers can create stable emulsions, especially if there are fine solid particles present.

Troubleshooting Protocol:

  • Solvent Selection:

    • Consider using a solvent with a lower tendency to form emulsions, such as methyl tert-butyl ether (MTBE) or toluene, instead of dichloromethane.

  • pH Adjustment and Brine Wash:

    • Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to ensure the amine is in its free base form.

    • After extraction, washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration Before Extraction:

    • If insoluble by-products or catalyst residues are present, it is crucial to filter the reaction mixture before performing the aqueous work-up and extraction. This removes particulate matter that can stabilize emulsions.

Diagram of Purification Workflow:

Purification_Workflow Reaction_Mixture Crude Reaction Mixture Filter Filter to Remove Solids Reaction_Mixture->Filter Quench Quench Reaction Filter->Quench pH_Adjust Adjust pH > 10 Quench->pH_Adjust Extract Extract with Organic Solvent pH_Adjust->Extract Brine_Wash Wash with Brine Extract->Brine_Wash Dry Dry Organic Layer (e.g., Na2SO4) Brine_Wash->Dry Concentrate Concentrate Under Vacuum Dry->Concentrate Purified_Product Purified this compound Concentrate->Purified_Product

Caption: Optimized purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up this synthesis?

A1: The primary safety concerns are:

  • Hydrogen Gas Evolution: The use of reducing agents like sodium borohydride in protic solvents generates hydrogen gas, which is highly flammable. Reactors must be properly vented, and an inert atmosphere (e.g., nitrogen) should be maintained.

  • Exothermic Reaction: The reaction can generate a significant amount of heat. A failure in the cooling system could lead to a runaway reaction.

  • Handling of Reagents: Ensure appropriate personal protective equipment (PPE) is used when handling all chemicals, particularly the corrosive and flammable materials.

Q2: Are there alternative, greener synthetic routes for this amine?

A2: Yes, biocatalysis using transaminases is a promising green alternative.[1][2] These enzymes can catalyze the asymmetric amination of the ketone to produce the chiral amine with high enantioselectivity, often under milder reaction conditions (aqueous media, ambient temperature).[2] However, challenges such as enzyme stability, substrate scope, and the need to shift the reaction equilibrium still need to be addressed for widespread industrial application.[2]

Q3: How critical is the quality of the starting material, 2-acetyl-5-chlorothiophene?

A3: The purity of the starting ketone is very important. Impurities in the 2-acetyl-5-chlorothiophene can carry through the synthesis and complicate the purification of the final product. It is advisable to use a starting material with a purity of >98% and to be aware of any potential isomeric impurities.

Q4: Can this process be adapted for continuous flow manufacturing?

A4: Yes, converting this synthesis to a continuous flow process could offer significant advantages in terms of safety, heat management, and consistency.[3] A flow reactor allows for better control over reaction parameters and minimizes the volume of hazardous materials at any given time. This is an area of active development for many pharmaceutical processes.[1]

References

Technical Support Center: Byproduct Identification in 1-(5-Chlorothien-2-yl)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(5-Chlorothien-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and purity of your final product.

Introduction to the Synthesis and Potential Challenges

The synthesis of this compound, a key intermediate in the manufacturing of various pharmaceuticals, is most commonly achieved through the reductive amination of 2-Acetyl-5-chlorothiophene. While seemingly straightforward, this reaction is often accompanied by the formation of several byproducts that can complicate purification and compromise the final yield and purity. Understanding the reaction mechanism and potential side reactions is paramount to successful synthesis.

This guide will address the most frequently asked questions regarding byproduct identification and mitigation, providing detailed protocols and analytical insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common byproducts observed during the reductive amination of 2-Acetyl-5-chlorothiophene?

A1: The primary synthetic route involves the reaction of 2-Acetyl-5-chlorothiophene with an ammonia source and a reducing agent. During this process, several byproducts can form. The most prevalent are:

  • Unreacted Starting Material (2-Acetyl-5-chlorothiophene): Incomplete reaction is a common issue, leading to the presence of the starting ketone in the final product mixture.[1][2][3]

  • Secondary Amine Dimer: Over-alkylation of the desired primary amine product can occur, where the newly formed this compound acts as a nucleophile and reacts with another molecule of the intermediate imine.

  • Alcohol Intermediate (1-(5-Chlorothien-2-yl)ethanol): If the reduction of the ketone occurs before amination, or if the imine intermediate is hydrolyzed back to the ketone which is then reduced, this alcohol byproduct can form.

  • Tertiary Amine: Though less common, the formation of a tertiary amine through further alkylation of the secondary amine dimer is possible, especially with prolonged reaction times or excess ketone.

Understanding the reaction conditions is key to controlling the formation of these impurities.

Q2: I'm observing a significant amount of unreacted 2-Acetyl-5-chlorothiophene in my crude product. What are the likely causes and how can I improve the conversion?

A2: The presence of a substantial amount of unreacted starting material typically points to one or more of the following factors:

  • Insufficient Reducing Agent: Ensure the stoichiometry of your reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) is adequate. It's often beneficial to use a slight excess to drive the reaction to completion.

  • Suboptimal Reaction Temperature or Time: Reductive amination can be sensitive to temperature. If the temperature is too low, the reaction rate may be too slow. Conversely, excessively high temperatures can lead to degradation. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Inefficient Imine Formation: The initial step of imine formation is crucial. The pH of the reaction medium plays a significant role. An acidic catalyst is often required, but a pH that is too low can protonate the ammonia source, reducing its nucleophilicity.

  • Poor Quality of Reagents: Ensure that the 2-Acetyl-5-chlorothiophene and other reagents are of high purity. Impurities in the starting material can inhibit the reaction.

Troubleshooting Protocol: Optimizing Reaction Conversion

  • Reagent Stoichiometry: Increase the molar equivalents of the ammonia source (e.g., ammonium acetate) and the reducing agent incrementally (e.g., from 1.5 to 2.0 equivalents).

  • pH Adjustment: If not already using one, consider adding a catalytic amount of a weak acid like acetic acid to promote imine formation.

  • Temperature Control: Experiment with a slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction progress closely.

  • Reaction Monitoring: Use TLC or GC to track the disappearance of the starting material. A typical mobile phase for TLC could be a mixture of hexane and ethyl acetate.

Q3: How can I identify the secondary amine dimer and the alcohol byproduct in my reaction mixture?

A3: The most effective analytical techniques for identifying these byproducts are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Workflow: Byproduct Identification

Analytical TechniqueExpected Observations for Byproducts
GC-MS The mass spectrum will show distinct molecular ion peaks for each component. The secondary amine dimer will have a mass corresponding to the combination of two product molecules minus two hydrogens. The alcohol will have a mass corresponding to the addition of two hydrogens to the starting ketone.
¹H NMR The proton NMR spectrum will show characteristic signals for each compound. The secondary amine will have a more complex aliphatic region compared to the primary amine. The alcohol will show a distinct peak for the hydroxyl proton (which may be broad) and a methine proton adjacent to the hydroxyl group.
¹³C NMR The carbon NMR will provide complementary information, with unique chemical shifts for the carbons in the thiophene ring and the side chains of the different species.

Experimental Protocol: Sample Preparation for GC-MS Analysis

  • Quench the reaction mixture carefully.

  • Extract the organic components with a suitable solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Dissolve a small amount of the crude residue in a volatile solvent (e.g., methanol or ethyl acetate) for injection into the GC-MS.[4]

Byproduct_Identification_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_identification Identification Crude_Product Crude Product Mixture GC_MS GC-MS Analysis Crude_Product->GC_MS Sample Injection NMR NMR Spectroscopy (¹H, ¹³C) Crude_Product->NMR Sample Preparation Primary_Amine This compound (Desired Product) GC_MS->Primary_Amine Mass Spectrum (M⁺) Unreacted_Ketone 2-Acetyl-5-chlorothiophene (Starting Material) GC_MS->Unreacted_Ketone Mass Spectrum (M⁺) Secondary_Dimer Secondary Amine Dimer GC_MS->Secondary_Dimer Mass Spectrum (High M⁺) Alcohol_Byproduct 1-(5-Chlorothien-2-yl)ethanol GC_MS->Alcohol_Byproduct Mass Spectrum (M⁺) NMR->Primary_Amine Characteristic Shifts NMR->Unreacted_Ketone Characteristic Shifts NMR->Secondary_Dimer Complex Aliphatic Region NMR->Alcohol_Byproduct Hydroxyl & Methine Proton Signals

Q4: What purification strategies are most effective for removing these byproducts?

A4: A multi-step purification approach is often necessary to achieve high purity of the desired primary amine.

  • Acid-Base Extraction: This is a highly effective first step. The basic primary amine can be separated from the neutral ketone and alcohol byproducts.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous acid solution (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt.

    • Separate the layers. The organic layer will contain the unreacted ketone and alcohol byproduct.

    • Basify the aqueous layer (e.g., with 2M NaOH) to regenerate the free amine.

    • Extract the amine back into an organic solvent.

    • Dry and concentrate the organic layer to obtain the purified amine.

  • Column Chromatography: If acid-base extraction does not provide sufficient purity, silica gel column chromatography is the next step.

    • A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the primary amine from the less polar secondary amine dimer and any remaining starting material.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in 10 volumes of ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl and shake vigorously. Allow the layers to separate.

  • Collect the aqueous layer. Repeat the extraction of the organic layer with 1M HCl two more times.

  • Combine the aqueous extracts and cool in an ice bath.

  • Slowly add 2M NaOH with stirring until the pH is >10.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified amine.

// Nodes A [label="2-Acetyl-5-chlorothiophene\n(Starting Material)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Imine Intermediate"]; C [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Secondary Amine Dimer\n(Byproduct)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="1-(5-Chlorothien-2-yl)ethanol\n(Byproduct)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B [label="+ NH₃\n- H₂O"]; B -> C [label="+ [H]\n(Reduction)"]; A -> E [label="+ [H]\n(Direct Reduction)"]; C -> D [label="+ Imine Intermediate\n- NH₃"]; } Caption: Synthetic Pathway and Byproduct Formation.

References

Technical Support Center: Resolving Enantiomers of 1-(5-Chlorothien-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantiomeric resolution of 1-(5-Chlorothien-2-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving racemic this compound?

A1: The primary methods for resolving racemic this compound include classical chemical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography (HPLC or SFC).[1]

  • Diastereomeric Salt Formation: This is a widely used industrial method where the racemic amine is reacted with a chiral acid to form two diastereomeric salts.[1] These salts have different solubilities, allowing one to be selectively crystallized.[1]

  • Enzymatic Kinetic Resolution: This method uses an enzyme, typically a lipase, to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated amine from the unreacted enantiomer.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) can be used to separate the enantiomers. Polysaccharide-based CSPs are often effective for primary amines.[2]

Q2: Which chiral resolving agents are recommended for the diastereomeric salt resolution of this compound?

A2: While specific data for this compound is limited, derivatives of tartaric acid are excellent starting points based on the resolution of structurally similar amines.[3] Commonly used and commercially available options include:

  • (+)-Tartaric acid[4]

  • (-)-Tartaric acid

  • (+)-Dibenzoyltartaric acid[5]

  • (-)-Dibenzoyltartaric acid[5]

  • (+)-Di-p-toluoyltartaric acid

  • (-)-Di-p-toluoyltartaric acid

A screening of several resolving agents and solvents is highly recommended to find the optimal conditions for high yield and enantiomeric excess.[5]

Q3: What enzymes are suitable for the kinetic resolution of this compound?

A3: Lipases are commonly used for the kinetic resolution of primary amines. Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a robust and highly stereoselective enzyme for the acylation of a wide range of amines and is a prime candidate for this substrate. Other lipases to consider include those from Pseudomonas cepacia and Candida rugosa.

Q4: How can I determine the enantiomeric excess (ee%) of my resolved sample?

A4: The most common and accurate method for determining the enantiomeric excess of this compound is through chiral High-Performance Liquid Chromatography (HPLC).[6] This technique separates the two enantiomers, and the ee% can be calculated from the peak areas of the two enantiomers using the following formula:

ee% = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100[6][7][8][9]

Troubleshooting Guides

Diastereomeric Salt Resolution
IssuePotential Cause(s)Recommended Action(s)
No crystal formation - Inappropriate solvent choice (salts are too soluble).- Insufficient concentration of the diastereomeric salt.- Formation of an oil instead of a solid.- Solvent Screening: Test a range of solvents with varying polarities (e.g., alcohols like methanol, ethanol, isopropanol; ketones like acetone; esters like ethyl acetate; and their mixtures with water).- Increase Concentration: Concentrate the solution by slowly evaporating the solvent.- Induce Crystallization: Try scratch-seeding with a glass rod, adding a seed crystal if available, or cooling the solution slowly.
Low yield of the desired diastereomeric salt [10][11]- The desired diastereomeric salt has significant solubility in the mother liquor.- The stoichiometry of the resolving agent is not optimal.- Crystallization time is too short.- Optimize Solvent and Temperature: Select a solvent where the desired salt has minimal solubility at a low temperature. Perform the crystallization at a lower temperature.- Vary Stoichiometry: Experiment with different molar ratios of the resolving agent to the racemic amine (e.g., 0.5 to 1.0 equivalents).[3]- Increase Crystallization Time: Allow more time for the crystallization to reach equilibrium.
Low enantiomeric excess (ee%) of the resolved amine - Incomplete separation of the diastereomeric salts (co-crystallization).- The chosen resolving agent has low chiral recognition for the amine.- Recrystallization: Perform one or more recrystallizations of the diastereomeric salt to improve its purity.- Screen Other Resolving Agents: Test different chiral acids to find one that provides better discrimination between the enantiomers.[5]- Analyze Mother Liquor: Check the ee% of the amine in the mother liquor to understand the efficiency of the resolution.
Difficulty liberating the free amine from the salt - Incomplete neutralization of the chiral acid.- Formation of an emulsion during extraction.- Ensure Basicity: Add a strong base (e.g., 1-2M NaOH or KOH) until the aqueous layer is distinctly basic (pH > 11).- Break Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up any emulsions.
Enzymatic Kinetic Resolution
IssuePotential Cause(s)Recommended Action(s)
Low or no enzyme activity - Incompatible solvent.- Non-optimal temperature or pH.- Inactivated enzyme.- Solvent Selection: Use a non-polar organic solvent like toluene, hexane, or methyl tert-butyl ether (MTBE).- Optimize Temperature: Most lipases work well between 30-50°C.- Check Enzyme Quality: Ensure the enzyme has been stored correctly and is not expired.
Low enantioselectivity (low ee% at ~50% conversion) - The chosen enzyme is not selective for this substrate.- Unsuitable acyl donor.- Screen Different Enzymes: Test other lipases (e.g., from Pseudomonas cepacia, Candida rugosa).- Vary Acyl Donor: Try different acylating agents, such as ethyl acetate, vinyl acetate, or isopropyl acetate.
Slow reaction rate - Insufficient enzyme loading.- Poor mass transfer (if using an immobilized enzyme).- Increase Enzyme Amount: Add more enzyme to the reaction mixture.- Improve Agitation: Ensure adequate stirring or shaking to keep the immobilized enzyme suspended.
Difficulty separating the product (acylated amine) from the unreacted amine - Similar polarities of the two compounds.- Column Chromatography: Use silica gel column chromatography for separation. The acylated amine (amide) is typically less polar than the free amine.- Acid/Base Extraction: Exploit the basicity of the unreacted amine. Extract the mixture with a dilute acid (e.g., 1M HCl) to pull the amine into the aqueous phase, leaving the neutral amide in the organic phase. Then, basify the aqueous layer and re-extract to recover the amine.
Chiral HPLC Analysis
IssuePotential Cause(s)Recommended Action(s)
No separation of enantiomers (co-elution) - Incorrect chiral stationary phase (CSP).- Suboptimal mobile phase.- CSP Screening: Screen different polysaccharide-based columns (e.g., Chiralpak IA, IB, IC, AD, AS).[2] For primary amines, cyclofructan-based columns can also be very effective.[12]- Mobile Phase Optimization: In normal phase (e.g., hexane/isopropanol), vary the alcohol percentage. In polar organic mode (e.g., acetonitrile/methanol), adjust the ratio.
Poor peak shape (tailing or fronting) [13]- Strong interaction of the basic amine with acidic sites on the silica support.- Sample overload.- Add a Basic Modifier: For normal phase, add a small amount of a basic additive like diethylamine (DEA) or butylamine (BA) (typically 0.1%) to the mobile phase to improve peak shape.[14]- Reduce Sample Concentration: Inject a more dilute sample.
Poor resolution - Mobile phase composition is not optimal.- High flow rate.- Fine-tune Mobile Phase: Make small, systematic changes to the solvent ratios.- Reduce Flow Rate: Lowering the flow rate can increase the interaction time with the CSP and improve resolution.
Irreproducible retention times - Column not equilibrated.- Changes in mobile phase composition or temperature.- Equilibrate Column: Flush the column with the mobile phase for at least 15-20 column volumes before injecting the sample.- Control Temperature: Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed.

Experimental Protocols

Diastereomeric Salt Resolution with (+)-Tartaric Acid

This protocol is a starting point and may require optimization of the solvent, temperature, and stoichiometry.

Materials:

  • Racemic this compound

  • (+)-Tartaric acid

  • Methanol (or other suitable solvent)

  • 1M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Salt Formation:

    • Dissolve the racemic amine in a suitable solvent (e.g., methanol).

    • In a separate flask, dissolve 0.5-1.0 molar equivalents of (+)-tartaric acid in the minimum amount of the same warm solvent.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Allow the mixture to cool to room temperature, then cool further in an ice bath to induce crystallization.

  • Fractional Crystallization:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This is the first crop of the diastereomeric salt.

    • To improve enantiomeric purity, the salt can be recrystallized from a fresh portion of hot solvent.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add 1M NaOH solution dropwise while stirring until the salt dissolves and the solution is basic (pH > 11).

    • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis:

    • Determine the enantiomeric excess of the recovered amine by chiral HPLC.

Enzymatic Kinetic Resolution using Novozym 435

Materials:

  • Racemic this compound

  • Novozym 435 (Candida antarctica Lipase B, immobilized)

  • Acyl donor (e.g., ethyl acetate)

  • Anhydrous solvent (e.g., toluene or MTBE)

Procedure:

  • Reaction Setup:

    • To a flask, add the racemic amine, the organic solvent, and the acyl donor (which can also serve as the solvent).

    • Add Novozym 435 (typically 10-20 mg per mmol of amine).

    • Seal the flask and place it in a shaker incubator at a controlled temperature (e.g., 40°C).

  • Monitoring the Reaction:

    • Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC to determine the conversion and the ee% of the remaining amine and the formed amide.

    • The ideal endpoint is at or near 50% conversion to achieve the highest possible ee% for both the unreacted amine and the product.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme (it can be washed and reused).

    • Remove the solvent and excess acyl donor under reduced pressure.

    • Separate the resulting N-acylated amine from the unreacted amine using silica gel column chromatography or an acid-base extraction as described in the troubleshooting table.

  • Analysis:

    • Determine the ee% of both the recovered amine and the acylated product by chiral HPLC.

Data Presentation

Table 1: Hypothetical Screening of Resolving Agents for Diastereomeric Salt Resolution

Resolving AgentSolventMolar Ratio (Amine:Acid)Yield of Salt (%)ee% of Recovered Amine
(+)-Tartaric AcidMethanol1:0.63585%
(+)-Tartaric AcidEthanol1:0.63082%
(-)-Dibenzoyltartaric AcidAcetone/Water (9:1)1:0.54295%
(+)-Di-p-toluoyltartaric AcidIsopropanol1:0.545>98%
Note: This data is illustrative and serves as an example for comparison. Actual results will vary.

Table 2: Exemplary Chiral HPLC Conditions for Baseline Separation

ParameterCondition
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 254 nm
Note: These are starting conditions and may require optimization.

Visualizations

G Workflow for Diastereomeric Salt Resolution cluster_0 Salt Formation cluster_1 Separation & Purification cluster_2 Liberation of Free Amine racemic_amine Racemic Amine (R/S)-1-(5-Chlorothien-2-yl)ethanamine dissolve Dissolve in Optimal Solvent racemic_amine->dissolve chiral_acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid Derivative) chiral_acid->dissolve mix Mix Solutions dissolve->mix crystallize Cool to Crystallize mix->crystallize filter Filter Crystals crystallize->filter mother_liquor Mother Liquor (Enriched in other diastereomer) filter->mother_liquor crystals Diastereomeric Salt Crystals (Enriched in one diastereomer) filter->crystals recrystallize Recrystallize (Optional) crystals->recrystallize basify Add Base (e.g., NaOH) to Liberate Free Amine recrystallize->basify extract Extract with Organic Solvent basify->extract dry_evaporate Dry and Evaporate extract->dry_evaporate pure_enantiomer Enantiomerically Enriched Amine dry_evaporate->pure_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

G Troubleshooting Logic for Low Enantiomeric Excess (ee%) cluster_cryst Diastereomeric Salt Crystallization cluster_enz Enzymatic Resolution start Low ee% Observed check_method Is the resolution method Diastereomeric Salt Crystallization or Enzymatic? start->check_method check_purity Check Purity of Crystallized Salt check_method->check_purity Crystallization check_conversion Check Reaction Conversion check_method->check_conversion Enzymatic recrystallize Recrystallize Salt to Improve Purity check_purity->recrystallize Impure screen_agents Screen Alternative Resolving Agents/Solvents check_purity->screen_agents Pure but low ee% end_goal Achieve High ee% recrystallize->end_goal screen_agents->end_goal optimize_time Adjust Reaction Time to Target ~50% Conversion check_conversion->optimize_time Not ~50% screen_enzymes Screen Different Enzymes/Acyl Donors check_conversion->screen_enzymes ~50% but low ee% optimize_time->end_goal screen_enzymes->end_goal

Caption: Troubleshooting logic for low enantiomeric excess.

References

stability issues of 1-(5-Chlorothien-2-yl)ethanamine during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-(5-Chlorothien-2-yl)ethanamine during experimental workup procedures. Researchers, scientists, and drug development professionals can use this resource to address common challenges and ensure the integrity of their compound.

Frequently Asked Questions (FAQs)

Q1: My isolated this compound is discolored (e.g., yellow or brown). What is the likely cause?

A1: Discoloration is often an indication of impurity formation through oxidation or polymerization. The thiophene ring, while generally stable, can be susceptible to oxidation, especially if exposed to air for prolonged periods or in the presence of oxidizing agents. Additionally, strong acidic conditions can sometimes lead to the formation of colored polymeric byproducts. To minimize discoloration, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and avoid unnecessarily harsh acidic or basic conditions during workup.

Q2: I am experiencing low yields after my workup procedure. What are the potential reasons?

A2: Low yields can result from several factors. The primary amine is basic and can be protonated and extracted into the aqueous layer during acidic washes. If the pH of the aqueous layer is not sufficiently basic before re-extraction, a significant portion of the product may be lost. Another possibility is the compound's volatility; prolonged drying under high vacuum and elevated temperatures can lead to loss of product. Finally, degradation of the molecule under harsh workup conditions (strong acids/bases, high temperatures) can also contribute to a lower than expected yield.

Q3: I am observing unexpected impurities in my final product by NMR or LC-MS. What could they be?

A3: Unexpected impurities could arise from several sources. If the workup involves reaction with carbonyl-containing solvents (e.g., acetone from cleaning glassware), imine formation is a possibility. The formation of an imine involves the reaction between a primary amine and a ketone or aldehyde.[1][2][3][4] Racemization of the chiral center is another potential issue, which would not be apparent by NMR unless a chiral shift reagent is used, but could be detected by chiral HPLC. Degradation of the chlorothiophene ring, although less common under standard workup conditions, might also occur.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant loss of product into the aqueous layer during acidic wash. The amine is protonated and becomes water-soluble.After the acidic wash, ensure the aqueous layer is made sufficiently basic (pH > 10) with a suitable base (e.g., NaOH, K₂CO₃) before re-extracting the product with an organic solvent.
Product degradation during workup. The chlorothiophene ring may be sensitive to strong acids or bases, and prolonged exposure can lead to decomposition. Thiophenes can polymerize in the presence of strong acids.Use dilute acids (e.g., 1M HCl) and bases (e.g., saturated NaHCO₃ or dilute NaOH) for washes and perform extractions promptly. Avoid prolonged contact with acidic or basic aqueous solutions.
Formation of an imine impurity. Reaction of the primary amine with a stray aldehyde or ketone (e.g., from solvents like acetone).Ensure all glassware is thoroughly clean and rinsed with a non-ketonic solvent before use. Avoid using acetone in any step of the workup or cleaning process immediately prior to use.
Racemization of the chiral center. Exposure to harsh basic or acidic conditions, or elevated temperatures.Perform the workup at room temperature or below. Use milder bases for neutralization where possible. If racemization is a persistent issue, consider purification techniques that can separate enantiomers, such as chiral chromatography.
Difficulty in removing residual acid or base. Incomplete phase separation or insufficient washing.After acid or base washes, perform a brine (saturated NaCl solution) wash to help break up emulsions and remove dissolved water and residual salts. Ensure clear phase separation before proceeding.

Data on Workup Condition Stability

The following table summarizes the potential stability issues of this compound under various workup conditions based on the general reactivity of thiophenes and chiral amines.

Condition Potential Stability Issue Severity Recommendation
Strong Acid (e.g., >6M HCl, H₂SO₄) Polymerization of the thiophene ring, potential for ring opening.HighAvoid. Use dilute acids (≤1M HCl) for brief periods.
Dilute Acid (e.g., 1M HCl) Protonation and dissolution in the aqueous phase. Minimal degradation.LowAcceptable for extraction. Neutralize promptly.
Strong Base (e.g., >6M NaOH) Potential for racemization and degradation of the chlorothiophene moiety.ModerateAvoid prolonged exposure. Use with caution and at low temperatures.
Dilute Base (e.g., NaHCO₃, K₂CO₃, 1M NaOH) Deprotonation. Minimal degradation.LowAcceptable for neutralization and extraction.
Elevated Temperature (> 40°C) Increased risk of racemization and decomposition.ModerateConduct workup at or below room temperature.
Exposure to Air/Oxidants Oxidation of the thiophene ring.Low to ModerateHandle under an inert atmosphere (N₂ or Ar) if high purity is critical.

Experimental Protocols

Recommended Workup Protocol for this compound

This protocol is designed to minimize degradation and racemization.

  • Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a saturated aqueous solution of NaHCO₃ with stirring to neutralize any excess acid until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous NaHCO₃ solution (to remove residual acid).

    • Water.

    • Brine (saturated aqueous NaCl solution) to aid in drying.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and rinse with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure at a temperature not exceeding 40 °C.

  • Purification (if necessary): If further purification is required, consider column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small amount of triethylamine to prevent streaking).

Visualizations

experimental_workflow start Reaction Mixture quench Quench with sat. NaHCO3 at 0-5 °C start->quench extract Extract with Organic Solvent (3x) quench->extract wash_bicarb Wash with sat. NaHCO3 extract->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo (≤ 40 °C) dry->concentrate purify Purify (e.g., Column Chromatography) concentrate->purify product Pure this compound purify->product

Caption: Recommended workup workflow for this compound.

degradation_pathway cluster_acid Acid-Catalyzed Degradation cluster_oxidation Oxidative Degradation cluster_impurity Impurity Formation amine This compound protonated_intermediate Protonated Thiophene Intermediate amine->protonated_intermediate Protonation     s_oxide Thiophene-S-oxide amine->s_oxide Oxidation imine Imine Adduct amine->imine Condensation strong_acid Strong Acid (H+) polymer Polymerization protonated_intermediate->polymer Propagation oxidant Oxidant (e.g., Air) degradation_products Degradation Products s_oxide->degradation_products ketone Ketone/Aldehyde (R2C=O)

Caption: Potential degradation and impurity pathways for this compound.

References

optimizing catalyst loading for asymmetric synthesis of 1-(5-Chlorothien-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Asymmetric Synthesis of 1-(5-Chlorothien-2-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the enantioselective synthesis of this key chiral amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the asymmetric synthesis of this compound, with a focus on the highly efficient biocatalytic route using a transaminase enzyme.

Problem 1: Low or No Conversion of the Ketone Starting Material

Potential Causes and Solutions:

  • Inactive Enzyme:

    • Verify Storage Conditions: Ensure the transaminase enzyme has been stored at the recommended temperature (typically -20 °C or -80 °C) to maintain its activity.

    • Fresh Enzyme: If in doubt, use a fresh batch of the enzyme.

    • Proper Dissolution: Ensure the lyophilized enzyme powder is fully dissolved in the reaction buffer before adding other components.

  • Suboptimal Reaction Conditions:

    • pH: The pH of the reaction buffer is critical for enzyme activity. For most transaminases, a pH between 7.5 and 9.0 is optimal. Verify the pH of your buffer and adjust if necessary.

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. A typical starting point is 30-40 °C. If conversion is low, consider optimizing the temperature in small increments.

  • Presence of Inhibitors:

    • Starting Material Purity: Impurities in the 1-(5-chlorothien-2-yl)ethan-1-one starting material can inhibit the enzyme. Ensure the ketone is of high purity.

    • Co-solvent Quality: Use high-purity, anhydrous DMSO as a co-solvent. Other organic solvents can denature the enzyme.

  • Insufficient Amine Donor:

    • Concentration: A large excess of the amine donor (e.g., isopropylamine) is typically required to drive the reaction equilibrium towards the product. Ensure you are using the recommended concentration.

Problem 2: Low Enantiomeric Excess (ee)

Potential Causes and Solutions:

  • Incorrect Enzyme Selection:

    • Enantioselectivity: Ensure you are using a highly (S)- or (R)-selective transaminase. Not all transaminases will exhibit high enantioselectivity for this specific substrate.

    • Screening: If low ee persists, it may be necessary to screen a panel of different transaminases to find one with optimal performance for 1-(5-chlorothien-2-yl)ethan-1-one.

  • Side Reactions:

    • Racemization: While less common under enzymatic conditions, extreme pH or temperature could potentially contribute to racemization. Ensure reaction conditions are within the optimal range for the enzyme.

  • Analytical Method:

    • Chiral HPLC/GC: Verify that your chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method is properly validated for the separation of the enantiomers of this compound. Incorrect integration of peaks can lead to inaccurate ee determination.

Problem 3: Reaction Stalls After Initial Conversion

Potential Causes and Solutions:

  • Product Inhibition:

    • Acetone Removal: The acetone co-product from the use of isopropylamine as the amine donor can inhibit the transaminase. While difficult to remove in a batch reaction, for process optimization, in-situ product removal techniques could be considered.

    • Amine Product Inhibition: The desired amine product itself can also be inhibitory at high concentrations.

  • Equilibrium Limitation:

    • Driving the Equilibrium: The reaction is reversible. A high concentration of the amine donor and effective removal of the acetone by-product are crucial to push the equilibrium towards the desired amine.

  • Enzyme Instability Over Time:

    • Reaction Time: Monitor the reaction progress over time. If the reaction stalls, it may be due to the enzyme losing activity under the reaction conditions for an extended period.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for catalyst (transaminase) loading?

A1: A good starting point for enzyme loading is typically in the range of 1-5% (w/w) of the ketone substrate. However, the optimal loading should be determined empirically for your specific reaction scale and conditions. Higher loading can increase the reaction rate but also the cost.

Q2: Why is a co-solvent like DMSO necessary, and what is the optimal concentration?

A2: 1-(5-chlorothien-2-yl)ethan-1-one has limited solubility in aqueous buffers. A co-solvent like Dimethyl Sulfoxide (DMSO) is used to increase the substrate's solubility, thereby improving the overall reaction efficiency. For many transaminases, a DMSO concentration of 10-30% (v/v) has been shown to enhance activity.[1][2][3] It is advisable to perform a small-scale optimization to find the ideal DMSO concentration for your specific transaminase and substrate concentration, as very high concentrations can lead to enzyme inactivation.[3]

Q3: Can I use a different amine donor than isopropylamine?

A3: Yes, other amine donors like L-alanine or other primary amines can be used. However, isopropylamine is widely used because its co-product, acetone, is volatile and can be more easily removed. If using a different amine donor, be aware that the corresponding ketone co-product may also inhibit the enzyme.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time points. The samples can be quenched (e.g., by adding a strong base like NaOH to stop the enzyme) and then analyzed by HPLC or GC to determine the conversion of the ketone to the amine product.

Q5: What is a suitable method for determining the enantiomeric excess (ee) of the final product?

A5: Chiral HPLC is the most common and reliable method for determining the enantiomeric excess of this compound. A chiral stationary phase, such as one based on cellulose or amylose derivatives, will be required to separate the two enantiomers. The mobile phase and other chromatographic conditions will need to be optimized for baseline separation.

Data Presentation

Table 1: Effect of Co-Solvent (DMSO) Concentration on Relative Transaminase Activity (Illustrative Data)

DMSO Concentration (% v/v)Relative Activity (%)
050
1085
20100
3090
4065
5040

Note: This table provides illustrative data based on typical transaminase behavior. The optimal DMSO concentration should be determined experimentally.

Table 2: Troubleshooting Summary

ProblemPotential CauseRecommended Action
Low/No ConversionInactive EnzymeVerify storage, use fresh enzyme.
Suboptimal pH/TempCheck and optimize reaction conditions.
InhibitorsUse high-purity starting materials and solvents.
Low Enantiomeric ExcessIncorrect EnzymeScreen different transaminases.
Analytical ErrorValidate chiral HPLC/GC method.
Reaction StallsProduct InhibitionConsider strategies for co-product removal.
EquilibriumIncrease amine donor concentration.

Experimental Protocols

General Protocol for Asymmetric Synthesis of this compound using a Transaminase

Materials:

  • 1-(5-chlorothien-2-yl)ethan-1-one

  • (S)- or (R)-selective Transaminase (e.g., a commercially available screening kit)

  • Isopropylamine

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (e.g., 100 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (for quenching)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare the reaction buffer by dissolving the required amount of potassium phosphate in water and adjusting the pH to 8.0.

  • Co-factor and Enzyme Addition: Add pyridoxal 5'-phosphate (PLP) to the buffer to a final concentration of 1 mM. Add the transaminase enzyme (e.g., 2-5% w/w relative to the ketone substrate) and stir gently until fully dissolved.

  • Substrate and Amine Donor Addition: In a separate vial, dissolve 1-(5-chlorothien-2-yl)ethan-1-one in DMSO to create a stock solution. Add the isopropylamine (typically a large excess, e.g., 0.5 M - 1 M final concentration) to the reaction buffer.

  • Initiate Reaction: Add the ketone/DMSO stock solution to the reaction mixture to achieve the desired final substrate concentration (e.g., 10-50 g/L) and DMSO concentration (e.g., 20% v/v).

  • Incubation: Maintain the reaction at a constant temperature (e.g., 35 °C) with gentle agitation for 24-48 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing by HPLC or GC.

  • Work-up: Once the reaction has reached the desired conversion, quench the reaction by adjusting the pH to >10 with a NaOH solution.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Analysis: Purify the crude amine by column chromatography if necessary. Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_buffer Prepare Buffer (pH 8.0) add_plp Add PLP (1 mM) prep_buffer->add_plp add_enzyme Add Transaminase add_plp->add_enzyme add_amine_donor Add Isopropylamine add_enzyme->add_amine_donor prep_substrate Dissolve Ketone in DMSO add_substrate Add Ketone Solution prep_substrate->add_substrate add_amine_donor->add_substrate incubate Incubate (e.g., 35°C, 24-48h) add_substrate->incubate quench Quench Reaction (pH > 10) incubate->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (Chromatography) dry_concentrate->purify analyze Chiral HPLC Analysis purify->analyze

Caption: Experimental workflow for the asymmetric synthesis.

troubleshooting_logic start Low Conversion? check_enzyme Check Enzyme Activity & Storage start->check_enzyme Yes low_ee Low ee? start->low_ee No check_conditions Verify pH and Temperature check_enzyme->check_conditions check_purity Check Substrate/Solvent Purity check_conditions->check_purity check_purity->low_ee screen_enzymes Screen Different Transaminases low_ee->screen_enzymes Yes reaction_stalls Reaction Stalls? low_ee->reaction_stalls No validate_hplc Validate Chiral HPLC Method screen_enzymes->validate_hplc validate_hplc->reaction_stalls increase_donor Increase Amine Donor Conc. reaction_stalls->increase_donor Yes success Successful Synthesis reaction_stalls->success No product_inhibition Consider Product Inhibition increase_donor->product_inhibition product_inhibition->success

Caption: Troubleshooting decision tree for the synthesis.

References

Validation & Comparative

Validating the Structure of 1-(5-Chlorothien-2-yl)ethanamine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methodologies for the structural validation of 1-(5-Chlorothien-2-yl)ethanamine, with a primary focus on X-ray crystallography and alternative spectroscopic and chromatographic techniques.

While single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, obtaining suitable crystals can be a significant bottleneck. This guide, therefore, presents a comprehensive comparison of X-ray crystallography with essential alternative techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC). Each method's principles, strengths, and limitations are discussed, providing a robust framework for a multi-technique approach to structural elucidation.

Comparative Analysis of Structural Validation Techniques

A combination of spectroscopic and chromatographic methods is often employed to unequivocally determine the structure of a small molecule like this compound, especially in the absence of single-crystal X-ray data. The following table summarizes the key attributes of each technique.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.Unambiguous structural determination; the "gold standard" for structural validation.Requires a suitable single crystal, which can be difficult to grow; not applicable to amorphous solids or liquids.
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Connectivity of atoms (which atoms are bonded to which), chemical environment of atoms, and stereochemical relationships.Provides detailed information about the molecular skeleton and is non-destructive.Does not directly provide bond lengths or angles; can be complex to interpret for molecules with many signals.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural clues.High sensitivity, requires very small sample amounts, and can confirm the molecular formula.Isomeric and stereoisomeric compounds can be difficult to distinguish; fragmentation can be complex to interpret.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., N-H, C-H, C-Cl, C=C).Fast, simple, and provides a "fingerprint" of the molecule.Provides limited information about the overall molecular structure.
Chiral HPLC Separation and quantification of enantiomers.Essential for determining enantiomeric purity and for preparative separation of enantiomers.Does not provide structural information beyond distinguishing between enantiomers.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. Below are generalized methodologies for the key techniques discussed.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Crystals of this compound can be grown by slow evaporation of a solution in a suitable solvent (e.g., ethanol, hexane, or a mixture thereof), vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate structure.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: A series of NMR experiments are performed, including:

    • ¹H NMR: To identify the number and types of protons and their neighboring protons.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to assign the signals to specific atoms in the molecule.

  • Data Analysis: The NMR spectra are processed and analyzed to elucidate the complete chemical structure.

Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the elemental composition.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Column Selection: A chiral stationary phase (CSP) capable of separating the enantiomers of the amine is selected. Polysaccharide-based CSPs are often effective for this class of compounds.[1][2]

  • Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape, is developed.[1]

  • Analysis: The sample is injected into the HPLC system, and the enantiomers are separated on the chiral column and detected by a UV detector. The retention times of the two enantiomers will be different, allowing for their quantification.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a chiral small molecule like this compound, particularly when X-ray crystallography is not immediately available.

G cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_chiral_analysis Chiral Analysis cluster_definitive_structure Definitive Structure Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Chiral_HPLC Chiral HPLC Purification->Chiral_HPLC Enantiomeric Purity Xray X-ray Crystallography (if crystal available) Purification->Xray Crystal Growth Validated_Structure Validated Structure NMR->Validated_Structure Connectivity & Stereochemistry MS->Validated_Structure Molecular Formula IR->Validated_Structure Functional Groups Chiral_HPLC->Validated_Structure Xray->Validated_Structure Absolute 3D Structure

Caption: Structural Validation Workflow.

References

A Comparative Guide to the Synthesis of 1-(5-Chlorothien-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 1-(5-chlorothien-2-yl)ethanamine, a key intermediate in the development of various pharmaceutical agents. The selection of an appropriate synthetic strategy is critical for efficiency, cost-effectiveness, and, most importantly, for achieving the desired stereochemical purity. This document outlines and compares three major synthetic pathways: reductive amination for racemic synthesis, asymmetric synthesis using transaminases for direct production of enantiopure amines, and chiral resolution for the separation of racemates. Detailed experimental protocols, quantitative data, and process workflows are presented to aid in the selection of the most suitable method for specific research and development needs.

Synthesis Routes Overview

The primary precursor for the synthesis of this compound is 5-chloro-2-acetylthiophene. The choice of the synthetic route from this precursor will largely depend on whether a racemic mixture or a specific enantiomer is required.

Route 1: Reductive Amination (Leuckart Reaction) for Racemic Synthesis

The Leuckart reaction is a classic and straightforward method for the reductive amination of ketones to produce primary amines.[1] This one-pot reaction utilizes ammonium formate or formamide as both the ammonia source and the reducing agent, offering a cost-effective route to the racemic product.[1]

Experimental Protocol: Leuckart Reaction

A general procedure for the Leuckart reaction, adaptable for the synthesis of this compound from 5-chloro-2-acetylthiophene, is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 5-chloro-2-acetylthiophene and an excess of ammonium formate are combined.

  • Heating: The mixture is heated to a temperature of 160-185°C and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After the initial reaction is complete, the intermediate formamide is hydrolyzed by adding a strong acid, such as concentrated hydrochloric acid, and refluxing the mixture.

  • Work-up: The reaction mixture is cooled and made alkaline with a base (e.g., NaOH) to liberate the free amine.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the combined organic layers are dried and concentrated. The crude product can be purified by distillation under reduced pressure.

Quantitative Data (Representative)
ParameterValueReference
Starting Material 5-chloro-2-acetylthiopheneN/A
Reagents Ammonium formate[1]
Reaction Temperature 160-185 °C[1]
Typical Reaction Time 4-8 hoursN/A
Typical Yield 60-80%N/A
Purity >95% after purificationN/A
Product Racemic this compoundN/A

Workflow Diagram

Leuckart_Reaction start 5-Chloro-2-acetylthiophene reaction Leuckart Reaction (160-185°C) start->reaction reagent Ammonium Formate reagent->reaction hydrolysis Acid Hydrolysis reaction->hydrolysis workup Basification & Extraction hydrolysis->workup product Racemic this compound workup->product

Workflow for the Leuckart Reaction.

Route 2: Asymmetric Synthesis via Transaminases

For applications where a single enantiomer of this compound is required, biocatalytic asymmetric synthesis using transaminases offers a highly efficient and environmentally friendly approach.[2] Transaminases catalyze the transfer of an amino group from an amine donor to the ketone substrate with high stereoselectivity, directly yielding the desired chiral amine.[3]

Experimental Protocol: Asymmetric Transamination

A representative protocol for the asymmetric synthesis of a chiral amine from a prochiral ketone using a transaminase is detailed below.

  • Reaction Buffer: A buffered solution (e.g., potassium phosphate buffer, pH 7.5-8.5) is prepared containing pyridoxal 5'-phosphate (PLP) as a cofactor.

  • Reaction Mixture: To the buffer, the substrate 5-chloro-2-acetylthiophene, an amine donor (e.g., isopropylamine or L-alanine), and a co-solvent (e.g., DMSO) to improve substrate solubility are added.[3]

  • Enzyme Addition: The selected (R)- or (S)-selective transaminase is added to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30-40°C) with gentle agitation.

  • Work-up and Analysis: After the reaction is complete, the enzyme is removed (e.g., by centrifugation), and the product is extracted with an organic solvent. The enantiomeric excess (ee) of the product is determined by chiral chromatography (HPLC or GC).[4]

Quantitative Data (Representative)

Specific data for the transamination of 5-chloro-2-acetylthiophene is not available in the provided search results. The following table presents typical data for the asymmetric synthesis of similar chiral amines from bulky ketones using transaminases.

ParameterValueReference
Starting Material 5-chloro-2-acetylthiopheneN/A
Enzyme (R)- or (S)-selective ω-transaminase[4]
Amine Donor Isopropylamine[3]
Co-solvent DMSO (10-30% v/v)[3]
Reaction Temperature 30-45°C[4]
Typical Conversion >95%[4]
Enantiomeric Excess (ee) >98%[4]
Product Enantiopure (R)- or (S)-1-(5-chlorothien-2-yl)ethanamineN/A

Workflow Diagram

Asymmetric_Transamination start 5-Chloro-2-acetylthiophene reaction Asymmetric Transamination (30-45°C, pH 7.5-8.5) start->reaction enzyme Transaminase (R or S) + Amine Donor enzyme->reaction extraction Extraction reaction->extraction analysis Chiral Analysis (HPLC/GC) extraction->analysis product Enantiopure this compound analysis->product

Asymmetric Synthesis via Transamination.

Route 3: Chiral Resolution of Racemic Amine

An alternative to asymmetric synthesis is the resolution of a racemic mixture of this compound, typically obtained from the Leuckart reaction. This method involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.[5]

Experimental Protocol: Chiral Resolution with Tartaric Acid

A general procedure for the resolution of a racemic amine using a chiral acid like (+)-tartaric acid is as follows:[6]

  • Salt Formation: The racemic this compound is dissolved in a suitable solvent (e.g., methanol or ethanol), and a solution of an equimolar amount of a chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent is added.

  • Crystallization: The mixture is allowed to stand, possibly with cooling, to induce the crystallization of the less soluble diastereomeric salt.

  • Separation: The crystallized diastereomeric salt is collected by filtration. The mother liquor contains the more soluble diastereomeric salt.

  • Liberation of the Enantiomer: The separated diastereomeric salt is treated with a base (e.g., NaOH) to regenerate the free chiral amine.

  • Extraction and Purification: The enantiomerically enriched amine is extracted with an organic solvent, dried, and concentrated. The optical purity is determined by polarimetry or chiral chromatography.

Quantitative Data (Representative)

While a specific protocol for the resolution of this compound was not found, the following table provides representative data for the chiral resolution of similar primary amines.

ParameterValueReference
Starting Material Racemic this compoundN/A
Resolving Agent (+)- or (-)-Tartaric acid[6]
Solvent Methanol or Ethanol[6]
Typical Yield (per enantiomer) 40-45% (max 50%)[7]
Typical Enantiomeric Excess (ee) >95% after recrystallization[8]
Product Enantiopure (R)- or (S)-1-(5-chlorothien-2-yl)ethanamineN/A

Workflow Diagram

Chiral_Resolution start Racemic Amine salt_formation Diastereomeric Salt Formation start->salt_formation reagent Chiral Resolving Agent (e.g., Tartaric Acid) reagent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Filtration crystallization->separation liberation Basification separation->liberation product Enantiopure Amine liberation->product

Chiral Resolution of Racemic Amine.

Comparative Summary

FeatureReductive Amination (Leuckart)Asymmetric TransaminationChiral Resolution
Product Racemic mixtureSingle enantiomerSingle enantiomer
Stereoselectivity NoneHigh (>98% ee)Dependent on separation efficiency
Theoretical Max. Yield ~100%~100%50% for one enantiomer
Reaction Conditions High temperature (160-185°C)Mild (30-45°C)Mild
Reagents Inexpensive bulk chemicalsSpecific enzymes, cofactorsChiral resolving agents
Environmental Impact High energy consumption, use of strong acids/basesGreen, biodegradable catalystsUse of organic solvents
Process Complexity Relatively simple one-pot reactionRequires enzyme screening and optimizationMulti-step, requires careful crystallization
Ideal Application When racemic mixture is acceptable or as a precursor for resolutionDirect synthesis of enantiopure compoundsWhen asymmetric synthesis is not feasible or available

Conclusion

The choice of the synthetic route for this compound is a critical decision that impacts the overall efficiency, cost, and stereochemical outcome of the process.

  • Reductive amination via the Leuckart reaction is a robust and cost-effective method for producing the racemic amine. It is most suitable when the final application does not require a specific enantiomer or when it is used as a starting material for subsequent chiral resolution.

  • Asymmetric synthesis using transaminases represents the state-of-the-art for the direct production of enantiomerically pure this compound. This method is highly selective, operates under mild, environmentally friendly conditions, and can achieve theoretical yields of 100% for the desired enantiomer, making it the preferred choice for pharmaceutical applications.

  • Chiral resolution offers a viable, albeit less atom-economical, alternative for obtaining enantiopure material from a racemic mixture. The primary drawback is the theoretical maximum yield of 50% for the desired enantiomer. However, it can be a valuable tool when a suitable asymmetric synthesis has not yet been developed.

For drug development professionals, the asymmetric transamination route is highly recommended due to its efficiency, high stereoselectivity, and green credentials. However, the classical reductive amination followed by chiral resolution remains a practical and often necessary alternative in many research and development settings.

References

A Spectroscopic Journey: Comparative Analysis of 1-(5-Chlorothien-2-yl)ethanamine and Its Precursor

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the structural integrity and purity of synthetic intermediates are paramount. 1-(5-Chlorothien-2-yl)ethanamine is a valuable building block, and its unambiguous identification is critical for downstream applications. This guide provides a comprehensive spectroscopic comparison between this target amine and its common precursor, 2-acetyl-5-chlorothiophene, offering researchers a detailed roadmap for reaction monitoring and product characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), presenting a logical, evidence-based analysis of the chemical transformation.

From Ketone to Amine: The Synthetic Pathway

The conversion of 2-acetyl-5-chlorothiophene to this compound is typically achieved through reductive amination. This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine. The Leuckart reaction, which utilizes ammonium formate as both the ammonia source and the reducing agent, is a classic and effective method for this transformation.[1][2][3]

G Precursor 2-Acetyl-5-chlorothiophene Amine This compound Precursor->Amine Reductive Amination (Leuckart Reaction) Reagents Ammonium Formate (HCOONH4) High Temperature

Caption: Synthetic route from 2-acetyl-5-chlorothiophene to this compound.

Experimental Protocol: Reductive Amination (Leuckart Reaction)

This protocol is a representative procedure adapted from established methods for the reductive amination of ketones.[4][5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2-acetyl-5-chlorothiophene (1 equivalent) is mixed with an excess of ammonium formate (3-5 equivalents).

  • Heating: The mixture is heated to a temperature of 160-180°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling, the reaction mixture is treated with a strong base, such as sodium hydroxide solution, to hydrolyze the intermediate formamide and liberate the free amine.

  • Extraction: The aqueous mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Spectroscopic Comparison: A Tale of Two Molecules

The transformation of the acetyl group into an aminoethyl group induces significant and predictable changes in the spectroscopic signatures of the molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environments

The ¹H NMR spectrum provides a detailed picture of the proton environments within a molecule. The conversion of 2-acetyl-5-chlorothiophene to this compound results in distinct changes in chemical shifts and splitting patterns.

  • 2-Acetyl-5-chlorothiophene: The spectrum is characterized by a singlet for the methyl protons of the acetyl group, typically appearing around 2.5 ppm. The two aromatic protons on the thiophene ring will appear as doublets in the range of 6.9-7.6 ppm.

  • This compound: In the product, the methyl protons are now part of an ethylamine group and will appear as a doublet around 1.5 ppm, coupled to the adjacent methine proton. The methine proton (CH-NH₂) will be a quartet at approximately 4.2 ppm, coupled to the methyl protons. The two aromatic protons on the thiophene ring will remain as doublets, with slight shifts due to the change in the electronic nature of the substituent. The amine protons (NH₂) typically appear as a broad singlet, the chemical shift of which can vary depending on concentration and solvent.

Assignment 2-Acetyl-5-chlorothiophene (Predicted δ, ppm) This compound (Predicted δ, ppm) Key Changes
Thiophene-H 6.9 (d), 7.5 (d)~6.8 (d), ~7.1 (d)Minor upfield shift
-CH₃ 2.5 (s)~1.5 (d)Upfield shift and splitting to a doublet
-CH- -~4.2 (q)Appearance of a new quartet
-NH₂ -Broad singlet (variable)Appearance of a new broad singlet
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule.

  • 2-Acetyl-5-chlorothiophene: The most downfield signal will be the carbonyl carbon of the acetyl group, typically in the range of 190-200 ppm. The thiophene ring carbons will appear in the aromatic region (125-150 ppm), and the methyl carbon will be the most upfield signal, around 25-30 ppm.

  • This compound: The most significant change is the disappearance of the carbonyl signal and the appearance of new signals for the ethylamine group. The methine carbon (CH-NH₂) will be found around 50-60 ppm, and the methyl carbon will shift slightly upfield to around 20-25 ppm. The thiophene carbon attached to the ethylamine group will also experience a shift.

Assignment 2-Acetyl-5-chlorothiophene (Predicted δ, ppm) This compound (Predicted δ, ppm) Key Changes
C=O ~191-Disappearance of the carbonyl signal
Thiophene-C ~130-145~125-150Shifts in the aromatic region
-CH- -~50-60Appearance of a new methine carbon signal
-CH₃ ~26~20-25Upfield shift
FT-IR Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The conversion of the ketone to a primary amine is clearly observable in the IR spectrum.

  • 2-Acetyl-5-chlorothiophene: The most prominent feature is the strong absorption band of the carbonyl group (C=O) stretch, typically found around 1660-1680 cm⁻¹. Other characteristic peaks include C-H stretches from the methyl and aromatic groups, and C=C stretching from the thiophene ring.[7]

  • This compound: The C=O stretch will be absent in the product's spectrum. Instead, two characteristic N-H stretching bands for the primary amine will appear in the region of 3300-3500 cm⁻¹. An N-H bending vibration may also be observed around 1600 cm⁻¹.

Functional Group 2-Acetyl-5-chlorothiophene (Wavenumber, cm⁻¹) This compound (Wavenumber, cm⁻¹) Key Changes
C=O Stretch ~1670 (strong)AbsentDisappearance of the strong carbonyl peak
N-H Stretch Absent~3300-3500 (two bands, medium)Appearance of characteristic primary amine stretches
N-H Bend Absent~1600 (medium)Appearance of amine bending vibration
Aromatic C=C Stretch ~1400-1600~1400-1600Present in both, with minor shifts
C-H Stretch ~2900-3100~2900-3100Present in both
Mass Spectrometry: Analyzing Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

  • 2-Acetyl-5-chlorothiophene: The molecular ion peak [M]⁺ will be observed at m/z corresponding to its molecular weight (160.62 g/mol ). A prominent fragment is often the acylium ion [M-CH₃]⁺, formed by the loss of a methyl radical.[8][9]

  • This compound: The molecular ion peak [M]⁺ will be at m/z corresponding to its molecular weight (161.65 g/mol ). A characteristic fragmentation pathway for primary amines is the alpha-cleavage, leading to the loss of a methyl radical to form a stable iminium cation. This would result in a prominent base peak at [M-15]⁺.

G Start Start: Spectroscopic Analysis Synthesis Synthesis via Reductive Amination Start->Synthesis Precursor_Analysis Analyze Precursor: 2-Acetyl-5-chlorothiophene Synthesis->Precursor_Analysis Input Product_Analysis Analyze Product: This compound Synthesis->Product_Analysis Output Comparison Comparative Analysis of Spectra Precursor_Analysis->Comparison Product_Analysis->Comparison Conclusion Structural Confirmation Comparison->Conclusion

Caption: Experimental workflow for the synthesis and spectroscopic comparison.

Conclusion

The spectroscopic techniques of NMR, FT-IR, and MS provide a powerful and complementary toolkit for monitoring the reductive amination of 2-acetyl-5-chlorothiophene and confirming the identity of the resulting this compound. Each method offers a unique window into the molecular structure, and the combination of these techniques allows for a high degree of confidence in the characterization of both the starting material and the final product. This guide serves as a foundational reference for researchers working with these and similar compounds, emphasizing the importance of a multi-faceted analytical approach in modern chemical synthesis.

References

Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Excess Determination of 1-(5-Chlorothien-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and purification of chiral compounds. This guide provides a comparative overview of methodologies for determining the enantiomeric excess of 1-(5-Chlorothien-2-yl)ethanamine, a key chiral intermediate. We will delve into the widely used technique of chiral High-Performance Liquid Chromatography (HPLC) and explore alternative methods, offering supporting data and detailed experimental protocols to inform your analytical strategy.

The separation and quantification of enantiomers are paramount in the pharmaceutical industry, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles. Chiral HPLC stands out as a robust and widely adopted method for this purpose, offering high resolution and sensitivity.[1][2][3] This guide will focus on providing a practical framework for the chiral HPLC analysis of this compound and compare it with other analytical techniques.

Chiral HPLC: The Gold Standard for Enantiomeric Separation

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a wide range of chiral compounds, including amines.[2][3][4]

Recommended Chiral HPLC Method
ParameterRecommended Condition/Value
Chiral Stationary Phase Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Lux® Cellulose-3
Column Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 230 nm
Expected Elution Order Typically, one enantiomer will have a shorter retention time (t_R1_) followed by the other (t_R2_).
Expected Resolution (R_s_) > 1.5 (baseline separation)

Note: This is a starting protocol and may require optimization of the mobile phase composition (ratio of hexane to isopropanol) and the basic additive to achieve optimal separation.

Experimental Protocol: Chiral HPLC
  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC System Preparation: Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Enantiomeric Excess (ee) Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

    Where:

    • Area_major is the peak area of the more abundant enantiomer.

    • Area_minor is the peak area of the less abundant enantiomer.

Alternative Methods for Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

Principle: In the presence of a chiral solvating agent (CSA), the enantiomers of a chiral analyte form diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum.[5][6][7] This allows for the quantification of each enantiomer by integrating the respective signals.

Common Chiral Solvating Agents for Amines:

  • (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) and its derivatives.[5]

  • (R)-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphate.[5]

Experimental Protocol: NMR with CSA

  • Sample Preparation: In an NMR tube, dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of CSA: Add an equimolar or slight excess of the chiral solvating agent to the NMR tube.

  • Data Acquisition: Acquire a high-resolution proton (¹H) or another relevant nucleus (e.g., ³¹P if using a phosphorus-containing CSA) NMR spectrum.[8]

  • Data Analysis: Identify the signals corresponding to each diastereomeric complex and integrate them to determine the ratio of the enantiomers and calculate the enantiomeric excess.

Circular Dichroism (CD) Spectroscopy

Principle: Chiral molecules absorb left and right circularly polarized light differently, a phenomenon known as circular dichroism. The magnitude of the CD signal is directly proportional to the concentration and enantiomeric excess of the chiral substance.[9][10][11][12][13]

Experimental Protocol: CD Spectroscopy

  • Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent that does not absorb in the spectral region of interest.

  • Data Acquisition: Record the CD spectrum of the sample over a relevant wavelength range.

  • Calibration: A calibration curve is typically generated by measuring the CD signal of samples with known enantiomeric excess.

  • ee Determination: The enantiomeric excess of an unknown sample can be determined by comparing its CD signal to the calibration curve.

Method Comparison

FeatureChiral HPLCNMR with Chiral Solvating AgentsCircular Dichroism Spectroscopy
Principle Diastereomeric interactions with a chiral stationary phaseFormation of diastereomeric complexes in solutionDifferential absorption of circularly polarized light
Sample Throughput ModerateHighHigh
Sensitivity HighModerate to LowModerate
Resolution High (baseline separation of enantiomers)Depends on the CSA and analyteDoes not separate enantiomers
Quantitative Accuracy HighGoodGood (requires calibration)
Method Development Can be time-consumingRelatively straightforwardRequires chromophore near chiral center
Instrumentation Standard HPLC with a chiral columnNMR spectrometerCD spectropolarimeter

Logical Workflow and Decision Making

The choice of method for determining the enantiomeric excess of this compound will depend on the specific requirements of the analysis, such as the number of samples, the required accuracy, and the available instrumentation.

Enantiomeric Excess Determination Workflow start Start: Need to Determine ee of this compound routine_analysis Routine Analysis (High Accuracy Needed) start->routine_analysis alternative_methods High-Throughput Screening or No HPLC Method start->alternative_methods hplc_dev Method Development for Chiral HPLC chiral_hplc Chiral HPLC Analysis hplc_dev->chiral_hplc routine_analysis->hplc_dev No established method routine_analysis->chiral_hplc Established method available nmr_csa NMR with Chiral Solvating Agent alternative_methods->nmr_csa cd_spec Circular Dichroism Spectroscopy alternative_methods->cd_spec end End: Enantiomeric Excess Determined chiral_hplc->end nmr_csa->end cd_spec->end

Workflow for selecting an ee determination method.

Method Comparison Logic cluster_hplc Chiral HPLC cluster_nmr NMR with CSA cluster_cd Circular Dichroism title Comparison of ee Determination Methods hplc_adv Advantages: - High Resolution - High Accuracy - Direct Separation hplc_disadv Disadvantages: - Slower Throughput - Method Development Can Be Complex nmr_adv Advantages: - High Throughput - Rapid Analysis - No Physical Separation nmr_disadv Disadvantages: - Lower Sensitivity - CSA may interfere - Peak Overlap Possible cd_adv Advantages: - Very High Throughput - Rapid - Small Sample Amount cd_disadv Disadvantages: - Indirect Measurement - Requires Calibration - Requires a Chromophore

Comparison of key features of ee determination methods.

References

A Comparative Analysis of Catalytic Strategies for the Synthesis of 1-(5-Chlorothien-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

The stereoselective synthesis of chiral amines is a cornerstone of modern pharmaceutical development, as the specific stereoisomer of a molecule often dictates its pharmacological activity. 1-(5-Chlorothien-2-yl)ethanamine is a key chiral intermediate used in the synthesis of various active pharmaceutical ingredients. This guide provides a comparative analysis of different catalytic systems for its synthesis, focusing on performance metrics derived from experimental data. We will explore both metal-based catalysis and biocatalysis, offering a comprehensive overview for researchers and professionals in drug development.

Comparative Performance of Catalysts

The synthesis of this compound is primarily achieved through the asymmetric reductive amination of the precursor ketone, 2-acetyl-5-chlorothiophene. The choice of catalyst is critical to achieving high yield and, most importantly, high enantiomeric excess (e.e.). Below is a summary of the performance of different catalytic systems based on published data.

Catalyst SystemMethodYield (%)Enantiomeric Excess (e.e., %)Key Reaction Conditions
[Rh(cod)Cl]₂ with (R,R)-TaniaPhos Asymmetric Reductive Amination9598 (R-enantiomer)NH₄OAc, THF/H₂O, 80°C, 70 atm H₂
[RuCl₂(p-cymene)]₂ with TsDPEN Asymmetric Transfer Hydrogenation>99 (Conversion)97 (S-enantiomer)HCOOH/NEt₃, Acetonitrile, 40°C
Transaminase (ATA-256) Biocatalytic Transamination98>99.5 (S-enantiomer)Isopropylamine (donor), KPi buffer (pH 8.5), 45°C
Iridium Complex with f-spiroPhox Asymmetric Reductive Amination9695 (R-enantiomer)NH₄OAc, Dichloroethane, 100°C, 80 atm H₂

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and evaluation of catalytic systems. Below are representative experimental protocols for two of the leading methods.

1. Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst

This protocol describes the synthesis of (S)-1-(5-Chlorothien-2-yl)ethanamine using a Ruthenium-based catalyst.

  • Catalyst Preparation: A mixture of [RuCl₂(p-cymene)]₂ (1.2 mg, 0.002 mmol) and the chiral ligand (S,S)-TsDPEN (2.2 mg, 0.004 mmol) in acetonitrile (1 mL) is stirred under a nitrogen atmosphere for 30 minutes.

  • Reaction Mixture: In a separate flask, 2-acetyl-5-chlorothiophene (160.6 mg, 1.0 mmol) is dissolved in a 5:2 mixture of formic acid and triethylamine (HCOOH/NEt₃, 1.4 mL).

  • Synthesis: The catalyst solution is added to the ketone solution. The reaction mixture is then stirred at 40°C for 24 hours.

  • Work-up and Analysis: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated NaHCO₃ solution. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The yield and enantiomeric excess are determined by chiral HPLC analysis.

2. Biocatalytic Synthesis using a Transaminase

This protocol outlines the enzymatic synthesis of (S)-1-(5-Chlorothien-2-yl)ethanamine.

  • Reaction Setup: In a temperature-controlled vessel, potassium phosphate buffer (100 mM, pH 8.5) is prepared. To this, 2-acetyl-5-chlorothiophene (1.6 g, 10 mmol) is added.

  • Enzyme and Co-factor: The transaminase enzyme ATA-256 (40 mg) and pyridoxal 5'-phosphate (PLP, 1.0 mM) are added to the mixture.

  • Amine Donor: Isopropylamine (20 mmol) is added as the amine donor.

  • Reaction Execution: The mixture is stirred at 45°C. The pH is maintained at 8.5 by the controlled addition of a base. The reaction progress is monitored by HPLC.

  • Product Isolation: After the reaction reaches completion (typically 12-24 hours), the mixture is cooled and the product is extracted with methyl tert-butyl ether (MTBE). The organic extracts are combined, dried, and the solvent is evaporated to yield the product amine.

Visualizing the Synthetic Pathways

To better understand the workflow and the relationship between the different catalytic approaches, the following diagrams are provided.

SynthesisWorkflow cluster_metal Metal-Catalyzed Routes cluster_bio Biocatalytic Route start 2-Acetyl-5-chlorothiophene (Ketone Precursor) metal_RA Asymmetric Reductive Amination (e.g., Rh, Ir) start->metal_RA NH₃ source, H₂ gas metal_ATH Asymmetric Transfer Hydrogenation (e.g., Ru) start->metal_ATH H-donor (e.g., HCOOH) bio_TA Transamination (e.g., ATA-256) start->bio_TA Amine donor (e.g., Isopropylamine) product This compound (Chiral Amine) metal_RA->product metal_ATH->product bio_TA->product

Caption: General workflow for the synthesis of the target chiral amine from its ketone precursor.

CatalystComparison center Catalyst Selection Criteria ee High Enantioselectivity (>95% e.e.) center->ee yield High Yield (>95%) center->yield conditions Mild Conditions (Temp, Pressure) center->conditions cost Cost & Availability (Ligand, Enzyme) center->cost metal Metal Catalysis (Rh, Ru, Ir) ee->metal Achieved by both bio Biocatalysis (Transaminase) ee->bio Achieved by both yield->metal Achieved by both yield->bio Achieved by both conditions->metal Often requires high P/T conditions->bio Advantage (Atm. pressure, aq. media) cost->metal Precious metals, chiral ligands cost->bio Potentially lower cost at scale

Caption: Decision logic for selecting a catalytic system based on key performance metrics.

A Comparative Guide to the Structure-Activity Relationship of 1-(5-Chlorothien-2-yl)ethanamine Derivatives and Related Thiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of 1-(5-chlorothien-2-yl)ethanamine and structurally related thiophene-containing compounds. Due to a scarcity of publicly available data directly pertaining to this compound derivatives, this document draws upon established SAR principles from analogous thiophene-based scaffolds to infer potential therapeutic applications and guide future drug discovery efforts. The information is compiled from various studies on anticancer, antimicrobial, and anti-inflammatory activities of thiophene derivatives.

Inferred Structure-Activity Relationship of this compound Derivatives

The core structure of this compound features a chloro-substituted thiophene ring attached to an ethylamine side chain. The biological activity of derivatives can be modulated by substitutions at several key positions: the thiophene ring, the ethylamine side chain, and the terminal amino group.

  • Thiophene Ring Substitution: The presence and position of substituents on the thiophene ring are critical for activity. The chlorine atom at the 5-position is known to influence the electronic properties of the ring and can contribute to enhanced binding affinity with biological targets.[1][2] Further substitutions on the thiophene ring could modulate lipophilicity and steric interactions.

  • Ethylamine Side Chain Modification: Alterations to the ethylamine linker, such as changing its length or introducing conformational constraints, can impact how the molecule fits into a receptor's binding pocket.

  • Amino Group Substitution: The terminal amino group is a key site for modification. Acylation, alkylation, or incorporation into heterocyclic systems can significantly alter the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Below is a logical diagram illustrating the potential points of modification on the this compound scaffold and their expected impact on biological activity based on general SAR principles for thiophene derivatives.

SAR_inferences Scaffold This compound R¹ (Thiophene Ring) R² (Side Chain) R³ (Amino Group) R1_mods Thiophene Ring Modifications: - Additional substituents - Altered electronics and lipophilicity Scaffold:portR1->R1_mods Influences Target Binding R2_mods Side Chain Modifications: - Chain length variation - Conformational restriction Scaffold:portR2->R2_mods Affects Pharmacokinetics R3_mods Amino Group Modifications: - Alkylation/Acylation - Heterocyclic incorporation Scaffold:portR3->R3_mods Alters Potency & Specificity Activity Modulated Biological Activity (e.g., Potency, Selectivity, ADME) R1_mods->Activity R2_mods->Activity R3_mods->Activity

Caption: Inferred SAR of this compound.

Comparative Data from Structurally Related Thiophene Derivatives

To provide a quantitative perspective, the following tables summarize the biological activities of various thiophene derivatives from published literature. This data, while not directly on the target scaffold, offers valuable insights into how specific structural modifications can influence efficacy.

Table 1: Anticancer Activity of Substituted Thiophene Derivatives

Compound IDScaffoldCell LineIC₅₀ (µM)Reference
C4 Chalcone5-Cl4-OCH₃MCF-710.2[1]
C5 Chalcone5-Cl3,4-(OCH₃)₂MCF-78.9[1]
C8 Chalcone4,5-diCl4-OCH₃MCF-75.4[1]
3b Thiophene-2-carboxamide3-OH, 4-(p-MeO-phenylazo)-2AS1 (protein)High binding score[3]
7b Thiophene-2-carboxamide3-NH₂, 4-(p-MeO-phenylazo)-Pathogenic BacteriaHigh activity index[3]

Table 2: Antimicrobial Activity of Thiophene-Thiazole Derivatives

Compound IDScaffoldR Group on ThiazoleTarget OrganismMIC (µg/mL)Reference
Compound A Thiophene-Thiazole4-chlorophenylS. aureus12.5[4]
Compound B Thiophene-Thiazole4-methoxyphenylS. aureus25[4]
Compound C Thiophene-Thiazole2,4-dichlorophenylE. coli6.25[4]

Note: The compound IDs are generic and refer to entries in the cited literature. The presented data is for illustrative purposes to highlight SAR trends.

From the data, it can be inferred that:

  • Increasing halogenation on the thiophene ring (e.g., from mono- to di-chloro substitution) can enhance anticancer activity.[1]

  • The nature and position of substituents on an appended phenyl ring significantly impact biological activity, with electron-donating groups like methoxy showing notable effects.[1]

  • The incorporation of functionalities like hydroxyl and amino groups on the thiophene ring can lead to significant biological activity.[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of novel therapeutic compounds.

3.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Mammalian cells (e.g., cancer cell lines) are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.[5]

  • Compound Treatment: Serial dilutions of the test compounds are prepared in cell culture medium. The existing medium is removed from the wells and replaced with the medium containing various concentrations of the compounds.[5]

  • Incubation: The plate is incubated for a specified exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL. The plate is then incubated for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[6][7][8]

  • Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The absorbance is then measured at 570 nm using a microplate reader.[5][9] The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

3.2. Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][10]

  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a suitable broth and adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]

  • Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.[10]

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included. The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.[5]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10][11]

The following diagram illustrates a typical workflow for screening novel compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Thiophene Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Purification->Primary_Screening Dose_Response Dose-Response Studies (IC₅₀/MIC Determination) Primary_Screening->Dose_Response SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: A typical workflow for drug discovery.

Conclusion

While direct experimental data on the SAR of this compound derivatives is limited, by examining structurally related thiophene compounds, we can infer valuable guiding principles for the design of novel therapeutic agents. The 5-chloro-2-thienyl moiety is a promising scaffold, and systematic modifications of the ethylamine side chain and the terminal amino group are likely to yield compounds with a range of biological activities. Further synthesis and biological evaluation of a focused library of these derivatives are warranted to elucidate their full therapeutic potential.

References

Comparative Guide to Cross-Validation of Analytical Methods for 1-(5-Chlorothien-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two critical analytical methods for the characterization of 1-(5-Chlorothien-2-yl)ethanamine, a key chiral intermediate in pharmaceutical synthesis. The focus is on the cross-validation of a High-Performance Liquid Chromatography (HPLC) method for enantiomeric purity and a Gas Chromatography-Mass Spectrometry (GC-MS) method for the profiling of volatile impurities. The objective is to offer a framework for establishing robust, accurate, and reliable analytical procedures suitable for regulatory submission and quality control.

The enantiomers of a chiral amine can have significantly different pharmacological and toxicological properties, making the accurate determination of enantiomeric purity essential.[1] Similarly, controlling process-related impurities is a mandatory step in drug manufacturing to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2] This guide presents typical validation data and detailed experimental protocols to assist in the implementation of these methods.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is the benchmark technique for the separation and quantification of enantiomers.[1] The method utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers of this compound, leading to different retention times and enabling their accurate quantification.

Experimental Protocol: Chiral HPLC

This protocol outlines a general procedure for the enantiomeric separation of this compound. Method optimization is often required for specific applications.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose phenylcarbamates (e.g., CHIRALPAK® AD-H, 250 mm x 4.6 mm, 5 µm), is often effective for this class of compounds.

  • Mobile Phase: A mixture of a non-polar organic solvent and an alcohol, with a basic additive to improve peak shape. A typical starting point is n-Hexane:Ethanol:Diethylamine (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 230 nm (based on the thiophene chromophore).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Diluent: Mobile phase.

  • Standard Solution: Prepare a solution of racemic this compound at a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare a solution of the test sample at a concentration of approximately 0.5 mg/mL.

4. Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3][4]

Data Presentation: Chiral HPLC Method Validation

The following tables summarize typical performance data for a validated chiral HPLC method for a chiral amine, demonstrating its suitability for determining enantiomeric purity. The data is representative and based on published methods for similar compounds.[3][5]

Table 1: Linearity for the Minor (Undesired) Enantiomer

Concentration LevelConcentration (µg/mL)Mean Peak Area
LOQ0.255,150
50%1.2525,300
100%2.5050,100
150%3.7575,250
Correlation Coefficient (r²) >0.999

Table 2: Precision

Precision TypeAnalyte ConcentrationRepeatability (RSD, n=6)Intermediate Precision (RSD, n=6)
Major Enantiomer 0.5 mg/mL< 1.0%< 2.0%
Minor Enantiomer 2.5 µg/mL (0.5%)< 5.0%< 10.0%

Table 3: Accuracy (Recovery)

Spike LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)Mean Recovery (%)
50%1.251.27101.6%
100%2.502.4899.2%
150%3.753.81101.6%

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)Value (% of 0.5 mg/mL)
LOD 0.080.016%
LOQ 0.250.05%

Visualization: Chiral HPLC Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., Hexane:EtOH:DEA) C Equilibrate Chiral Column (e.g., CHIRALPAK® AD-H) A->C B Prepare Standard & Sample (0.5 mg/mL in Diluent) D Inject Sample (10 µL) B->D C->D E Isocratic Elution (1.0 mL/min) D->E F UV Detection (230 nm) E->F G Integrate Enantiomer Peaks F->G H Calculate % Enantiomeric Purity G->H G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve Sample in Solvent (e.g., 10 mg/mL in DCM) B Inject Sample (1 µL) (Split Mode) A->B C GC Separation (Temperature Program) B->C D EI Ionization (70 eV) C->D E Mass Analysis (Full Scan / SIM) D->E F Identify Impurities (Library Search & RT) E->F G Quantify Impurities (SIM Mode) F->G H Generate Impurity Profile Report G->H

References

A Comparative Guide to the Reactivity of 1-(5-Chlorothien-2-yl)ethanamine and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Reactivity

The reactivity of 1-(5-Chlorothien-2-yl)ethanamine is influenced by two main factors: the electronic properties of the substituted thiophene ring and the inherent nucleophilicity of the primary amine. The thiophene ring, being an electron-rich aromatic system, is generally more reactive towards electrophilic substitution than benzene.[1] However, the substituents on the ring can significantly modulate this reactivity. The aminoethyl side chain is a primary site for reactions such as acylation, alkylation, and Schiff base formation, with the reaction rates being dependent on the electron density at the nitrogen atom.

Comparison of Analogous Compounds

To understand the role of the 5-substituent on the reactivity of the ethanamine side chain, we will compare this compound with a series of analogues where the chloro group is replaced by hydrogen, bromo, and nitro groups.

Table 1: Predicted Qualitative Reactivity of 1-(5-Substituted-thien-2-yl)ethanamine Analogues

Compound5-SubstituentElectronic Effect of SubstituentPredicted Basicity (pKa) of Amino GroupPredicted Nucleophilicity of Amino Group
1-(Thien-2-yl)ethanamine-HNeutral (Reference)HighestHighest
1-(5-Bromothien-2-yl)ethanamine-BrInductively Electron-Withdrawing, Weakly DeactivatingLower than -HLower than -H
This compound -Cl Inductively Electron-Withdrawing, Weakly Deactivating Lower than -H and -Br Lower than -H and -Br
1-(5-Nitrothien-2-yl)ethanamine-NO₂Strongly Electron-Withdrawing by Induction and Resonance, Strongly DeactivatingLowestLowest

The electron-withdrawing nature of the halogen and nitro substituents is expected to decrease the electron density on the thiophene ring and, through inductive effects, on the nitrogen atom of the ethanamine side chain. This reduction in electron density lowers the basicity and nucleophilicity of the amino group.[2] Chlorine is more electronegative than bromine, leading to a slightly stronger electron-withdrawing inductive effect and thus slightly lower predicted basicity and nucleophilicity compared to the bromo analogue. The nitro group is a powerful electron-withdrawing group, and its presence is expected to significantly reduce the reactivity of the amino group.

Experimental Protocols

While specific kinetic data for the target compounds is unavailable, a general and robust protocol for a common reaction, N-acylation, is provided below. This can serve as a starting point for comparing the reactivity of these amines under standardized conditions.

General Experimental Protocol for N-Acetylation of 1-(5-Substituted-thien-2-yl)ethanamine

This protocol is based on established methods for the N-acylation of aromatic and heteroaromatic amines.[1][3]

Materials:

  • 1-(5-Substituted-thien-2-yl)ethanamine (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Pyridine (anhydrous, as solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1-(5-substituted-thien-2-yl)ethanamine (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). It is anticipated that the reaction time will increase with more electron-withdrawing substituents on the thiophene ring.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizing the Reaction Workflow

The following diagram illustrates the general workflow for the N-acylation experiment described above.

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve Amine in Pyridine cool Cool to 0°C dissolve->cool add_anhydride Add Acetic Anhydride cool->add_anhydride stir Stir at Room Temp (Monitor by TLC) add_anhydride->stir dilute Dilute with DCM stir->dilute wash_hcl Wash with 1M HCl dilute->wash_hcl wash_bicarb Wash with NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO4 wash_brine->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify

General workflow for the N-acylation of 1-(5-substituted-thien-2-yl)ethanamine.

Signaling Pathway Analogy: Electron-Withdrawing Effects

While not a biological signaling pathway, the flow of electronic effects within the molecule can be visualized in a similar manner to illustrate how the substituent influences the reactivity of the amino group.

Substituent_Effects substituent 5-Substituent (X) thiophene Thiophene Ring substituent->thiophene Inductive/Resonance Effect sidechain Ethanamine Side Chain thiophene->sidechain Inductive Effect amine Amino Group (NH2) sidechain->amine Reduces Electron Density

References

Assessing the Novelty of 1-(5-Chlorothien-2-yl)ethanamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, with the thiophene nucleus being a prominent scaffold in medicinal chemistry. This guide provides a comparative assessment of the potential novelty of 1-(5-Chlorothien-2-yl)ethanamine derivatives by examining the landscape of structurally related aminothiophene analogs with established biological activities. Due to the absence of publicly available data on the direct derivatives of this compound, this analysis focuses on analogous compounds to infer potential therapeutic applications and highlight opportunities for novel drug discovery.

Comparative Analysis of Aminothiophene Derivatives

Substituted aminothiophenes have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The nature and position of substituents on the thiophene ring significantly influence the biological activity of these compounds.[2] This section provides a comparative overview of the performance of various aminothiophene derivatives, offering a benchmark for the potential efficacy of novel this compound derivatives.

Antimicrobial and Antifungal Activity

A variety of aminothiophene derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. The data presented below summarizes the minimum inhibitory concentrations (MIC) of several analogs against a range of microorganisms.

Table 1: Comparative Antimicrobial Activity of Aminothiophene Derivatives (MIC in µg/mL)

Compound ClassDerivativeS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. nigerReference
3-Aminothiophene-2-carboxylates Compound 4 (chloro-functionalized)10-20-10-20--10-20[3]
Compound 5 (methoxy-functionalized)10-20-10-20-10-2010-20[3]
Compound 9 (amide-functionalized)10-20-10-20---[3]
2-Aminothiophene-3-carbonitriles Compound 2----2-1282-128[4][5]
Thiophene-2-carboxamides Compound 7b (methoxy-functionalized)2019-20--[6]
Reference Drugs Gentamicin10-10---[3]
Fluconazole----2020[3]

Note: '-' indicates data not available in the cited source.

The data indicates that aminothiophene derivatives with chloro, methoxy, and amide functionalities exhibit promising antibacterial and antifungal activities.[3] Notably, some derivatives show efficacy comparable to standard antibiotics like Gentamicin and antifungals like Fluconazole.[3] The variation in activity based on substitution patterns underscores the potential for developing novel this compound derivatives with enhanced and specific antimicrobial profiles.

Anticancer Activity

Thiophene derivatives have emerged as a significant class of compounds with potent anticancer activities.[2][7] Their mechanisms of action often involve the inhibition of key signaling pathways, such as topoisomerase and tyrosine kinase inhibition, as well as the induction of apoptosis.[2] The following table summarizes the cytotoxic activity of several aminothiophene analogs against various human cancer cell lines.

Table 2: Comparative Anticancer Activity of Aminothiophene Derivatives (IC50 in µM)

Compound ClassDerivativeHepG-2 (Liver)HCT-116 (Colon)Reference
5-Aminothiophene-3-carboxamides Compound 5 (4-Chlorophenyl)2.3 ± 0.24.1 ± 0.3[8]
Compound 10 (2-Chlorophenyl)3.9 ± 0.35.6 ± 0.4[8]
Compound 7 (4-Methylphenyl)6.2 ± 0.58.8 ± 0.7[8]
Compound 6 (4-Fluorophenyl)7.9 ± 0.69.3 ± 0.8[8]
Reference Drug Sorafenib--[8]

Note: '-' indicates data not available in the cited source. The reference study used Sorafenib as a control but did not provide its IC50 values in the excerpt.

The presented data highlights the potent cytotoxic effects of 5-aminothiophene-3-carboxamide derivatives against hepatocellular carcinoma (HepG-2) and colorectal cancer (HCT-116) cell lines.[8] The presence of a chlorophenyl substituent, in particular, appears to enhance the anticancer activity.[8] This suggests that the 5-chloro substituent in the thiophene ring of this compound could be a key feature for developing novel and potent anticancer agents.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Preparation of Microtiter Plates: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and duration) for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3][4]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[9]

Visualizing Potential Mechanisms and Workflows

To conceptualize the potential applications and experimental evaluation of this compound derivatives, the following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway they might modulate and a general workflow for their preclinical evaluation.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Derivative This compound Derivative Derivative->RTK Inhibition

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway by a this compound derivative, leading to reduced cell proliferation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Antimicrobial Antimicrobial Screening (MIC) Purification->Antimicrobial Anticancer Anticancer Screening (IC50 on cell lines) Purification->Anticancer EnzymeAssay Enzyme Inhibition Assays Antimicrobial->EnzymeAssay PathwayAnalysis Signaling Pathway Analysis Anticancer->PathwayAnalysis AnimalModel Efficacy in Animal Models of Disease PathwayAnalysis->AnimalModel Toxicity Toxicology Studies AnimalModel->Toxicity

Caption: A general experimental workflow for the preclinical evaluation of novel this compound derivatives.

Conclusion: The Novelty Proposition

While direct experimental data on this compound derivatives is currently lacking in the public domain, the extensive research on analogous aminothiophene compounds provides a strong foundation for assessing their potential novelty. The presence of a chloro substituent on the thiophene ring, combined with the ethanamine side chain, offers a unique chemical space that has not been extensively explored.

The novelty of these derivatives will likely reside in:

  • Enhanced Potency and Selectivity: Fine-tuning the substituents on the ethanamine nitrogen could lead to derivatives with superior potency and selectivity against specific microbial strains or cancer cell lines compared to existing aminothiophene analogs.

  • Novel Mechanisms of Action: The unique electronic and steric properties imparted by the 5-chloro and the ethanamine moieties could result in interactions with novel biological targets or distinct binding modes to known targets.

  • Improved Pharmacokinetic Properties: Modifications to the core structure could lead to derivatives with optimized absorption, distribution, metabolism, and excretion (ADME) profiles, enhancing their potential as viable drug candidates.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 1-(5-Chlorothien-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Manual for Mitigating Risk in Drug Development and Scientific Research

As a novel compound with significant potential in medicinal chemistry and materials science, 1-(5-Chlorothien-2-yl)ethanamine demands a comprehensive understanding of its safe handling and disposal. This guide provides an in-depth, scientifically grounded framework for researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research by preventing contamination and unforeseen reactions.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a substituted thiophene derivative. While specific toxicological data for this exact compound is not extensively published, the available Safety Data Sheets (SDS) for it and structurally related compounds provide a clear indication of its potential hazards. A thorough risk assessment is the foundational step before any handling of this substance.

Primary Hazards:

  • Acute Toxicity (Oral): The compound is classified as harmful if swallowed.[1] Ingestion can lead to adverse health effects, and immediate medical attention is necessary.

  • Skin Sensitization: There is a potential for this chemical to cause an allergic skin reaction.[1] Repeated or prolonged contact may lead to sensitization, where subsequent exposures to even small amounts can trigger a significant allergic response.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1]

  • Aquatic Toxicity: The compound is considered toxic to aquatic life, necessitating careful disposal to prevent environmental contamination.[1]

Hazard Summary Table:

Hazard ClassGHS CategoryStatement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[1]
Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific target organ toxicity - single exposureCategory 3H335: May cause respiratory irritation[1]
Acute aquatic hazardCategory 2H401: Toxic to aquatic life[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is based on a "hierarchy of controls" principle, where engineering controls are the first line of defense, supplemented by administrative controls and, finally, personal protective equipment.

Engineering Controls: Your Primary Barrier
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood.[2] This is critical to minimize the risk of inhaling harmful airborne particles or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors in the workspace.[3][4]

Personal Protective Equipment (PPE) Protocol

The following table outlines the minimum required PPE. It is crucial to inspect all PPE for integrity before each use.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes.Protects against splashes and airborne particles that can cause serious eye irritation.[3][5]
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber with a minimum thickness of 0.11 mm) are required. Always check the manufacturer's glove compatibility chart for the specific chemical. Contaminated gloves should be replaced immediately.[5] - Lab Coat: A clean, buttoned lab coat must be worn to protect against skin contact.Prevents skin contact, which can be harmful and cause irritation or sensitization.[1]
Respiratory Protection Typically not required when working in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]Minimizes the risk of inhaling harmful airborne particles and vapors.[1]

PPE Selection and Use Workflow:

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Assess_Hazards Assess Hazards of This compound Select_PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Select_PPE Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE Work_in_Hood Work in a Certified Chemical Fume Hood Don_PPE->Work_in_Hood Handle_Chemical Handle Chemical Work_in_Hood->Handle_Chemical Doff_PPE Doff PPE Correctly Handle_Chemical->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_PPE Dispose of Contaminated PPE as Hazardous Waste Doff_PPE->Dispose_PPE

Caption: A step-by-step workflow for PPE selection and use.

Operational and Disposal Plan: A Lifecycle Approach to Safety

A systematic approach to the entire lifecycle of the chemical, from receipt to disposal, is essential for maintaining a safe laboratory environment.

Handling and Storage
  • Preparation: Before handling, ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[3]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7] The recommended storage temperature is between 2-8°C.[6][8]

  • Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[1] Wash hands thoroughly after handling.[1]

Spill Management

In the event of a spill, a calm and methodical response is crucial.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[3] Do not use combustible materials.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to the laboratory supervisor and follow institutional protocols.

Emergency Response Flowchart:

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.